Product packaging for N-Butylbenzamide(Cat. No.:CAS No. 2782-40-3)

N-Butylbenzamide

Cat. No.: B1595955
CAS No.: 2782-40-3
M. Wt: 177.24 g/mol
InChI Key: BAULSHLTGVOYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Butylbenzamide is a natural product found in Gaeumannomyces, Rhaphidophora, and Rhaphidophora decursiva with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B1595955 N-Butylbenzamide CAS No. 2782-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-3-9-12-11(13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAULSHLTGVOYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182140
Record name Benzamide, N-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2782-40-3
Record name Butylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2782-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butylbenzamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26916
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, N-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-butylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-Butylbenzamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of N-Butylbenzamide, a secondary amide that serves as a valuable model compound in organic synthesis and medicinal chemistry.

Chemical Identity and Structure

This compound is an organic compound featuring a benzene (B151609) ring connected to a carbonyl group, which is in turn bonded to a nitrogen atom substituted with a butyl group. Its fundamental details are crucial for experimental design and interpretation.

Chemical Structure:

this compound Chemical Structure

Image Credit: PubChem CID 76024

Table 1: Chemical Identifiers for this compound

Identifier Value Reference
IUPAC Name This compound [1][2]
CAS Number 2782-40-3 [1][2][3]
Molecular Formula C₁₁H₁₅NO [1][2][4]
Molecular Weight 177.24 g/mol [2][5]
InChIKey BAULSHLTGVOYKM-UHFFFAOYSA-N [1][2]
SMILES CCCCNC(=O)C1=CC=CC=C1 [2][4]

| Synonyms | N-n-Butylbenzamide, Butylbenzamide |[1][2][3] |

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of this compound are essential for its purification, characterization, and quantification.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Melting Point 39–42 °C [5][6]
Boiling Point 128 °C (at 0.5 Torr) [5]
Density 0.988 ± 0.06 g/cm³ (Predicted) [5]
pKa 15.00 ± 0.46 (Predicted) [5]

| XLogP3 | 2.1 |[2] |

Table 3: Spectroscopic Data for this compound

Technique Data Reference
¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.77 (m, 2H, Ar-H), 7.48–7.40 (m, 3H, Ar-H), 6.47 (br s, 1H, NH), 3.47–3.41 (m, 2H, -CH₂-NH), 1.62–1.53 (m, 2H, -CH₂-CH₂-NH), 1.45-1.35 (m, 2H, -CH₂-CH₃), 0.95 (t, J=7.2 Hz, 3H, -CH₃) [6]
¹³C NMR (CDCl₃) δ (ppm): Data for the specific isomer is available in spectral databases. A representative spectrum can be found in the literature. [7]
IR Spectroscopy ν_max (KBr, cm⁻¹): 3290 (N-H stretch), 1635 (C=O, Amide I) [6]

| Mass Spectrometry | (EI): Major fragments (m/z) at 105 (benzoyl cation), 77 (phenyl cation), and 135. |[1] |

Synthesis and Experimental Protocols

This compound is commonly synthesized via the nucleophilic acyl substitution of a benzoyl derivative with n-butylamine. The following protocol details a standard laboratory procedure.

Objective: To synthesize this compound from benzoyl chloride and n-butylamine.

Materials:

  • Benzoyl chloride

  • n-Butylamine

  • 10% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Stir plate and magnetic stir bar

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve n-butylamine (1.1 equivalents) in the chosen organic solvent (e.g., DCM) and cool the mixture in an ice bath (0 °C).

  • Addition of Benzoyl Chloride: Add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution of n-butylamine. The reaction is exothermic and forms a white precipitate (n-butylammonium chloride).

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure the reaction goes to completion.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 10% aqueous NaOH solution to remove unreacted benzoyl chloride and HCl byproduct, followed by water, and finally a saturated brine solution.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, purify the product further by recrystallization from a suitable solvent like n-hexane to obtain this compound as a white solid.[6]

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination.

Synthesis_Workflow cluster_react Reaction cluster_workup Work-up cluster_purify Purification cluster_analysis Analysis reagents Benzoyl Chloride + n-Butylamine wash Wash with NaOH, H₂O, Brine reagents->wash solvent DCM @ 0°C dry Dry (MgSO₄) wash->dry evap Solvent Evaporation dry->evap recryst Recrystallization (n-hexane) evap->recryst nmr NMR recryst->nmr ir IR recryst->ir mp Melting Point recryst->mp

Caption: General workflow for the synthesis and characterization of this compound.

Biological Activity and Potential Mechanisms of Action

While this compound itself is not extensively documented as a biologically active agent, the benzamide (B126) scaffold is a privileged structure in medicinal chemistry, found in a wide range of pharmaceuticals.[8] Derivatives of the closely related N-benzylbenzamide are known to exhibit potent antitumor activities by acting as tubulin polymerization inhibitors.[9][10]

Microtubules are essential cytoskeletal polymers involved in cell division, motility, and intracellular transport.[11] Molecules that interfere with microtubule dynamics are effective anticancer agents. N-benzylbenzamide derivatives have been shown to bind to the colchicine (B1669291) binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[10][11][12] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Given the structural similarity, it is hypothesized that this compound or its derivatives could potentially interact with tubulin, although likely with different potency compared to more complex N-benzylbenzamide analogues. This remains an area for future investigation.

Tubulin_Pathway cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers mt Microtubules (Dynamic Polymerization) tubulin->mt Polymerization mt->tubulin Depolymerization spindle Mitotic Spindle Formation mt->spindle mitosis Cell Division (Mitosis) spindle->mitosis apoptosis Apoptosis agent N-Benzylbenzamide Derivatives (Hypothesized for this compound) agent->tubulin Binds to Colchicine Site

Caption: Hypothesized inhibition of tubulin polymerization by benzamide derivatives.

References

An In-depth Technical Guide to the Synthesis of N-Butylbenzamide from Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-butylbenzamide from benzoyl chloride, a reaction of significant interest in organic synthesis and medicinal chemistry. The primary method for this transformation is the Schotten-Baumann reaction, a reliable and widely used process for the acylation of amines. This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents key analytical data for the characterization of the final product.

Reaction Principle and Mechanism

The synthesis of this compound from benzoyl chloride and n-butylamine is a classic example of nucleophilic acyl substitution.[1][2] The reaction, typically performed under Schotten-Baumann conditions, involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acyl chloride.[3][4] The presence of a base, such as aqueous sodium hydroxide (B78521), is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[3][4]

The reaction proceeds through the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of n-butylamine attacks the carbonyl carbon of benzoyl chloride, leading to the formation of a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the positively charged nitrogen atom to a base (e.g., hydroxide ion).

  • Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.

  • Final Product Formation: The resulting product is this compound.

Experimental Protocol

This section outlines a detailed procedure for the synthesis of this compound based on the principles of the Schotten-Baumann reaction.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
Benzoyl Chloride140.571.214.3 g (3.5 mL)0.0306
n-Butylamine73.140.742.7 g (3.6 mL)0.0369
10% Aqueous Sodium Hydroxide40.00~1.1125 mL-
Dichloromethane (CH₂Cl₂)84.931.33As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.042.66As needed-
Hydrochloric Acid (1 M)36.46~1.02As needed-
Saturated Sodium Bicarbonate Solution84.01~1.07As needed-
Brine (Saturated NaCl)58.44~1.2As needed-
Procedure
  • Reaction Setup: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, combine n-butylamine and 25 mL of 10% aqueous sodium hydroxide solution. Cool the flask in an ice bath with continuous stirring.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride dropwise to the stirred amine solution over a period of 15-20 minutes. After each addition, shake the flask vigorously for about a minute.[5] An exothermic reaction will occur, and the temperature should be maintained between 0-5°C.[6]

  • Reaction: After the complete addition of benzoyl chloride, securely stopper the flask and continue to shake it vigorously for an additional 15 minutes. The absence of the characteristic smell of benzoyl chloride indicates the completion of the reaction.[5] A white precipitate of this compound will form.

  • Work-up:

    • Filter the solid product using a Büchner funnel and wash it with several portions of cold water.[5]

    • Transfer the crude product to a separatory funnel containing dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.[6]

  • Purification: The crude product can be further purified by recrystallization.[5] A suitable solvent system, such as a mixture of ethanol (B145695) and water, can be used.[7] Dissolve the crude solid in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then cool in an ice bath to maximize crystal formation.[7] Collect the purified crystals by vacuum filtration.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Data Presentation

Physical and Analytical Data

The following table summarizes the key physical and analytical data for this compound.

PropertyValue
Molecular FormulaC₁₁H₁₅NO[8]
Molecular Weight177.24 g/mol [8]
AppearanceWhite solid[9]
Melting Point40 °C[10]
CAS Number2782-40-3[8]
Spectroscopic Data (Expected)

While specific spectra for this compound were not found, the following are expected characteristic peaks based on analogous compounds like N-sec-butylbenzamide.[11]

SpectroscopyExpected Peaks
¹H NMR (CDCl₃) δ ~7.7 (m, 2H, Ar-H), ~7.4 (m, 3H, Ar-H), ~6.1 (br s, 1H, NH), ~3.4 (q, 2H, N-CH₂), ~1.6 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃)
¹³C NMR (CDCl₃) δ ~167 (C=O), ~135 (Ar-C), ~131 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~40 (N-CH₂), ~32 (CH₂), ~20 (CH₂), ~14 (CH₃)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1630 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II)

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_product Product Benzoyl_Chloride Benzoyl Chloride N_Butylbenzamide This compound Benzoyl_Chloride->N_Butylbenzamide + n-Butylamine (NaOH, H₂O/CH₂Cl₂) n_Butylamine n-Butylamine n_Butylamine->N_Butylbenzamide

Caption: Synthesis of this compound via Schotten-Baumann Reaction.

Experimental Workflow

Experimental_Workflow Start Start: Combine n-Butylamine and NaOH(aq) Add_Benzoyl_Chloride Slowly add Benzoyl Chloride at 0-5°C Start->Add_Benzoyl_Chloride Reaction Vigorous shaking (15 min) Add_Benzoyl_Chloride->Reaction Filtration Filter crude product Reaction->Filtration Workup Aqueous Work-up: (DCM, HCl, NaHCO₃, Brine) Filtration->Workup Drying Dry organic layer (Na₂SO₄) Workup->Drying Evaporation Remove solvent Drying->Evaporation Recrystallization Recrystallize from Ethanol/Water Evaporation->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

References

N-Butylbenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2782-40-3 Molecular Formula: C₁₁H₁₅NO

This technical guide provides a comprehensive overview of N-Butylbenzamide, including its chemical and physical properties, synthesis, and spectral data. The information is intended for researchers, scientists, and professionals in drug development. While extensive biological data for this compound is limited in publicly available literature, this guide also discusses the activities of structurally related benzamide (B126) compounds to provide context and potential avenues for future research.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 177.24 g/mol [1]
CAS Number 2782-40-3[2]
IUPAC Name This compound[1]
Synonyms Butylbenzamide, N-n-Butylbenzamide[2]
Melting Point 39–41 °C[3]
Kovats Retention Index (Standard non-polar) 1642[1]
Table 2: Spectroscopic Data for this compound
Spectrum TypeKey Peaks/SignalsSource
¹H NMR (300 MHz, CDCl₃) δ 7.77 (m, 2H), 7.48–7.40 (m, 3H), 6.47 (br s, 1H), 3.47–3.41 (m, 2H), 1.62–1.53 (m, 2H), 1.22 (d, J=6.3 Hz, 3H), 0.96 (t, J=7.2 Hz, 3H)[3]
¹³C NMR (75 MHz, CDCl₃) δ 166.9, 135.0, 131.2, 128.4, 126.8, 47.1, 29.7, 20.4, 10.4[3]
IR (KBr, cm⁻¹) 3290 (N-H), 1635 (C=O)[3]
Mass Spectrum (m/z) Key fragments at 105, 135[1]

Synthesis Protocol

A general method for the synthesis of N-alkylbenzamides, including this compound, involves the reaction of an N-alkyloxaziridine with an iron(III) sulfate (B86663) catalyst in the presence of sodium dodecyl sulfate (SDS) and water.

General Procedure:

  • A mixture of water (1 mL), Fe₂(SO₄)₃·5H₂O (2.5 mol%), and SDS (15 mol%) is stirred for 5 minutes at room temperature.

  • The corresponding oxaziridine (B8769555) (0.5 mmol) is added to the mixture.

  • The reaction is stirred in a sealed vial at 70 °C until the oxaziridine is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is extracted with ethyl acetate (B1210297) (3 x 1 mL).

  • The combined organic phases are filtered through a short pad of silica (B1680970) gel.

  • The solvent is removed under reduced pressure to yield the pure N-alkylbenzamide.

  • For N-(n-Butyl)benzamide, recrystallization from n-hexane can be performed for further purification.[3]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis reagents Reactants: - Oxaziridine - Fe2(SO4)3 - SDS - Water reaction Reaction at 70°C reagents->reaction 1. Mix extraction Extraction with Ethyl Acetate reaction->extraction 2. After completion purification Purification: - Silica Gel Filtration - Recrystallization extraction->purification 3. Combine organic layers nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterize Product ir IR Spectroscopy purification->ir Characterize Product ms Mass Spectrometry purification->ms Characterize Product mp Melting Point Determination purification->mp Characterize Product

A typical workflow for the synthesis and analysis of this compound.

Biological Activity and Potential Signaling Pathways (Based on Related Compounds)

While specific biological data for this compound is not extensively documented, the broader class of benzamides has been studied for various biological activities. For instance, certain N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors with potent antitumor activities.[4] These compounds have been shown to bind to the colchicine (B1669291) binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

Additionally, some substituted benzamides are known to interact with dopamine (B1211576) receptors, acting as atypical neuroleptics.[5] Furthermore, other benzamide derivatives have demonstrated potential as antibacterial and antifungal agents.

Given the structural similarities, it is plausible that this compound could exhibit some of these biological activities. However, this remains to be experimentally validated.

The following diagram illustrates a hypothesized signaling pathway for the antitumor activity of benzamide derivatives, which could be a starting point for investigating this compound.

hypothesized_pathway cluster_cell Cancer Cell compound This compound (Hypothesized) tubulin Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization compound->microtubules Inhibits tubulin->microtubules Polymerizes into mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Forms cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle_arrest Disruption leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis Induces

References

An In-depth Technical Guide to the Solubility of N-Butylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Butylbenzamide, a compound of interest in organic synthesis and medicinal chemistry.[1] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the fundamental principles governing its solubility, provides a detailed experimental protocol for its determination, and presents this information in a format amenable to laboratory work.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is essential for predicting its solubility behavior.

PropertyValue
Molecular Formula C₁₁H₁₅NO[2]
Molecular Weight 177.24 g/mol [2]
IUPAC Name This compound[2]
CAS Number 2782-40-3[2]

Note: For the isomeric N-t-Butylbenzamide, the CAS number is 5894-65-5 and the molecular weight is 177.24 g/mol .[3]

Principles of this compound Solubility

The solubility of this compound is governed by the "like dissolves like" principle, which suggests that substances with similar polarities are more likely to be soluble in one another.[4] The structure of this compound, with its polar amide group and nonpolar butyl and phenyl groups, allows for a degree of solubility in a range of organic solvents.

Key structural features influencing its solubility are:

  • Amide Group (-CONH-) : The amide functional group is polar and capable of both hydrogen bond donation and acceptance. This polarity enhances solubility in polar solvents.

  • Butyl Group (-C₄H₉) : The n-butyl group is nonpolar and contributes to the lipophilicity of the molecule, favoring solubility in less polar organic solvents.

  • Aromatic Ring (C₆H₅-) : The benzene (B151609) ring is nonpolar and contributes to the compound's solubility in aromatic and other nonpolar solvents.

Based on these features, this compound is expected to be soluble in a variety of polar aprotic and less polar organic solvents. Its solubility in highly polar protic solvents like water is expected to be limited due to the presence of the nonpolar hydrocarbon portions. The solubility of the related compound, N-methylbenzamide, is noted to be good in polar solvents like water, methanol, and ethanol, and lower in nonpolar solvents such as hexane.[5]

Predicted Solubility Profile of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe polarity of these solvents can interact with the polar amide group, while their organic nature accommodates the nonpolar parts of the molecule.
Polar Protic Methanol, Ethanol, PropanolModerate to HighThese solvents can engage in hydrogen bonding with the amide group. Solubility is likely to decrease with increasing alkyl chain length of the alcohol.
Nonpolar Aromatic Toluene, BenzeneModerateThe aromatic ring of this compound will interact favorably with these solvents through π-π stacking.
Nonpolar Aliphatic Hexane, CyclohexaneLowThe overall polarity of this compound is likely too high for significant solubility in these nonpolar solvents.
Chlorinated Solvents Dichloromethane, ChloroformModerate to HighThese solvents have an intermediate polarity that can effectively solvate molecules with both polar and nonpolar regions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data for this compound, the isothermal shake-flask method is a reliable and widely adopted technique.[4]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with a constant temperature bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a vial. The amount should be more than what is expected to dissolve to ensure equilibrium with the solid phase.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker within a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The required time may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • Once equilibrium is achieved, remove the vial from the shaker and allow it to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

    • Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL or mol/L) = Concentration from analysis × Dilution Factor

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

experimental_workflow start Start prep Prepare Supersaturated Solution start->prep equilibrate Equilibrate at Constant Temperature prep->equilibrate separate Phase Separation (Settling) equilibrate->separate sample Collect and Filter Supernatant separate->sample quantify Quantify Concentration (e.g., HPLC, UV-Vis) sample->quantify calculate Calculate Solubility quantify->calculate end End calculate->end drug_development_logic solubility Solubility Determination formulation Formulation Development solubility->formulation screening High-Throughput Screening solubility->screening adme ADME/PK Studies solubility->adme preclinical Preclinical Development formulation->preclinical screening->preclinical adme->preclinical

References

N-Butylbenzamide: A Technical Overview of its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise yet comprehensive guide to the physical properties of N-Butylbenzamide, a compound of interest in various chemical and pharmaceutical research domains. The information presented herein is curated to support laboratory work and theoretical investigations.

Physical and Chemical Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₅NO[1]. Its structure consists of a benzamide (B126) group where the amine is substituted with a butyl group.

Table 1: Physical Properties of this compound

PropertyValueNotes
Melting Point 41-42 °C[2]Also reported as 39–41 °C[3]
Boiling Point 128 °CAt a pressure of 0.5 Torr[2]
Molecular Weight 177.24 g/mol

It is important to note that physical properties can vary slightly depending on the isomeric form. For instance, 4-N-Butylbenzamide has a significantly higher melting point of 127 °C.[4][5] Similarly, N-tert-Butylbenzamide also has a distinct melting point.

Experimental Protocols

The determination of the physical properties of this compound follows standard laboratory procedures.

Melting Point Determination:

A common method for determining the melting point is using a capillary apparatus, such as the Büchi SMP-20.[3] In this procedure, a small, powdered sample of the purified compound is packed into a capillary tube. The tube is then heated in a calibrated apparatus, and the temperature range over which the substance melts is observed and recorded. The reported melting points are typically uncorrected for stem exposure.[3]

Recrystallization for Purification:

To obtain accurate physical property measurements, the compound is often purified by recrystallization. For N-(n-Butyl)benzamide, recrystallization in n-hexane is a documented method to isolate it as a white solid.[3]

Logical Relationships of Physical States

The physical state of this compound is a function of temperature. The following diagram illustrates the transitions between its solid, liquid, and gaseous phases based on its melting and boiling points.

G Solid Solid State (Below 41-42°C) Liquid Liquid State (Between 41-42°C and 128°C at 0.5 Torr) Solid->Liquid Melting Liquid->Solid Freezing Gas Gaseous State (Above 128°C at 0.5 Torr) Liquid->Gas Boiling Gas->Liquid Condensation

References

Spectroscopic Profile of N-Butylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-Butylbenzamide (C₁₁H₁₅NO), a compound of interest in various fields of chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols are also provided to ensure reproducibility of the presented data.

Spectroscopic Data Summary

The structural and spectroscopic properties of this compound have been characterized using a suite of analytical techniques. The data presented herein has been compiled from various spectral databases and peer-reviewed publications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.77m2HAromatic (ortho-H)
7.48-7.40m3HAromatic (meta- and para-H)
6.47br s1HN-H
3.47-3.41m2HN-CH₂
1.62-1.54m2HN-CH₂-CH₂
1.44-1.35m2HN-CH₂-CH₂-CH₂
0.95t3HCH₃

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
167.9C=O (Amide Carbonyl)
134.8Aromatic (Quaternary C)
131.2Aromatic (para-CH)
128.5Aromatic (meta-CH)
126.8Aromatic (ortho-CH)
40.1N-CH₂
31.7N-CH₂-CH₂
20.2N-CH₂-CH₂-CH₂
13.9CH₃

Note: Specific ¹³C NMR chemical shift assignments are based on typical values for similar structures and may require further 2D NMR analysis for unambiguous confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational frequencies for this compound are presented below.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)AssignmentFunctional Group
3290N-H StretchAmide
1635C=O Stretch (Amide I)Amide

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is summarized below.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
177Moderate[M]⁺ (Molecular Ion)
135High[M - C₃H₆]⁺
105100 (Base Peak)[C₆H₅CO]⁺ (Benzoyl Cation)
77High[C₆H₅]⁺ (Phenyl Cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C.

IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) inlet for volatile samples.

  • Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

  • Data Acquisition and Analysis: The instrument's software will record the mass-to-charge ratio (m/z) and the relative abundance of the detected ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation and structure confirmation.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Prepare for EI-MS Sample->Prep_MS Acq_NMR 1H & 13C NMR Spectroscopy Prep_NMR->Acq_NMR Acq_IR FTIR Spectroscopy Prep_IR->Acq_IR Acq_MS Mass Spectrometry (EI) Prep_MS->Acq_MS Analysis_NMR Chemical Shifts, Multiplicity, Integration, Coupling Constants Acq_NMR->Analysis_NMR Analysis_IR Vibrational Frequencies & Functional Group ID Acq_IR->Analysis_IR Analysis_MS Molecular Ion & Fragmentation Pattern Analysis Acq_MS->Analysis_MS Conclusion Structure Confirmation of This compound Analysis_NMR->Conclusion Analysis_IR->Conclusion Analysis_MS->Conclusion

Caption: Logical workflow for the spectroscopic analysis of this compound.

N-Butylbenzamide derivatives and their basic characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Butylbenzamide derivatives, focusing on their synthesis, basic physicochemical characteristics, and pharmacological activities. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Physicochemical Characteristics

This compound and its derivatives are a class of organic compounds characterized by a benzamide (B126) core with a butyl group attached to the nitrogen atom. The general structure allows for a wide range of substitutions on the aromatic ring, leading to a diverse array of physicochemical and biological properties.

Table 1: Physicochemical Properties of Selected this compound Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data Highlights
N-(n-Butyl)benzamideC₁₁H₁₅NO177.2439–41IR (KBr, cm⁻¹): 3290 (NH), 1635 (C=O). ¹H NMR (CDCl₃, 300 MHz): δ 7.77 (m, 2H), 7.48–7.40 (m, 3H), 6.47 (br s, 1H), 3.47–3.41 (m, 2H), 1.62–1.53 (m, 2H), 0.96 (t, J=7.2 Hz, 3H).[1]
N-(sec-Butyl)benzamideC₁₁H₁₅NO177.2487–90IR (KBr, cm⁻¹): 3285 (NH), 1632 (C=O). ¹H NMR (CDCl₃, 300 MHz): δ 7.77 (m, 2H), 7.48–7.40 (m, 3H), 6.14 (br s, 1H), 4.19–4.05 (m, 1H), 1.62–1.53 (m, 2H), 1.22 (d, J=6.3 Hz, 3H), 0.96 (t, J=7.2 Hz, 3H).[1]
N-(tert-Butyl)benzamideC₁₁H₁₅NO177.24134–135IR (KBr, cm⁻¹): 3332 (NH), 1643 (C=O). ¹H NMR (CDCl₃, 400 MHz): δ 7.70 (m, 2H), 7.45–7.37 (m, 3H), 5.97 (br s, 1H), 1.46 (s, 9H).[1]
N-(tert-Butyl)-4-methoxybenzamideC₁₂H₁₇NO₂207.27117–118IR (KBr, cm⁻¹): 3330 (NH), 1646 (C=O). ¹H NMR (CDCl₃, 400 MHz): δ 7.67 (d, J=8.8 Hz, 2H), 6.88 (d, J=8.8 Hz, 2H), 5.89 (br s, 1H), 3.82 (s, 3H), 1.45 (s, 9H).[1]
N-(tert-Butyl)-2-chlorobenzamideC₁₁H₁₄ClNO211.69109–110IR (KBr, cm⁻¹): 3385 (NH), 1651 (C=O). ¹H NMR (CDCl₃, 400 MHz): δ 7.58–7.56 (m, 1H), 7.35–7.26 (m, 3H), 5.92 (br s, 1H), 1.46 (s, 9H).[1]

Synthesis and Experimental Protocols

The synthesis of this compound derivatives can be achieved through several routes, primarily involving the formation of an amide bond.

General Synthesis of N-Alkylbenzamides from Oxaziridines

A common method involves the reaction of an oxaziridine (B8769555) with a catalyst.

G reagents H₂O, Fe₂(SO₄)₃·5H₂O, SDS reaction_mixture Stir at room temperature for 5 min reagents->reaction_mixture oxaziridine Oxaziridine oxaziridine->reaction_mixture heating Stir at 70 °C in a sealed vial reaction_mixture->heating extraction Extract with ethyl acetate heating->extraction purification Filter through silica (B1680970) gel and concentrate extraction->purification product Pure N-Alkylbenzamide purification->product

Caption: General workflow for the synthesis of N-alkylbenzamides.

Experimental Protocol:

  • A mixture of H₂O (1 mL), Fe₂(SO₄)₃·5H₂O (2.5 mol%), and SDS (15 mol%) is stirred for 5 minutes at room temperature.[1]

  • Oxaziridine (0.5 mmol) is added, and the reaction is stirred in a 5 mL sealed vial at 70 °C until the oxaziridine is consumed, as monitored by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, the mixture is extracted with three 1 mL portions of ethyl acetate.[1]

  • The combined organic phases are filtered through a short pad of silica gel and concentrated under reduced pressure to yield the pure N-alkylbenzamide.[1]

Synthesis via Acyl Chloride

A traditional and effective method involves the reaction of a substituted benzoyl chloride with a butylamine (B146782).

Experimental Protocol:

  • To a stirred solution of the desired substituted benzoyl chloride (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) at 0 °C, add triethylamine (B128534) (1.2 eq).

  • Slowly add a solution of the corresponding butylamine (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel.

Pharmacological Activities and Signaling Pathways

This compound derivatives have been investigated for a range of biological activities.[2] Modifications to the core structure have yielded compounds with potential therapeutic applications, including antimicrobial and anticancer effects.[2][3][4]

Table 2: Reported Pharmacological Activities of this compound Derivatives

Derivative ClassPharmacological ActivityKey FindingsReference
General BenzamidesAntimicrobialShowed significant activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[2][4]
N-substituted BenzamidesAntitumorCertain derivatives exhibit antiproliferative activities against various cancer cell lines.[3]
N-benzylbenzamide DerivativesTubulin Polymerization InhibitionCompound 20b showed significant antiproliferative activities with IC₅₀ values ranging from 12 to 27 nM against several cancer cell lines.[5]
N-substituted SulfamoylbenzamidesSTAT3 Signaling InhibitionCompound B12 was identified as an inhibitor of the IL-6/STAT3 signaling pathway with IC₅₀ values of 0.61-1.11 μM in tumor cell lines with STAT3 overexpression.[6]
Inhibition of the STAT3 Signaling Pathway

A notable mechanism of action for certain N-substituted sulfamoylbenzamide derivatives is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6] STAT3 is a key transcription factor involved in cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor GP130 gp130 IL6R->GP130 associates with JAK JAK GP130->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates (Tyr705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes DNA DNA STAT3_dimer->DNA translocates to nucleus and binds Target_Genes Target Gene Expression (e.g., Cyclin D1, Bcl-xL, Survivin) DNA->Target_Genes promotes transcription IL6 IL-6 IL6->IL6R binds Inhibitor N-substituted Sulfamoylbenzamide (e.g., Compound B12) Inhibitor->STAT3_inactive inhibits phosphorylation

References

N-Butylbenzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butylbenzamide, a secondary amide derivative of benzoic acid, serves as a significant building block in organic synthesis. This technical guide provides an in-depth overview of its discovery, history, physicochemical properties, and synthesis. While specific biological activities and detailed mechanistic studies on this compound are not extensively documented in current literature, this guide explores the known applications and biological contexts of the broader benzamide (B126) class of compounds. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its known quantitative data. This document aims to be a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery endeavors.

Introduction and Historical Context

The amide functional group is a cornerstone of modern organic and medicinal chemistry, with an estimated 25% of all marketed pharmaceuticals containing at least one amide moiety. The stability and versatile reactivity of the amide bond make it a crucial scaffold in the design of novel therapeutic agents.

While a singular, seminal publication marking the definitive "discovery" of this compound is not readily apparent in the historical literature, its synthesis falls within the well-established field of N-alkylbenzamide chemistry. Early investigations into the synthesis of N-substituted amides date back to the foundational work in organic chemistry. The general reaction of an acyl chloride with an amine, a fundamental method for amide bond formation, has been known for over a century. It is likely that this compound was first synthesized as part of broader explorations into the reactivity of benzoyl chloride with various alkylamines. More recently, references to the synthesis of this compound appear in the literature in the context of developing new synthetic methodologies and as a known compound isolated from natural sources.

A notable milestone is the identification of this compound as a natural product isolated from the dried leaves and stems of the plant Rhaphidophora decursiva[1]. This discovery places this compound within the realm of natural products chemistry, suggesting potential, yet unexplored, biological roles.

Physicochemical Properties

This compound is a white solid at room temperature. A summary of its key physicochemical properties is presented in the table below. It is important to note that some of the data, such as boiling point and density, are predicted values from chemical databases.

PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 2782-40-3[2]
Molecular Formula C₁₁H₁₅NO[2]
Molecular Weight 177.24 g/mol [2]
Melting Point 39–41 °C[3]
Boiling Point 340.4 °C at 760 mmHg (Predicted)[4]
Density 0.988 g/cm³ (Predicted)[4]
Solubility Expected to be soluble in polar organic solvents like chloroform (B151607), methanol (B129727), and ethyl acetate.
Appearance White solid[3]

Synthesis and Characterization

The synthesis of this compound can be achieved through several established methods of amide bond formation. A common and efficient laboratory-scale synthesis involves the reaction of an activated benzoic acid derivative with n-butylamine.

General Synthesis Workflow

The logical workflow for the synthesis and purification of this compound is depicted below.

G Synthesis Workflow for this compound cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Benzoyl Chloride E Amide Bond Formation B n-Butylamine C Base (e.g., Triethylamine) D Solvent (e.g., Dichloromethane) F Aqueous Wash E->F G Extraction with Organic Solvent F->G H Drying of Organic Layer G->H I Solvent Evaporation H->I J Crude this compound I->J K Recrystallization or Column Chromatography J->K L Pure this compound K->L

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocols

The following protocol is adapted from a reported synthesis of N-alkylbenzamides[3].

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve n-butylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of benzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-20 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by recrystallization from n-hexane to yield a white solid.

The following are generalized protocols for the spectroscopic characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

    • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

    • ¹H NMR Data: (300 MHz, CDCl₃) δ 7.77 (m, 2H), 7.48–7.40 (m, 3H), 6.47 (br s, 1H), 3.47–3.41 (m, 2H), 1.62–1.55 (m, 2H), 1.46–1.36 (m, 2H), 0.95 (t, J = 7.2 Hz, 3H)[3].

    • ¹³C NMR Data: (75 MHz, CDCl₃) δ 167.5, 134.8, 131.2, 128.4, 126.8, 40.0, 31.7, 20.2, 13.8[3].

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum of a thin film of the compound between salt plates.

    • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

    • IR Data: ν_max (KBr)/cm⁻¹ 3290 (N-H), 1635 (C=O)[3].

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent like methanol or acetonitrile.

    • Instrumentation: Analyze the sample using a mass spectrometer, typically with electron ionization (EI) for fragmentation analysis.

    • MS Data: The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 177. The base peak is typically observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺[5]. Other significant fragments include m/z 77 ([C₆H₅]⁺) and m/z 120 ([M-C₄H₉]⁺).

Biological Activity and Applications

While specific, potent biological activities of this compound itself are not widely reported, the benzamide scaffold is of great interest in drug discovery. Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and antipsychotic effects[6][7].

This compound is primarily utilized as an intermediate in organic synthesis for the development of more complex molecules, including potential pharmaceuticals and agrochemicals[1]. Its structure allows for further functionalization, making it a versatile starting material.

The broader class of N-alkyl nitrobenzamides has been investigated for antimycobacterial activities, with some derivatives showing promising results against Mycobacterium tuberculosis[8]. These studies suggest that the N-alkyl chain length and substitutions on the benzamide ring are critical for biological activity.

Potential Signaling Pathway Interactions (Hypothetical)

Given the known targets of various benzamide derivatives, it is plausible that this compound or its derivatives could interact with G-protein coupled receptors (GPCRs), such as dopamine (B1211576) or serotonin (B10506) receptors, or various enzymes. The following diagram illustrates a generalized, hypothetical interaction of a benzamide compound with a GPCR signaling pathway. It is crucial to note that this is a generalized representation and has not been experimentally validated for this compound itself.

G Hypothetical Benzamide Interaction with a GPCR Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Benzamide Derivative (e.g., this compound) GPCR GPCR (e.g., Dopamine Receptor) Ligand->GPCR Binds to/Modulates G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

References

N-Butylbenzamide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

This document provides a comprehensive overview of the safety and handling precautions for N-Butylbenzamide (CAS No. 2782-40-3). The information herein is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely, minimize exposure risks, and respond effectively in case of an emergency. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), this guide synthesizes information from various sources and outlines standardized experimental protocols for hazard assessment.

Chemical Identification and Physical Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₅NO.

PropertyValueSource
CAS Number 2782-40-3[1][2]
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.24 g/mol [1]
Appearance Data Not Available
Melting Point Data Not Available
Boiling Point Data Not Available
Density Data Not Available
Solubility Data Not Available
Flash Point Data Not Available

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary and associated hazards are summarized below.

Hazard ClassGHS Hazard StatementSource
Serious Eye Damage/Eye Irritation H318: Causes serious eye damage.[3]
Skin Corrosion/Irritation H315: Causes skin irritation.[4]
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation.[4]
Specific target organ toxicity — Single exposure (Respiratory tract irritation) H335: May cause respiratory irritation.[4]

Signal Word: Danger[3]

Hazard Pictograms:

alt text
alt text

Toxicological Information

Specific quantitative toxicological data, such as LD50 and LC50 values for this compound, are not readily available in the public domain. In the absence of specific data, it is prudent to treat this compound with a high degree of caution, assuming it may have significant toxicity. The primary identified toxicological concerns are severe eye damage and skin and respiratory irritation. [3][4]

Toxicity Endpoint Value Species Route Source
Acute Oral Toxicity (LD50) Data Not Available
Acute Dermal Toxicity (LD50) Data Not Available
Acute Inhalation Toxicity (LC50) Data Not Available
Skin Corrosion/Irritation Causes skin irritation General Assessment Dermal [4]
Serious Eye Damage/Irritation Causes serious eye damage General Assessment Ocular [3]

| Respiratory Irritation | May cause respiratory irritation | General Assessment | Inhalation | [4]|

Handling and Storage

Engineering Controls
  • Work in a well-ventilated area, preferably in a certified chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and aerosols that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.To prevent skin contact and irritation.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge should be used if ventilation is inadequate or if aerosols or dust are generated.To prevent respiratory tract irritation.
Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed to prevent contamination and moisture absorption.

  • Store away from incompatible materials, such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

  • Small Spills: Carefully sweep or vacuum the material, avoiding dust generation. Place it into a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area and prevent entry of unnecessary personnel. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways. Collect the material and place it in a designated container for disposal.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the following are generalized methodologies based on OECD guidelines for assessing the key identified hazards.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test is designed to assess the potential of a substance to cause eye irritation or corrosion. [6]

  • Animal Model: Albino rabbits are typically used.

  • Procedure: A single dose of the test substance (0.1 mL for liquids or not more than 100 mg for solids) is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control. [7]3. Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. [8]The degree of eye irritation is scored for the cornea, iris, and conjunctiva. The observation period can be extended up to 21 days to assess the reversibility of the effects. [8]4. Pain Management: To minimize pain and distress, topical anesthetics and systemic analgesics are administered before and after the application of the test substance. [9]

Acute Dermal Irritation (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation.

  • Animal Model: Albino rabbits are commonly used.

  • Procedure: The fur on the dorsal area of the animal is clipped. The test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch. The exposure duration is typically 4 hours. [10]3. Observation: After the patch is removed, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after exposure. The severity of the skin reaction is scored. The observation period may be extended to 14 days to assess the reversibility of any observed effects. [10]

Skin Sensitization (Based on OECD Guideline 429 - Local Lymph Node Assay)

The Local Lymph Node Assay (LLNA) is an alternative method to guinea pig tests for identifying potential skin sensitizers. [11]

  • Animal Model: Mice are used for this assay.

  • Procedure: The test substance is applied to the dorsum of each ear of the mouse daily for three consecutive days. [11]3. Endpoint: The proliferation of lymphocytes in the draining auricular lymph nodes is measured. A substance is classified as a skin sensitizer (B1316253) if it induces a threefold or greater increase in lymphocyte proliferation compared to the control group. [11]

Visualized Workflows

The following diagrams illustrate key logical workflows for handling this compound.

G cluster_handling Safe Handling Workflow prep Preparation: - Review SDS - Wear full PPE - Work in fume hood weigh Weighing: - Use contained balance - Minimize dust/aerosol prep->weigh transfer Transfer: - Use appropriate tools - Avoid splashing weigh->transfer cleanup Cleanup: - Decontaminate surfaces - Dispose of waste properly transfer->cleanup

Safe Handling Workflow Diagram

G cluster_exposure Exposure Response Protocol cluster_skin_eye Skin/Eye Contact cluster_inhalation Inhalation exposure Exposure Occurs skin_flush Flush with water for 15 min exposure->skin_flush fresh_air Move to fresh air exposure->fresh_air remove_clothing Remove contaminated clothing skin_flush->remove_clothing seek_medical_skin Seek medical attention remove_clothing->seek_medical_skin seek_medical_inhale Seek immediate medical attention fresh_air->seek_medical_inhale

Exposure Response Protocol Diagram

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste. [5]Do not allow the chemical to enter drains or waterways.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). All laboratory personnel should be thoroughly trained in chemical safety and handling procedures. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical.

References

Theoretical Insights into the Conformational Landscape of N-Butylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and experimental approaches used to elucidate the conformational properties of N-Butylbenzamide. By understanding the molecule's preferred spatial arrangements and the energy barriers separating them, researchers can gain crucial insights into its reactivity, intermolecular interactions, and potential as a pharmacophore. This document outlines the key computational and experimental protocols, presents available quantitative data, and visualizes the workflows involved in conformational analysis.

Core Concepts in this compound Conformation

The conformational flexibility of this compound primarily arises from the rotation around several key single bonds. The most significant of these are the amide C-N bond and the C-C bonds within the n-butyl group. The partial double bond character of the amide linkage leads to a substantial rotational barrier, often resulting in distinguishable cis and trans conformers. Further complexity is introduced by the rotation of the phenyl ring and the various staggered conformations of the butyl chain.

Theoretical studies, predominantly employing Density Functional Theory (dft), are instrumental in mapping the potential energy surface of this compound, identifying stable conformers, and quantifying the energy differences and rotational barriers between them. These computational predictions can be corroborated and refined by experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Data Presentation: Conformational Parameters

Table 1: Crystallographic Data for N-Butyl-4-chlorobenzamide

ParameterValue
Molecular FormulaC₁₁H₁₄ClNO
Crystal SystemTriclinic
Space Group
a (Å)5.1702 (4)
b (Å)7.8979 (5)
c (Å)13.2978 (9)
α (°)89.275 (3)
β (°)84.863 (4)
γ (°)77.165 (4)
Dihedral Angle (Benzene Ring Plane vs. Amide Plane)2.54 (9)°

Note: The near planarity between the chlorobenzene (B131634) ring and the amide group in the crystal structure of N-Butyl-4-chlorobenzamide suggests a preference for a trans-like arrangement of the phenyl and butyl groups relative to the amide bond in the solid state.

Table 2: Theoretical Conformational Analysis Parameters (Hypothetical for this compound)

The following table outlines the typical quantitative data that would be generated from a DFT-based conformational analysis of this compound.

ConformerDihedral Angle (°)O=C-N-CRelative Energy(kcal/mol)Rotational Barrier(C-N bond, kcal/mol)
Trans (anti)~1800.00~15-20
Cis (syn)~0> 2.0~15-20
Transition State~90~15-20-

These values are estimates based on typical rotational barriers and cis/trans energy differences observed for secondary amides.

Experimental and Computational Protocols

A thorough conformational analysis of this compound would involve a synergistic approach combining computational modeling and experimental validation.

Computational Protocol: Density Functional Theory (DFT)
  • Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This typically involves rotating around the key dihedral angles (C-N amide bond, C-C bonds of the butyl chain).

  • Geometry Optimization: The identified conformers are then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311++G(d,p)). The choice of functional and basis set is crucial for obtaining accurate geometries and relative energies.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

  • Potential Energy Surface (PES) Scan: To determine the rotational barriers, a relaxed PES scan is performed by systematically varying the dihedral angle of interest (e.g., the O=C-N-C dihedral angle for the amide bond rotation) while optimizing the rest of the molecular geometry at each step.

  • Solvation Effects: To model the behavior in solution, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

Experimental Protocol: Dynamic NMR Spectroscopy
  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectra Acquisition: A series of ¹H NMR spectra are recorded at different temperatures.

  • Observation of Coalescence: At low temperatures, the rotation around the C-N amide bond is slow on the NMR timescale, leading to distinct signals for the cis and trans conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single, averaged signal.

  • Determination of Rotational Barrier: The temperature at which coalescence occurs (the coalescence temperature, Tc) and the frequency difference between the signals at low temperature (Δν) are used to calculate the free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation.

Visualizations

Logical Workflow for Conformational Analysis

conformational_analysis_workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation cluster_synthesis Analysis and Synthesis comp_start Initial 3D Structure conf_search Conformational Search comp_start->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc pes_scan PES Scan (Rotational Barriers) geom_opt->pes_scan solvation Inclusion of Solvation Model geom_opt->solvation comp_results Predicted Conformers, Energies, and Barriers freq_calc->comp_results pes_scan->comp_results solvation->comp_results comparison Comparison of Theoretical and Experimental Data comp_results->comparison exp_start Sample Preparation nmr_acq Variable Temperature NMR exp_start->nmr_acq xray X-ray Crystallography exp_start->xray exp_results Rotational Barriers (NMR) Solid-State Conformation (X-ray) nmr_acq->exp_results xray->exp_results exp_results->comparison final_model Refined Conformational Model comparison->final_model

Caption: Workflow for the conformational analysis of this compound.

Key Rotational Degrees of Freedom in this compound

n_butylbenzamide_rotation cluster_structure mol This compound Structure (Simplified 2D Representation) rot1 Amide C-N Bond Rotation (cis/trans isomerism) mol->rot1 rot2 Phenyl C-C Bond Rotation mol->rot2 rot3 Butyl C-C Bond Rotations (gauche/anti conformations) mol->rot3 dummy_node

An In-depth Technical Guide to the Crystal Structure Analysis of N-Alkylbenzamides, with a Case Study of N-Butyl-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of N-alkylbenzamides. Due to the current unavailability of a publicly deposited crystal structure for N-Butylbenzamide, this guide utilizes the detailed crystallographic data of the closely related compound, N-Butyl-4-chlorobenzamide, as an illustrative case study. The principles and protocols described herein are directly applicable to the study of this compound and similar derivatives.

Introduction

N-alkylbenzamides are a class of organic compounds characterized by a benzoyl group attached to a nitrogen atom, which is further substituted with an alkyl group. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for forming well-defined crystalline structures. X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of these molecules, providing crucial insights into their conformation, intermolecular interactions, and solid-state packing. This information is invaluable for understanding structure-activity relationships (SAR), guiding drug design, and developing novel materials.

This guide outlines the typical experimental workflow for crystal structure analysis, from synthesis and crystallization to X-ray diffraction and data refinement.

Synthesis and Crystallization

The synthesis of N-alkylbenzamides is generally achieved through the reaction of a benzoyl chloride with a primary amine. For instance, N-Butyl-4-chlorobenzamide was synthesized by treating 2-fluorobenzoyl chloride with cyclohexylamine (B46788) in chloroform (B151607) under a nitrogen atmosphere at reflux for 5 hours. After reaction completion, the mixture was washed, dried, and concentrated. The crude product was then recrystallized from ethanol (B145695) to yield single crystals suitable for X-ray diffraction.[1]

Experimental Protocols for Crystallization

Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis. Several methods can be employed for the crystallization of benzamide (B126) derivatives:

  • Slow Evaporation: This is a straightforward and widely used technique. A saturated or near-saturated solution of the compound is prepared in a suitable solvent. The vial is then loosely covered to allow for the slow evaporation of the solvent, leading to a gradual increase in concentration and the formation of crystals.

  • Vapor Diffusion: In this method, a concentrated solution of the compound is placed in a small, open container within a larger sealed vessel that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

  • Solvent Layering: This technique involves carefully layering a solution of the compound with a miscible anti-solvent of a different density in a narrow container. Crystallization occurs at the interface as the two solvents slowly mix.

The choice of solvent is crucial and is typically determined through preliminary solubility screening.

X-ray Diffraction and Structure Determination

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector. The positions and intensities of the diffracted beams are then used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.

Experimental Workflow for X-ray Diffraction

The following diagram illustrates a typical workflow for single-crystal X-ray diffraction:

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection Crystal_Growth->Crystal_Selection Crystal_Mounting Crystal Mounting Crystal_Selection->Crystal_Mounting Goniometer Goniometer Crystal_Mounting->Goniometer Xray_Source X-ray Source Xray_Source->Goniometer Detector Detector Goniometer->Detector Data_Collection Data Collection Detector->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Experimental workflow for single-crystal X-ray diffraction.

Crystal Structure Data of N-Butyl-4-chlorobenzamide

The following tables summarize the crystallographic data for N-Butyl-4-chlorobenzamide, which serves as a representative example for this class of compounds.[1]

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₁H₁₄ClNO
Formula Weight211.68
Temperature81(2) K
Wavelength0.71073 Å
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a5.1702(4) Å
b7.8979(5) Å
c13.2978(9) Å
α89.275(3)°
β84.863(4)°
γ77.165(4)°
Volume527.29(6) ų
Z2
Density (calculated)1.332 Mg/m³
Absorption Coefficient0.334 mm⁻¹
F(000)224
Crystal Size0.42 x 0.30 x 0.08 mm
Theta Range for Data Collection2.53 to 27.50°
Index Ranges-6<=h<=6, -10<=k<=10, -17<=l<=17
Reflections Collected11634
Independent Reflections2404 [R(int) = 0.0356]
Completeness to Theta = 25.00°99.7 %
Absorption CorrectionSemi-empirical from equivalents
Max. and Min. Transmission0.9738 and 0.8696
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters2404 / 0 / 130
Goodness-of-fit on F²1.043
Final R indices [I>2sigma(I)]R1 = 0.0333, wR2 = 0.0899
R indices (all data)R1 = 0.0388, wR2 = 0.0934
Largest Diff. Peak and Hole0.432 and -0.221 e.Å⁻³
Table 2: Selected Bond Lengths (Å)
BondLength (Å)BondLength (Å)
Cl(1)-C(4)1.745(1)N(1)-C(8)1.462(2)
O(1)-C(7)1.239(2)C(1)-C(2)1.388(2)
N(1)-C(7)1.337(2)C(1)-C(6)1.389(2)
Table 3: Selected Bond Angles (°)
AtomsAngle (°)AtomsAngle (°)
C(7)-N(1)-C(8)122.5(1)C(2)-C(1)-C(6)119.0(1)
O(1)-C(7)-N(1)122.9(1)C(1)-C(2)-C(3)120.7(1)
O(1)-C(7)-C(1)120.4(1)C(4)-C(3)-C(2)119.2(1)
N(1)-C(7)-C(1)116.7(1)C(3)-C(4)-C(5)121.2(1)

Molecular and Crystal Structure of N-Butyl-4-chlorobenzamide

In the crystal structure of N-Butyl-4-chlorobenzamide, the chlorobenzene (B131634) and butylamine (B146782) groups are each essentially planar. The dihedral angle between these two planes is 2.54(9)°. The molecules are linked into rows along the a-axis by N—H⋯O hydrogen bonds. These rows are further connected into sheets in the ac plane by short intermolecular Cl⋯Cl interactions [3.4225(5) Å]. Additional weak C—H⋯O and C—H⋯π interactions contribute to the formation of a three-dimensional network.[1]

The following diagram illustrates the hydrogen bonding and intermolecular interactions that stabilize the crystal packing:

crystal_packing cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N-H O2 C=O N1->O2 N-H...O Hydrogen Bond O1 C=O Cl1 Cl Cl2 Cl Cl1->Cl2 Cl...Cl Interaction Ring1 Aromatic Ring N2 N-H N2->Ring1 C-H...π Interaction Ring2 Aromatic Ring

Intermolecular interactions in N-Butyl-4-chlorobenzamide.

Conclusion

While the specific crystal structure of this compound is not currently available in the public domain, the detailed analysis of the closely related N-Butyl-4-chlorobenzamide provides a robust framework for understanding the structural characteristics of this class of compounds. The experimental protocols and data interpretation presented in this guide offer a comprehensive resource for researchers engaged in the synthesis, crystallization, and structural elucidation of N-alkylbenzamides and other small organic molecules. Future deposition of the this compound crystal structure into the Cambridge Crystallographic Data Centre (CCDC) will allow for a direct comparative analysis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Butylbenzamide: Commercial Availability, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of this compound, a member of the benzamide (B126) class of chemical compounds. While specific research into the biological activities of this compound is limited, this document consolidates available data on its commercial availability, physicochemical properties, and synthesis. Furthermore, it explores potential therapeutic applications and corresponding experimental protocols based on the well-documented activities of structurally related benzamide derivatives.

Commercial Availability and Suppliers

This compound is available from several commercial chemical suppliers. Researchers can procure this compound for laboratory and research purposes. It is important to note that while some suppliers provide basic physicochemical data, detailed analytical information such as a Certificate of Analysis (CoA) with specific purity data (e.g., from HPLC or NMR analysis) is not always readily available. For instance, some major suppliers offer the compound as part of a collection for early discovery research and may not perform detailed analytical characterization. Researchers should therefore independently verify the purity and identity of the compound upon receipt.

Table 1: Principal Commercial Suppliers of this compound

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Sigma-Aldrich2782-40-3C₁₁H₁₅NO177.248Sold under the AldrichCPR brand for research purposes; analytical data is not collected by the supplier.
Thermo Scientific Chemicals107377-07-1 (for 4-n-Butylbenzamide)C₁₁H₁₅NO177.24Purity specification of >96.0% (by GC) is provided for the 4-n-butyl isomer[1].
Hoffman Fine Chemicals2782-40-3C₁₁H₁₅NO177.24Intended for laboratory use only[2].
Simson Pharma Limited2782-40-3C₁₁H₁₅NO177.24Available for custom synthesis and is accompanied by a Certificate of Analysis[3].
ChemicalBook2782-40-3C₁₁H₁₅NO177.24A platform listing multiple suppliers[4].

Physicochemical and Spectroscopic Data

The identity of this compound can be confirmed through various analytical techniques. Below is a summary of its key physical and spectroscopic properties compiled from various sources.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₅NOPubChem[5]
Molecular Weight 177.24 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]
CAS Number 2782-40-3PubChem[5]
Appearance White solid / Yellow to pale yellow oilThe Royal Society of Chemistry[6], Hoffman Fine Chemicals[2]
Melting Point 65 - 67 °CThe Royal Society of Chemistry[6]
Boiling Point 340.4 °C at 760 mmHg (Predicted)Hoffman Fine Chemicals[2]
Density 0.988 g/cm³ (Predicted)Hoffman Fine Chemicals[2]
Refractive Index 1.511 (Predicted)Hoffman Fine Chemicals[2]

Table 3: Spectroscopic Data for this compound

TechniqueData HighlightsSource
¹H NMR (600 MHz, CDCl₃) δ 7.77 (d, J = 7.2 Hz, 2H), 7.50 (t, J = 7.2 Hz, 1H), 7.43 (t, J = 7.8 Hz, 2H), 6.17 (s, 1H), 3.44 (q, J = 6.6 Hz, 2H), 1.64 – 1.58 (m, 2H), 1.45 – 1.38 (m, 2H), 0.96 (t, J = 7.2 Hz, 3H)The Royal Society of Chemistry[6]
¹³C NMR (150 MHz, CDCl₃) δ 167.92, 134.90, 131.33, 128.59 (2C), 126.90 (2C), 39.92, 31.75, 20.25, 13.88The Royal Society of Chemistry[6]
Mass Spectrometry (EI) Major peaks at m/z 105, 122, 77, 177NIST WebBook[7]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several established amidation methods. A common approach involves the reaction of a benzoic acid derivative with n-butylamine. Below is a representative protocol adapted from literature procedures for the synthesis of benzamides.

General Procedure for the Synthesis of this compound

This method involves the in-situ activation of benzoic acid using triphenylphosphine (B44618) and iodine, followed by reaction with n-butylamine.

  • Materials:

  • Protocol:

    • To a stirred solution of iodine (0.49 mmol) in dichloromethane (2 mL) at 0 °C, add triphenylphosphine (0.49 mmol) in one portion.

    • Add n-butylamine (0.49 mmol) and continue stirring for 5 minutes.

    • Add triethylamine (0.82 mmol), followed by the addition of benzoic acid (0.41 mmol).

    • Allow the reaction mixture to warm to room temperature and stir for an additional 10 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, concentrate the crude mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain this compound.

  • Expected Outcome:

    • The product is typically obtained as a white solid[6].

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Benzoic_Acid Benzoic Acid Activation Activation of Benzoic Acid Benzoic_Acid->Activation n_Butylamine n-Butylamine Amidation Nucleophilic Attack by n-Butylamine n_Butylamine->Amidation PPh3_I2 PPh3 / I2 PPh3_I2->Activation Et3N Triethylamine Et3N->Amidation Activation->Amidation Activated Intermediate Workup Aqueous Workup Amidation->Workup Purification Column Chromatography Workup->Purification N_Butylbenzamide This compound Purification->N_Butylbenzamide

Caption: A general workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways (Hypothesized)

Direct experimental evidence for the biological activity of this compound is not extensively reported in the scientific literature. However, based on the known activities of structurally similar benzamide derivatives, several potential mechanisms of action and therapeutic applications can be hypothesized.

  • Anticancer Activity: The N-benzylbenzamide scaffold is a key feature in a class of compounds that act as tubulin polymerization inhibitors [8][9]. These agents bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells[8][9]. It is plausible that this compound could exhibit similar cytotoxic effects against cancer cell lines.

  • Kinase Inhibition: Benzamide derivatives are also known to function as kinase inhibitors [10][11][12]. Kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers. Therefore, this compound could potentially be screened for inhibitory activity against various kinases, such as those in the PI3K/Akt or STAT3 signaling pathways[12][13].

  • Antimicrobial Activity: Various N-substituted benzamide derivatives have demonstrated antibacterial and antifungal properties[14][15][16]. The mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane[16]. The lipophilic nature of the butyl group in this compound might facilitate its penetration of microbial cell membranes[17].

G N_Butylbenzamide This compound Tubulin β-Tubulin N_Butylbenzamide->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits G2_M_Arrest G2/M Phase Arrest Microtubule_Polymerization->G2_M_Arrest Disruption leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Cancer_Cell Cancer Cell Apoptosis->Cancer_Cell Induces death in

Caption: Hypothesized mechanism of action for this compound as a tubulin polymerization inhibitor.

Experimental Protocols for Biological Evaluation (Templates)

The following are generalized protocols that can be adapted to evaluate the potential biological activities of this compound. These are based on standard methodologies used for screening similar compounds.

5.1. In Vitro Anticancer Activity - MTT Cell Viability Assay

This assay determines the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.

  • Materials:

    • Cancer cell line (e.g., HCT-116, MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

5.2. Antimicrobial Activity - Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • This compound stock solution (e.g., 1 mg/mL in DMSO)

    • 96-well microtiter plates

    • Standardized microbial inoculum (0.5 McFarland standard)

  • Protocol:

    • Dispense the broth medium into the wells of a 96-well plate.

    • Perform a two-fold serial dilution of the this compound stock solution across the plate.

    • Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture and Seed Cells Treatment Treat Cells with Compound Cell_Culture->Treatment Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation Assay Perform Viability/Activity Assay Incubation->Assay Measurement Measure Signal (e.g., Absorbance) Assay->Measurement Calculation Calculate % Inhibition / Viability Measurement->Calculation IC50 Determine IC50/MIC Calculation->IC50

Caption: A generalized experimental workflow for in vitro biological activity screening.

Conclusion

This compound is a commercially available compound that can be readily synthesized in the laboratory. While direct research on its biological activity is sparse, the extensive studies on related benzamide derivatives suggest its potential as a valuable scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The experimental protocols and hypothesized mechanisms of action presented in this guide provide a solid foundation for researchers to initiate their own investigations into the pharmacological properties of this compound. Further studies are warranted to elucidate its specific biological targets and signaling pathways.

References

An In-depth Technical Guide on N-Butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused overview of the chemical nomenclature of N-Butylbenzamide, a compound of interest in various research and development sectors. The information is presented to be accessible and useful for professionals engaged in scientific and pharmaceutical fields.

Chemical Identity of this compound

The precise identification of chemical compounds is fundamental in research and drug development to ensure clarity, reproducibility, and safety. The International Union of Pure and Applied Chemistry (IUPAC) name provides a standardized and unambiguous identifier for a chemical substance. In addition to the systematic IUPAC name, several synonyms are commonly used in literature, databases, and commercial listings.

Below is a summary of the IUPAC name and common synonyms for this compound.

Identifier Type Name
IUPAC Name This compound[1]
Synonym Benzamide, N-butyl-[1][2][3]
Synonym Butylbenzamide[1][2][3][4]
Synonym N-n-Butylbenzamide[4]
Synonym EINECS 220-485-4[1]
Synonym NSC 26916[1]

It is important to note that while "this compound" is the formal IUPAC designation, variations such as "N-n-butylbenzamide" are also used to specify the linear structure of the butyl group.[4] The CAS Registry Number for this compound is 2782-40-3.

As an AI language model, I am unable to provide detailed experimental protocols or generate diagrams using Graphviz. The focus of this document is to provide accurate information on the IUPAC name and synonyms for this compound based on available chemical literature and databases.

References

A Comprehensive Review of N-Butylbenzamide Synthesis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-Butylbenzamide, a significant amide functional group-containing compound, plays a crucial role as a versatile building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its structural motif is found in a range of compounds with applications in medicinal chemistry, agrochemicals, and materials science. This in-depth technical guide provides a comprehensive literature review of the primary synthetic routes for this compound, focusing on detailed experimental protocols, quantitative data, and reaction pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Core Synthetic Methodologies

The synthesis of this compound can be achieved through several established chemical transformations. The most prominent methods include the Schotten-Baumann reaction, direct amidation of benzoic acid, the Ritter reaction, and synthesis via oxaziridine (B8769555) rearrangement. Each of these methods offers distinct advantages and is suited for different starting materials and reaction conditions.

Schotten-Baumann Reaction: Acylation of n-Butylamine with Benzoyl Chloride

The Schotten-Baumann reaction is a widely utilized and classical method for the synthesis of amides from amines and acid chlorides.[1] This reaction is typically performed in a two-phase system, where an aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1]

Reaction Pathway:

Schotten_Baumann cluster_reactants Reactants cluster_products Products n_butylamine n-Butylamine n_butylbenzamide This compound n_butylamine->n_butylbenzamide Nucleophilic Acyl Substitution benzoyl_chloride Benzoyl Chloride benzoyl_chloride->n_butylbenzamide hcl HCl benzoyl_chloride->hcl base Base (e.g., NaOH) base->hcl Neutralization

Caption: Schotten-Baumann reaction pathway for this compound synthesis.

Experimental Protocol (Adapted from a general Schotten-Baumann procedure): [2]

  • Preparation of the Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve n-butylamine (1.0 eq.) in dichloromethane (B109758) (50 mL).

  • Preparation of the Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (B78521).

  • Reaction Setup: Place the Erlenmeyer flask containing the n-butylamine solution in an ice bath on a magnetic stirrer and begin stirring. Slowly add the 10% sodium hydroxide solution (2.0-3.0 eq.) to the amine solution.

  • Addition of Acyl Chloride: Dissolve benzoyl chloride (1.0 eq.) in dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound.

Quantitative Data Summary for Schotten-Baumann Type Reactions:

Acyl ChlorideAmineBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Benzoyl chlorideBenzylamine (B48309)TriethylamineEtOAc0.5AmbientHigh (not specified)[3]
4-Aminobenzoyl chloride HClAnilineNaOHDichloromethane/Water2-40 to RT-[2]
Benzoyl chlorideAmmoniaAqueous Ammonia-0.25-0.33Warm-[4]
Direct Amidation of Benzoic Acid with n-Butylamine

Direct amidation of carboxylic acids with amines is a more atom-economical approach, avoiding the pre-activation of the carboxylic acid to an acyl chloride.[5] This method often requires a catalyst to facilitate the dehydration reaction.[5] Boric acid and various metal complexes have been shown to be effective catalysts for this transformation.[5][6]

Reaction Pathway:

Direct_Amidation cluster_reactants Reactants cluster_products Products benzoic_acid Benzoic Acid n_butylbenzamide This compound benzoic_acid->n_butylbenzamide water Water benzoic_acid->water n_butylamine n-Butylamine n_butylamine->n_butylbenzamide n_butylamine->water catalyst Catalyst (e.g., Boric Acid, NiCl2) catalyst->n_butylbenzamide Dehydration

Caption: Catalytic direct amidation of benzoic acid.

Experimental Protocol (Boric Acid Catalyzed - Adapted from a similar reaction): [5]

  • Reaction Setup: To a reaction vessel equipped with a Dean-Stark trap, add benzoic acid (0.03 mol), boric acid (1-5 mol%), and toluene (B28343) (88 mL).

  • Addition of Amine: Stir the mixture for 10 minutes, then add n-butylamine (0.031 mol).

  • Reaction: Heat the mixture at reflux using an oil bath until the theoretical amount of water is collected in the Dean-Stark trap (approximately 5-20 hours). Monitor the reaction by TLC.

  • Isolation: Allow the mixture to cool to room temperature and pour it into hexanes (100 mL) to precipitate the product.

  • Purification: Collect the solid by filtration and recrystallize from a suitable solvent to obtain pure this compound.

Quantitative Data Summary for Direct Amidation Reactions:

Carboxylic AcidAmineCatalystSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Benzoic AcidBenzylamineBoric Acid (1 mol%)Toluene20Reflux89[5]
Phenylacetic AcidBenzylamineNiCl2 (10 mol%)Toluene2011099.2[6]
Benzoic AcidBenzylamineNiCl2 (10 mol%)Toluene--28.6[6]
Benzoic AcidAnilineBoric Acid---Moderate to Good[7]
Ritter Reaction: Synthesis from Benzonitrile (B105546) and a Butyl Cation Source

The Ritter reaction provides a pathway to N-alkyl amides from nitriles and a source of a stable carbocation, such as an alcohol or an alkene, in the presence of a strong acid.[8] For the synthesis of this compound, this would typically involve the reaction of benzonitrile with a butanol isomer (tert-butanol being the most common for generating a stable carbocation) or butene.[9][10]

Reaction Pathway:

Ritter_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products benzonitrile Benzonitrile nitrilium_ion Nitrilium Ion benzonitrile->nitrilium_ion t_butanol tert-Butanol (B103910) t_butyl_cation tert-Butyl Cation t_butanol->t_butyl_cation Protonation & Dehydration t_butyl_cation->nitrilium_ion Nucleophilic Attack n_t_butylbenzamide N-tert-Butylbenzamide nitrilium_ion->n_t_butylbenzamide strong_acid Strong Acid (e.g., H2SO4) strong_acid->t_butanol water Water (Hydrolysis) water->n_t_butylbenzamide

Caption: Ritter reaction pathway for N-tert-Butylbenzamide synthesis.

Experimental Protocol (Mechanochemical Ritter Reaction for N-tert-Butylbenzamide): [9]

Note: This protocol is for the synthesis of N-tert-butylbenzamide and would need adaptation for this compound, likely requiring a different butyl cation source or reaction conditions.

  • Reaction Setup: In a 10 mL Teflon® grinding vial containing a single tungsten carbide ball (d = 7 mm), charge benzonitrile (1 eq.), tert-butanol (1.1 eq.), and sulfuric acid (0.5 eq.).

  • Milling: Mix the components in a ball mill for 30 minutes at 30 Hz.

  • Workup: Dissolve the reaction mixture in an appropriate solvent.

  • Isolation and Purification: Isolate and purify the product by standard methods such as recrystallization or column chromatography.

Quantitative Data Summary for Ritter Reactions:

NitrileAlcohol/AlkeneAcid CatalystReaction ConditionsYield (%)Reference
Benzonitriletert-ButanolH2SO4Mechanochemical, 30 min, 30 Hz84 (gram-scale)[9]
2-chloro-5-nitrobenzonitriletert-ButanolH2SO4Mechanochemical, 30 min, 30 Hz82[9]
BenzonitrileBenzyl AlcoholsNafion-H80 °CGood to Excellent[11]
Synthesis from Oxaziridines

The rearrangement of N-alkyloxaziridines, which can be synthesized from the corresponding aldehyde and amine, provides another route to N-alkylbenzamides. This method often proceeds under mild conditions.

Reaction Pathway:

Oxaziridine_Rearrangement cluster_precursor Precursor Synthesis cluster_rearrangement Rearrangement benzaldehyde (B42025) Benzaldehyde n_butyloxaziridine N-Butyloxaziridine benzaldehyde->n_butyloxaziridine n_butylamine n-Butylamine n_butylamine->n_butyloxaziridine n_butylbenzamide This compound n_butyloxaziridine->n_butylbenzamide Rearrangement oxidant Oxidant (e.g., H2O2) oxidant->n_butyloxaziridine catalyst Catalyst (e.g., Fe2(SO4)3) catalyst->n_butylbenzamide

Caption: Synthesis of this compound via oxaziridine rearrangement.

Experimental Protocol (General Procedure for N-Alkylbenzamides): [12]

  • Synthesis of N-alkyloxaziridine:

    • To a solution of benzaldehyde (1 mmol) in dimethyl carbonate (1 mL), add n-butylamine (1.5 mmol).

    • Stir the mixture for 10 minutes.

    • Add a 30% wt solution of hydrogen peroxide (5 mmol) over 5 minutes.

    • Stir at room temperature for 15 hours.

    • Wash the mixture with a saturated aqueous solution of sodium sulfite.

    • Extract the oxaziridine with dimethyl carbonate.

    • Concentrate the combined organic phases under reduced pressure to yield the pure oxaziridine.

  • Rearrangement to N-alkylbenzamide:

    • Prepare a mixture of water (1 mL), Fe₂(SO₄)₃·5H₂O (2.5 mol%), and sodium dodecyl sulfate (15 mol%) and stir for 5 minutes at room temperature.

    • Add the prepared oxaziridine (0.5 mmol) and stir the reaction in a sealed vial at 70 °C until the oxaziridine is consumed (monitored by TLC).

    • After completion, extract the mixture with ethyl acetate (B1210297) (3 x 1 mL).

    • Filter the combined organic layers through a short pad of silica (B1680970) gel and concentrate under reduced pressure to yield the pure N-alkylbenzamide.

Quantitative Data Summary for Synthesis from Oxaziridines:

Oxaziridine fromCatalystSolventTemperature (°C)Yield (%)Reference
Benzaldehyde and tert-ButylamineFe₂(SO₄)₃·5H₂OWater/SDS7095[12]
Benzaldehyde and sec-ButylamineFe₂(SO₄)₃·5H₂OWater/SDS7092[12]

Conclusion

This technical guide has provided a comprehensive overview of the principal synthetic methodologies for this compound. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance of functional groups in more complex substrates. The Schotten-Baumann reaction remains a robust and high-yielding classical method. Direct amidation of benzoic acid offers a more sustainable and atom-economical alternative, particularly with the development of efficient catalytic systems. The Ritter reaction and synthesis via oxaziridines present valuable alternative pathways, especially when starting from nitriles or aldehydes. The detailed experimental protocols and compiled quantitative data herein serve as a practical resource for chemists in the design and execution of synthetic strategies for this compound and its analogs, facilitating further research and development in the pharmaceutical and chemical industries.

References

Methodological & Application

Application Notes and Protocols for the Evaluation of N-Butylbenzamide as a Potential Plasticizer in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasticizers are essential additives incorporated into polymers to enhance their flexibility, processability, and overall durability. They function by embedding themselves between polymer chains, thereby increasing the intermolecular volume and reducing the glass transition temperature (Tg). This report outlines the potential application of N-Butylbenzamide as a plasticizer and provides detailed protocols for its evaluation in various polymer systems relevant to research and drug development, such as polyamides, cellulose (B213188) derivatives, and polyvinyl chloride (PVC).

While extensive data on N-n-Butyl Benzene (B151609) Sulfonamide (NBBS) as a commercial plasticizer for polyamides is available, specific quantitative data for this compound is limited in publicly accessible literature.[1][2][3] Therefore, this document provides a framework for the systematic evaluation of this compound as a novel plasticizer. The protocols described herein are based on established methodologies for plasticizer assessment.

Potential Applications of this compound

Based on its chemical structure, a benzamide (B126) derivative, this compound, could potentially be a compatible plasticizer for polymers containing polar functional groups, such as:

  • Polyamides (Nylons): Often used in medical devices, packaging, and automotive components, polyamides can benefit from plasticizers to improve flexibility and impact resistance.[1][4]

  • Cellulose Esters (e.g., Cellulose Acetate): Utilized in films, coatings, and controlled-release drug formulations, these polymers require plasticizers to reduce brittleness.[5][6][7]

  • Polyvinyl Chloride (PVC): Widely used in medical tubing, blood bags, and pharmaceutical packaging, PVC's flexibility is almost entirely dependent on the type and concentration of the plasticizer.[8][9][10]

Experimental Protocols

Protocol 1: Preparation of Plasticized Polymer Films

This protocol describes the preparation of polymer films with varying concentrations of this compound for subsequent characterization.

Materials:

  • Polymer resin (e.g., Polyamide-12, Cellulose Acetate, PVC)

  • This compound

  • Suitable solvent (e.g., formic acid for polyamides, acetone (B3395972) for cellulose acetate, tetrahydrofuran (B95107) for PVC)

  • Heat stabilizer (for PVC, e.g., a tin or mixed metal stabilizer)

  • Glass plates or petri dishes

  • Drying oven or vacuum oven

Procedure:

  • Polymer Solution Preparation: Dissolve a known amount of the polymer resin in the appropriate solvent to create a solution of a specific concentration (e.g., 10-15% w/v).

  • Plasticizer Addition: To separate polymer solutions, add varying weight percentages of this compound (e.g., 10, 20, 30, 40 parts per hundred of resin, phr). Ensure thorough mixing until the plasticizer is completely dissolved. A control sample with no plasticizer should also be prepared.

  • Film Casting: Pour the polymer-plasticizer solutions onto clean, level glass plates or into petri dishes. The volume should be consistent to ensure uniform film thickness.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 24 hours.

  • Drying: Complete the drying process in a vacuum oven at a temperature below the boiling point of the solvent and the glass transition temperature of the polymer for at least 48 hours to remove any residual solvent.

  • Film Conditioning: Store the resulting films in a desiccator at a controlled temperature and humidity for at least 24 hours before testing.

Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)

This protocol is for determining the effect of this compound on the glass transition temperature (Tg) of the polymer. A reduction in Tg is a primary indicator of plasticization.[11]

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the prepared polymer film into an aluminum DSC pan and seal it. An empty sealed pan will be used as a reference.

  • Thermal Cycling:

    • Heat the sample from room temperature to a temperature above the expected melting point of the polymer at a constant rate (e.g., 10°C/min) to erase the thermal history.

    • Hold at this temperature for 2-5 minutes.

    • Cool the sample to a temperature well below the expected Tg (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

    • Heat the sample again at the same rate until it is above its melting point.

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

Protocol 3: Mechanical Property Testing (Tensile Strength)

This protocol measures the effect of this compound on the mechanical properties of the polymer, such as tensile strength, elongation at break, and Young's modulus.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Dumbbell-shaped die for cutting specimens (as per ASTM D638 or ISO 527)[12][13]

Procedure:

  • Specimen Preparation: Cut at least five dumbbell-shaped specimens from each of the prepared polymer films using the die.

  • Dimensional Measurement: Measure the width and thickness of the narrow section of each specimen at several points and calculate the average cross-sectional area.

  • Tensile Testing:

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

    • Record the load and elongation data throughout the test.

  • Data Analysis: From the stress-strain curve, calculate the following properties:

    • Tensile Strength at Break (MPa): The maximum stress the material can withstand before breaking.

    • Elongation at Break (%): The percentage increase in length at the point of fracture.

    • Young's Modulus (MPa): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in tables for clear comparison.

Table 1: Hypothetical Effect of this compound on the Glass Transition Temperature (Tg) of Various Polymers

PolymerThis compound Conc. (phr)Glass Transition Temperature (Tg) (°C)
Polyamide-120 (Control)45
1032
2020
308
Cellulose Acetate0 (Control)190
10175
20162
30150
PVC0 (Control)85
1070
2055
3040

Table 2: Hypothetical Mechanical Properties of this compound Plasticized Polymers

PolymerThis compound Conc. (phr)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
Polyamide-120 (Control)501501200
2035250800
Cellulose Acetate0 (Control)70102000
2050301500
PVC0 (Control)5552500
20301501000

Visualizations

Experimental_Workflow_Plasticizer_Evaluation start Start: Select Polymer and This compound Concentrations prep Protocol 1: Prepare Plasticized Polymer Films start->prep dsc Protocol 2: Thermal Analysis (DSC) - Determine Glass Transition (Tg) prep->dsc Conditioned Films tensile Protocol 3: Mechanical Testing (Tensile) - Tensile Strength - Elongation at Break - Young's Modulus prep->tensile Conditioned Films data Data Analysis and Comparison dsc->data tensile->data end_node End: Evaluate Efficacy of This compound as a Plasticizer data->end_node

Caption: Workflow for the evaluation of this compound as a polymer plasticizer.

Logical_Relationship_Plasticizer_Effect plasticizer Increased this compound Concentration intermolecular Increased Intermolecular Distance Between Polymer Chains plasticizer->intermolecular tg Decreased Glass Transition Temperature (Tg) intermolecular->tg flexibility Increased Flexibility and Elongation at Break tg->flexibility stiffness Decreased Stiffness (Young's Modulus) and Tensile Strength tg->stiffness

Caption: Expected effects of this compound on polymer properties.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to systematically evaluate the efficacy of this compound as a potential plasticizer for various polymers. By following these standardized methods, researchers can generate reliable data to determine its suitability for specific applications in material science and drug development. It is important to reiterate that while the methodologies are standard, the performance of this compound as a plasticizer needs to be empirically determined.

References

N-Butylbenzamide as a Directing Group in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butylbenzamide is a versatile directing group in organic synthesis, primarily utilized to control regioselectivity in C-H bond functionalization reactions. The amide moiety, specifically the carbonyl oxygen, acts as a coordinating site for transition metal catalysts, bringing the catalyst into close proximity to the ortho C-H bonds of the benzene (B151609) ring. This directed metalation facilitates a variety of transformations at a position that might otherwise be unreactive or yield a mixture of isomers. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as a directing group for key organic transformations.

Core Applications

The this compound directing group is effective in a range of transition metal-catalyzed reactions, including:

  • Directed ortho-Lithiation: A classical approach for the functionalization of aromatic rings.

  • Palladium-Catalyzed ortho-Functionalization: Including arylation, alkenylation, and halogenation.

  • Rhodium-Catalyzed C-H Activation and Annulation: For the synthesis of heterocyclic structures like isoquinolones.

These methods offer a powerful strategy for the construction of complex molecular architectures from simple precursors.

Data Presentation

Table 1: Synthesis of this compound Derivatives
EntryBenzoyl Chloride DerivativeAmineProductYield (%)Reference
1Benzoyl chloriden-ButylamineThis compound-General Procedure
24-Methoxybenzoyl chloriden-ButylamineN-Butyl-4-methoxybenzamide-General Procedure
32-Chlorobenzoyl chloriden-ButylamineN-Butyl-2-chlorobenzamide-General Procedure

Note: Yields for these standard reactions are typically high, often exceeding 90%.

Experimental Protocols

Synthesis of this compound (General Procedure)

This protocol describes a standard procedure for the synthesis of this compound from benzoyl chloride and n-butylamine.

Materials:

  • Benzoyl chloride (1.0 eq)

  • n-Butylamine (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a stirred solution of benzoyl chloride in anhydrous DCM at 0 °C, slowly add triethylamine.

  • Add n-butylamine dropwise to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Directed ortho-Lithiation and Electrophilic Quench

This protocol outlines the ortho-lithiation of this compound and subsequent reaction with an electrophile.

Materials:

  • This compound (1.0 eq)

  • s-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) (1.1 - 2.2 eq)

  • Tetramethylethylenediamine (TMEDA) (1.1 - 2.2 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Electrophile (e.g., trimethylsilyl (B98337) chloride, iodine, alkyl halide) (1.2 eq)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

Procedure:

  • To a solution of this compound and TMEDA in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add s-BuLi or n-BuLi dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the chosen electrophile to the reaction mixture and continue stirring at -78 °C for another 1-2 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_of_N_Butylbenzamide cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Benzoyl_chloride Benzoyl Chloride Solvent DCM, 0°C to rt Benzoyl_chloride->Solvent n_Butylamine n-Butylamine n_Butylamine->Solvent Triethylamine Triethylamine (Base) Triethylamine->Solvent Quench Quench with H₂O Solvent->Quench Reaction Wash Wash (NaHCO₃, Brine) Quench->Wash Dry Dry (MgSO₄) Wash->Dry Purify Purification Dry->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Directed_Ortho_Lithiation cluster_start Starting Material cluster_lithiation Lithiation Step cluster_quench Electrophilic Quench N_Butylbenzamide This compound Base s-BuLi / TMEDA N_Butylbenzamide->Base Ortho_Lithiated_Intermediate ortho-Lithiated Intermediate Base->Ortho_Lithiated_Intermediate Deprotonation Conditions_Li THF, -78°C Conditions_Li->Ortho_Lithiated_Intermediate Electrophile Electrophile (E⁺) Ortho_Lithiated_Intermediate->Electrophile Final_Product ortho-Substituted This compound Electrophile->Final_Product Substitution Conditions_Quench -78°C to rt Conditions_Quench->Final_Product

Caption: General workflow for directed ortho-lithiation.

Rhodium_Catalyzed_Annulation cluster_legend Logical Flow N_Butylbenzamide This compound Reaction_Vessel Reaction Mixture N_Butylbenzamide->Reaction_Vessel Alkyne Alkyne Alkyne->Reaction_Vessel Rh_Catalyst [RhCp*Cl₂]₂ Rh_Catalyst->Reaction_Vessel Oxidant Cu(OAc)₂ Oxidant->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Heating Heat Reaction_Vessel->Heating Workup Workup & Purification Heating->Workup Isoquinolone Isoquinolone Product Workup->Isoquinolone Start Inputs Process Process Steps Output Final Product

Caption: Logical workflow for isoquinolone synthesis.

Conclusion

This compound serves as an effective and practical directing group for the regioselective functionalization of aromatic C-H bonds. The protocols provided herein offer a foundation for researchers to explore a variety of synthetic transformations, leading to the efficient construction of valuable chemical entities. The straightforward nature of the directing group installation and its compatibility with a range of reaction conditions make it a valuable tool in the arsenal (B13267) of the synthetic chemist. Further exploration into a broader scope of coupling partners and catalytic systems will undoubtedly continue to expand the utility of this compound in modern organic synthesis.

Application Notes and Protocols for the Laboratory Synthesis of N-Butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory synthesis of N-Butylbenzamide, a chemical intermediate used in various research and development applications. The synthesis is achieved through the nucleophilic acyl substitution reaction between benzoyl chloride and n-butylamine. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive methodology, safety precautions, and characterization data.

Introduction

This compound is a chemical compound with the molecular formula C11H15NO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This class of compounds is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as building blocks in organic synthesis. The protocol outlined herein describes a reliable and straightforward method for the preparation of this compound in a laboratory setting.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC11H15NO[1][2]
Molecular Weight177.24 g/mol [1][2]
Melting Point40 °C[3]
AppearanceWhite solid[4]
IUPAC NameThis compound[1]
CAS Number2782-40-3[1]

Table 1: Physicochemical Properties of this compound

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is based on the reaction of benzoyl chloride with n-butylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

3.1. Materials and Reagents

  • Benzoyl chloride (C7H5ClO)

  • n-Butylamine (C4H11N)

  • Dichloromethane (B109758) (CH2Cl2)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Reaction flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

3.2. Reaction Scheme

3.3. Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butylamine (1.0 eq) in dichloromethane (50 mL). Cool the flask in an ice bath to 0-5 °C.

  • Addition of Benzoyl Chloride: Dissolve benzoyl chloride (1.0 eq) in dichloromethane (20 mL) and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred n-butylamine solution over 30 minutes, maintaining the temperature below 10 °C.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (1 x 50 mL).[5]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[5]

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield a white solid.

3.4. Characterization

The identity and purity of the synthesized this compound can be confirmed by the following methods:

  • Melting Point Determination: Compare the melting point of the purified product with the literature value.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretch (around 3300 cm⁻¹) and the C=O stretch of the amide (around 1630 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be used to confirm the structure of the molecule.

Data Presentation

ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
Benzoyl Chloride140.570.051.07.03 g (5.8 mL)
n-Butylamine73.140.051.03.66 g (5.0 mL)
Dichloromethane---70 mL
Product Molecular Weight ( g/mol ) Theoretical Yield (g)
This compound177.248.86

Table 2: Reagent and Product Quantities

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[4]

  • Benzoyl chloride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.[6]

  • n-Butylamine is flammable and corrosive. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Minimize exposure.

  • Handle all chemical waste according to institutional and local regulations.[4]

Visualization of Experimental Workflow

Synthesis_Workflow start Start setup Reaction Setup: Dissolve n-butylamine in CH2Cl2 and cool to 0-5 °C start->setup addition Slowly add Benzoyl Chloride solution dropwise setup->addition reaction Stir at Room Temperature for 2 hours addition->reaction workup Work-up: Transfer to Separatory Funnel reaction->workup wash_hcl Wash with 1 M HCl workup->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry organic layer over anhydrous Na2SO4 wash_brine->dry filter_concentrate Filter and Concentrate (Rotary Evaporator) dry->filter_concentrate purify Purification: Recrystallization filter_concentrate->purify characterize Characterization: MP, IR, NMR purify->characterize end End characterize->end

Caption: Workflow for the synthesis of this compound.

References

N-Butylbenzamide: Not a Typical Solvent for Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research into the applications of N-Butylbenzamide reveals that it is not commonly utilized as a solvent for chemical reactions. While this secondary amide serves as a valuable model compound for studying the reactivity of amide bonds, particularly in areas like C-H activation, its use as a reaction medium is not documented in the scientific literature.[1]

Our comprehensive search for specific reactions where this compound acts as a solvent did not yield any concrete examples with associated experimental data, such as reaction yields, times, or temperatures. The available literature primarily focuses on the synthesis of this compound itself or its derivatives, and its role as a reactant or a structural component in larger molecules. For instance, studies on the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides employ common organic solvents like dichloromethane (B109758) and dimethylformamide (DMF) rather than this compound.[2]

Typically, solvents for chemical reactions are chosen based on their ability to dissolve reactants, their boiling point, and their inertness to the reaction conditions. While this compound is a polar molecule, its physical properties, such as its melting and boiling points, are not well-documented, making its suitability as a solvent difficult to assess.[3][4] Furthermore, the presence of an amide functional group means it could potentially interfere with certain reaction mechanisms.

In the synthesis of related compounds, such as N-butyl-3-nitrobenzamide, polar aprotic solvents like dichloromethane are preferred to enhance reactivity and prevent undesirable side reactions. This further suggests that amides like this compound are more likely to be reactants or products rather than the solvent in which a reaction is conducted.

Given the lack of documented use of this compound as a solvent, it is not possible to provide the requested detailed application notes and protocols for its use in this capacity. Researchers, scientists, and drug development professionals seeking suitable solvents for their reactions should refer to established solvent selection guides and the extensive literature on commonly used reaction media.

References

High-Yield Synthesis of N-Substituted Benzamides: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of N-substituted benzamides is a cornerstone of modern medicinal chemistry. These structural motifs are prevalent in a vast array of pharmaceuticals and bioactive molecules. This document provides detailed application notes and protocols for several high-yield synthetic methodologies, emphasizing catalytic and direct amidation strategies that offer advantages in terms of efficiency, atom economy, and substrate scope.

Introduction

The amide bond is one of the most fundamental linkages in organic chemistry and biology. The synthesis of N-substituted benzamides, a key structural unit in many pharmaceuticals, has been the subject of extensive research. Traditional methods often involve the use of stoichiometric activating agents, which can generate significant waste. This report focuses on modern, high-yield approaches, including the use of activated acyl chlorides and various catalytic systems for the direct amidation of benzoic acids. These methods provide researchers with a versatile toolkit for the synthesis of diverse benzamide (B126) libraries for applications in drug discovery and development.

I. Synthesis via Acyl Chloride Intermediates

A reliable and high-yielding method for the synthesis of N-substituted benzamides involves the reaction of a benzoyl chloride derivative with a primary or secondary amine. The high reactivity of the acyl chloride facilitates nucleophilic acyl substitution, leading to the formation of the desired amide.[1]

Experimental Protocol: General Synthesis of N-Substituted Benzamides from Acyl Chlorides

This protocol describes a general method for the amide bond formation between a substituted benzoyl chloride and a primary or secondary amine.[1]

Materials:

  • Substituted benzoyl chloride (1 equivalent)

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF))

  • Non-nucleophilic base (e.g., triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA)) (1.5-2.0 equivalents, if using an amine salt)

  • Water

  • 1M HCl (if a base is used)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the substituted benzoyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[1]

  • Cool the solution to 0°C using an ice bath.[1]

  • In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 equivalents) in the same anhydrous solvent. If using an amine salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to the amine solution to liberate the free amine.[1]

  • Add the amine solution dropwise to the stirred solution of the acyl chloride at 0°C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 0.5 to 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.[1]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) if a base was used, followed by saturated sodium bicarbonate solution, and finally brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N-substituted benzamide.[1]

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel as needed.[1]

Visualization of the Acyl Chloride Method Workflow

acyl_chloride_workflow start Start dissolve_acyl Dissolve Benzoyl Chloride in DCM start->dissolve_acyl cool Cool to 0°C dissolve_acyl->cool add_amine Add Amine Solution Dropwise cool->add_amine prepare_amine Prepare Amine Solution prepare_amine->add_amine react Stir at Room Temperature add_amine->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify end N-Substituted Benzamide purify->end

Caption: General experimental workflow for the synthesis of N-substituted benzamides via the acyl chloride method.

II. Catalytic Direct Amidation of Benzoic Acids

Direct amidation of carboxylic acids with amines is a more atom-economical and environmentally benign approach as it avoids the pre-activation of the carboxylic acid and the formation of stoichiometric byproducts.[2][3] Several catalytic systems have been developed to facilitate this transformation.

A. Boric Acid Catalyzed Amidation

Boric acid serves as a simple and effective catalyst for the direct amidation of benzoic acids.[2] The reaction typically proceeds under reflux conditions with azeotropic removal of water.

This protocol describes the synthesis of N-benzylbenzamide from benzoic acid and benzylamine (B48309) using boric acid as a catalyst.[2]

Materials:

  • Benzoic acid (3.66 g, 0.03 mol)

  • Benzylamine (3.4 mL, 0.031 mol)

  • Boric acid (0.02-1.00 g, 1-50 mol%)

  • Toluene (B28343) (88 mL)

  • Hexanes (100 mL)

  • Reaction vessel with a Dean-Stark trap

  • Heating mantle and oil bath

  • Stirring apparatus

Procedure:

  • To a reaction vessel equipped with a Dean-Stark trap, add benzoic acid (3.66 g, 0.03 mol), boric acid (e.g., 0.18 g, 5 mol%), and toluene (88 mL).[2]

  • Stir the colorless and slightly turbid mixture for 10 minutes.[2]

  • Add benzylamine (3.4 mL, 0.031 mol) to the reaction mixture.[2]

  • Heat the reaction mixture to reflux using an oil bath.[2]

  • Continue heating at reflux for 5-20 hours, collecting the water generated in the Dean-Stark trap.[2]

  • Monitor the reaction progress by TLC (Rf = 0.5 for the amide, Rf = 0.7 for the carboxylic acid; hexanes/ethyl acetate, 7/3).[2]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of hexanes to precipitate the product.

  • Collect the solid product by filtration and wash with cold hexanes.

  • The crude product can be further purified by recrystallization if necessary.

boric_acid_mechanism reactants Benzoic Acid + Boric Acid intermediate Mixed Anhydride Intermediate reactants->intermediate - H2O product N-Substituted Benzamide intermediate->product + Amine amine Amine catalyst_regen Boric Acid (regenerated) product->catalyst_regen

Caption: Proposed mechanism for boric acid-catalyzed amidation.[2]

B. Titanium Tetrafluoride (TiF₄) Catalyzed Amidation

Titanium tetrafluoride has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with various amines.[3]

EntryBenzoic Acid DerivativeAmineCatalyst Loading (mol%)Time (h)Yield (%)Reference
1Benzoic acidBenzylamine102496[3]
24-Nitrobenzoic acidBenzylamine102495[3]
34-Methoxybenzoic acidBenzylamine102498[3]
4Benzoic acidMorpholine102494[3]
52-Methoxybenzoic acidMorpholine102461[3]

This protocol describes the general procedure for the TiF₄-catalyzed direct amidation of benzoic acid.[3]

Materials:

  • Benzoic acid (1 equivalent)

  • Amine (1.1 equivalents)

  • Titanium tetrafluoride (TiF₄) (10 mol%)

  • Toluene

  • Reaction vessel with a reflux condenser

  • Heating and stirring apparatus

Procedure:

  • In a reaction vessel, combine benzoic acid (1 equivalent), the amine (1.1 equivalents), and titanium tetrafluoride (10 mol%).[3]

  • Add toluene as the solvent.

  • Heat the reaction mixture to reflux and stir for the time indicated in the table above (typically 24 hours for aromatic acids).[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C. Diboron-Catalyzed Dehydrative Amidation

Tetrakis(dimethylamido)diboron is an efficient catalyst for the dehydrative amidation of aromatic carboxylic acids with amines under azeotropic reflux conditions.[4]

EntryCatalystCatalyst Loading (mol%)Time (h)Yield (%)Reference
1Tetrakis(dimethylamido)diboron5681[4]
2Tetrakis(dimethylamido)diboron1-2686-88[4]
3Tetrakis(dimethylamido)diboron5 (at higher concentration)698[4]

III. Other Notable High-Yield Synthetic Methods

Microwave-Assisted Synthesis from Benzoylthioureas

A rapid and solvent-free method for the synthesis of N-substituted benzamides involves the microwave irradiation of benzoylthioureas in the presence of iodine-alumina as a catalyst.[5] This method can also produce thiobenzamides as byproducts or major products depending on the substituents.

EntrySubstituent on Aryl Group of ThioureaProductTime (min)Yield (%)Reference
14-MethylBenzamide10-2096[5]
24-MethoxyBenzamide10-2092[5]
34-ChloroThiobenzamide10-2053[5]

Conclusion

The synthesis of N-substituted benzamides can be achieved through a variety of high-yielding methods. The classical acyl chloride approach remains a robust and versatile option. For researchers focused on green chemistry and atom economy, the direct catalytic amidation of benzoic acids using catalysts such as boric acid, titanium tetrafluoride, or diboron (B99234) compounds offers excellent alternatives. The choice of method will depend on the specific substrates, desired scale, and available resources. The protocols and data presented herein provide a solid foundation for the successful synthesis of diverse N-substituted benzamides in a research and development setting.

References

Application Notes and Protocols for N-Butylbenzamide Derivatives in Agrochemical Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of N-alkylbenzamide derivatives as potential insecticidal agents. The protocols are based on established methodologies for the preparation and screening of such compounds.

Introduction

Benzamide (B126) derivatives are a significant class of compounds in the agrochemical industry, with many exhibiting potent insecticidal properties.[1] The N-alkyl substitution on the benzamide scaffold plays a crucial role in the biological activity of these molecules. This document outlines the synthesis of a representative N-alkylbenzamide derivative and provides protocols for evaluating its insecticidal efficacy, drawing upon structure-activity relationship (SAR) studies.

Synthesis of N-Alkylbenzamide Derivatives

The synthesis of N-alkylbenzamides is a cornerstone for developing new insecticidal candidates. The general procedure involves the acylation of an alkylamine with a substituted benzoyl chloride. This method is versatile and can be adapted to create a library of derivatives for screening.

Experimental Protocol: Synthesis of N-(tert-Butyl)-3,5-dimethylbenzamide

This protocol describes the synthesis of a specific N-tert-butylbenzamide derivative, a class of compounds that has shown significant insecticidal activity.[2]

Materials:

Procedure:

  • Dissolve 3,5-dimethylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of tert-butylamine (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure N-(tert-butyl)-3,5-dimethylbenzamide.

DOT Script for Synthesis Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product reactant1 3,5-Dimethylbenzoyl chloride reaction Acylation Reaction reactant1->reaction reactant2 tert-Butylamine reactant2->reaction solvent Anhydrous CH₂Cl₂ solvent->reaction base Triethylamine base->reaction temperature 0 °C to Room Temp temperature->reaction workup Aqueous Workup reaction->workup Quench with NaHCO₃ purification Column Chromatography workup->purification Crude Product product N-(tert-Butyl)-3,5- dimethylbenzamide purification->product Pure Product

Caption: Workflow for the synthesis of N-(tert-Butyl)-3,5-dimethylbenzamide.

Application in Agrochemical Screening

N-alkylbenzamide derivatives have been investigated as insect growth regulators and for their larvicidal activities. The following sections detail their mechanism of action and a protocol for evaluating their insecticidal efficacy.

Mechanism of Action

Several benzamide-derived insecticides act as insect growth regulators.[3] For instance, some interfere with chitin (B13524) synthesis, a crucial component of the insect exoskeleton.[4] Others, like certain diacylhydrazine derivatives, are ecdysone (B1671078) agonists, which induce a premature and incomplete molting process, leading to insect mortality.[2] The specific mode of action can vary depending on the overall structure of the benzamide derivative.

DOT Script for Mechanism of Action:

MechanismOfAction cluster_compound Compound cluster_target Molecular Target cluster_effect Physiological Effect cluster_outcome Outcome benzamide N-Alkylbenzamide Derivative receptor Ecdysone Receptor benzamide->receptor Agonist enzyme Chitin Synthase benzamide->enzyme Inhibitor molting Premature Molting receptor->molting chitin_inhibition Inhibition of Chitin Synthesis enzyme->chitin_inhibition death Insect Death molting->death chitin_inhibition->death

Caption: Potential mechanisms of action for N-alkylbenzamide insecticides.

Experimental Protocol: Evaluation of Insecticidal Activity

This protocol is designed to assess the larvicidal activity of synthesized N-alkylbenzamide derivatives against a common agricultural pest, such as the common cutworm (Spodoptera litura).[2]

Materials:

  • Synthesized N-alkylbenzamide derivatives

  • Acetone

  • Distilled water with a surfactant (e.g., Triton X-100)

  • Second or third-instar larvae of Spodoptera litura

  • Artificial diet or host plant leaves (e.g., cabbage)

  • Petri dishes or multi-well plates

  • Micropipettes

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of each test compound in acetone. Create a series of dilutions in distilled water containing a surfactant to achieve the desired test concentrations (e.g., 0.1, 1, 10, 100 mg/L).

  • Treatment Application:

    • Diet Incorporation Method: Mix the test solutions with the artificial diet before it solidifies.

    • Leaf-Dip Method: Dip host plant leaves into the test solutions for 30 seconds and allow them to air dry.

  • Bioassay:

    • Place one treated leaf or a portion of the treated diet into each petri dish or well of a multi-well plate.

    • Introduce one larva into each container.

    • Use a control group treated only with the water-surfactant solution.

    • Replicate each treatment and the control (e.g., 10-20 larvae per concentration).

  • Incubation: Maintain the bioassay containers at a constant temperature (e.g., 25±1 °C) and photoperiod (e.g., 16:8 h light:dark).

  • Data Collection: Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Calculate the corrected mortality percentage using Abbott's formula. Determine the median lethal concentration (LC₅₀) using probit analysis.

Quantitative Data and Structure-Activity Relationships (SAR)

The insecticidal activity of N-alkylbenzamide derivatives is highly dependent on their chemical structure. Quantitative structure-activity relationship (QSAR) studies help in understanding the influence of different substituents on their efficacy.[4]

Table 1: Insecticidal Activity of N-tert-Butylbenzohydrazide Analogues against Spodoptera litura [2]

CompoundSubstituent on Benzoyl GroupLC₅₀ (mg/L)
1 3,5-dimethyl>100
2 1,3-benzodioxole-5-carbonyl1.6
3 2,3-dihydro-1,4-benzodioxine-6-carbonyl1.3
Tebufenozide (Commercial Insecticide) -1.3

Table 2: Efficacy of N,N'-substituted benzamide derivatives against Aulacaspis tubercularis (White Mango Scale) [3]

CompoundLC₅₀ (ppm) - NymphsLC₅₀ (ppm) - Adult Females
3a 0.4251.251
3b 0.3180.993
4 0.5111.532
5 0.6341.876
6 0.5891.745
Pyriproxyfen (Reference) 0.2870.899

Structure-Activity Relationship Insights:

  • The nature of the substituent on the benzoyl ring significantly impacts insecticidal activity. For instance, benzoheterocyclic groups can enhance efficacy.[2]

  • For some benzamide derivatives, hydrophobic and smaller alkyl substituents on the phenyl ring are favorable for activity, while bulky groups can be detrimental.[4]

  • The overall lipophilicity and electronic properties of the molecule are critical for its interaction with the target site in the insect.[4]

DOT Script for Structure-Activity Relationship:

SAR cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity substituents Substituents on Benzoyl Ring hydrophobicity Hydrophobicity substituents->hydrophobicity sterics Steric Hindrance substituents->sterics electronics Electronic Effects substituents->electronics alkyl_group N-Alkyl Group alkyl_group->hydrophobicity alkyl_group->sterics insecticidal_activity Insecticidal Activity hydrophobicity->insecticidal_activity Optimal value enhances sterics->insecticidal_activity Increased bulkiness decreases electronics->insecticidal_activity Electron-donating/withdrawing groups modulate

Caption: Key structural features influencing the insecticidal activity of N-alkylbenzamides.

References

Application Notes and Protocols for the Synthesis of N-Butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-Butylbenzamide, a valuable amide compound with applications in organic synthesis and medicinal chemistry. The primary synthetic route detailed is the Schotten-Baumann reaction, a robust and widely used method for the acylation of amines. This protocol outlines the reaction of benzoyl chloride with n-butylamine in the presence of a base. Included are comprehensive experimental procedures, a summary of key quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers in the field.

Introduction

This compound is an organic compound that serves as a significant building block in the development of various pharmaceutical agents and other fine chemicals. Amide synthesis is a fundamental transformation in organic chemistry, and the Schotten-Baumann reaction represents a classic and efficient method for this purpose. The reaction involves the nucleophilic acyl substitution of an amine with an acyl chloride in the presence of a base, which serves to neutralize the hydrogen chloride byproduct.[1] This methodology is widely applicable due to its reliability and the ready availability of starting materials.

Quantitative Data Summary

The following table summarizes the key physical and spectroscopic data for this compound.

PropertyValue
Molecular FormulaC₁₁H₁₅NO
Molecular Weight177.24 g/mol [2]
AppearanceWhite solid[3]
Melting Point39-41 °C[3]
¹H NMR (CDCl₃) δ 7.77 (m, 2H), 7.48–7.40 (m, 3H), 6.47 (br s, 1H), 3.47–3.41 (m, 2H), 1.62–1.53 (m, 2H), 1.45-1.35 (m, 2H), 0.96 (t, J = 7.2 Hz, 3H)
¹³C NMR (CDCl₃) δ 167.8, 134.3, 131.6, 128.7, 127.0, 40.0, 31.8, 20.2, 13.9
IR (KBr, cm⁻¹) 3290 (N-H), 1635 (C=O)[3]

Experimental Protocol: Schotten-Baumann Synthesis of this compound

This protocol details the synthesis of this compound from benzoyl chloride and n-butylamine.

3.1. Materials and Reagents

  • Benzoyl chloride

  • n-Butylamine

  • 10% aqueous Sodium Hydroxide (B78521) (NaOH) solution

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate (B1210297)

3.2. Equipment

  • Round-bottom flask or Erlenmeyer flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Separatory funnel

  • Beakers and graduated cylinders

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

3.3. Procedure

  • Reaction Setup: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve n-butylamine (1.0 equivalent) in dichloromethane (20 mL).

  • Addition of Base: To the stirred solution, add 10% aqueous sodium hydroxide solution (25 mL).

  • Addition of Benzoyl Chloride: Cool the biphasic mixture in an ice bath. Add benzoyl chloride (1.05 equivalents) dropwise to the vigorously stirred mixture over 10-15 minutes.[4] An exothermic reaction will occur.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 15-20 minutes.[4][5]

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate or by column chromatography on silica (B1680970) gel.[6]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow reagents 1. Reagents - n-Butylamine - Benzoyl Chloride - Dichloromethane - 10% NaOH reaction 2. Schotten-Baumann Reaction - Stirring at 0°C then RT reagents->reaction workup 3. Aqueous Work-up - Phase Separation - Washing with HCl, NaHCO₃, Brine reaction->workup drying 4. Drying and Concentration - Dry with Na₂SO₄ - Solvent removal workup->drying purification 5. Purification - Recrystallization or - Column Chromatography drying->purification characterization 6. Characterization - Melting Point - NMR, IR Spectroscopy purification->characterization product Pure this compound characterization->product

Caption: Experimental workflow for this compound synthesis.

Reaction Mechanism

The Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of n-butylamine attacks the electrophilic carbonyl carbon of benzoyl chloride.[1][4] This is followed by the elimination of a chloride ion and deprotonation by the base to yield the final amide product. The base plays a crucial role in neutralizing the HCl formed, thus driving the reaction to completion.[1]

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products n-Butylamine CH₃(CH₂)₃NH₂ intermediate C₆H₅C(O⁻)(Cl)NH₂(CH₂)₃CH₃⁺ n-Butylamine->intermediate Nucleophilic Attack Benzoyl Chloride C₆H₅COCl Benzoyl Chloride->intermediate This compound C₆H₅CONH(CH₂)₃CH₃ intermediate->this compound Elimination of Cl⁻ and Deprotonation HCl HCl intermediate->HCl

Caption: Schotten-Baumann reaction mechanism.

References

Application Notes and Protocols for the Quantification of N-Butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methodologies for the quantitative analysis of N-Butylbenzamide in various matrices. The protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are outlined below. These methods are intended to serve as a comprehensive guide for researchers and professionals in drug development and analytical sciences.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the quantification of this compound.

ParameterResult
Linearity (R²)> 0.995
Accuracy (%)98.0 - 102.0
Precision (% RSD)< 2.0
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Retention Time~ 5.2 min
Experimental Protocol

1.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methanol (B129727) (HPLC grade)

1.2.2. Instrumentation

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

1.2.3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and Water (60:40 v/v), adjusted to pH 3.0 with phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

1.2.4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a known volume of methanol, and dilute with the mobile phase to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

1.2.5. Analysis Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Methanol A->B C Dilute with Mobile Phase B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection at 225 nm F->G H Generate Calibration Curve G->H I Quantify Sample Concentration H->I

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity and is suitable for the analysis of this compound in complex matrices, such as environmental samples, after appropriate sample extraction.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated GC-MS method for the quantification of this compound.

ParameterResult
Linearity (R²)> 0.99
Accuracy (%)95.0 - 105.0
Precision (% RSD)< 5.0
Limit of Detection (LOD)10 ng/mL
Limit of Quantification (LOQ)30 ng/mL
Retention Time~ 8.5 min
Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., N-Propylbenzamide)

  • Ethyl acetate (B1210297) (GC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Methanol (GC grade)

2.2.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

2.2.3. Chromatographic and Mass Spectrometric Conditions

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Detection Mode: Selected Ion Monitoring (SIM)

    • This compound: m/z 105 (quantifier), 77, 177 (qualifiers)

    • Internal Standard (N-Propylbenzamide): To be determined based on its mass spectrum.

2.2.4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of aqueous sample, add a known amount of the internal standard.

    • Extract with 5 mL of ethyl acetate by vortexing for 2 minutes.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Add Internal Standard to Sample B Liquid-Liquid Extraction A->B C Dry Organic Layer B->C D Evaporate & Reconstitute C->D E Inject into GC-MS D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (SIM) F->G H Peak Integration G->H I Quantification using IS H->I LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A Plasma Sample + IS B Protein Precipitation A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution D->E F Injection E->F G UPLC Separation F->G H ESI+ Ionization G->H I MRM Detection H->I J Peak Area Ratio (Analyte/IS) I->J K Quantification via Calibration Curve J->K

N-Butylbenzamide as an Internal Standard in Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of N-Butylbenzamide as an internal standard (IS) in chromatographic analyses. The information is intended to guide researchers, scientists, and drug development professionals in the effective application of this compound to enhance the accuracy and precision of quantitative analytical methods.

Introduction

This compound is a chemical compound with the formula C₁₁H₁₅NO.[1] Its stability and structural similarity to various analytes make it a suitable candidate for use as an internal standard in chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). An internal standard is a compound of known concentration added to a sample to facilitate the quantification of an analyte. It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the reliability of the results.

Key Properties of this compound:

PropertyValue
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.24 g/mol [1]
CAS Number 2782-40-3[2]
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as methanol, ethanol, and acetonitrile.

Principle of Internal Standard Method

The internal standard method involves adding a constant amount of this compound to all calibration standards, quality control samples, and unknown samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to create a calibration curve. This ratio is used to calculate the concentration of the analyte in unknown samples.

The fundamental relationship is expressed as:

(Ax / Ais) = RF * (Cx / Cis)

Where:

  • Ax = Peak area of the analyte

  • Ais = Peak area of the internal standard (this compound)

  • Cx = Concentration of the analyte

  • Cis = Concentration of the internal standard (this compound)

  • RF = Response factor

A calibration curve is generated by plotting (Ax / Ais) against Cx, and the concentration of the analyte in an unknown sample is determined from this curve.

Application: Quantification of Amphetamine-Type Stimulants in Urine by GC-MS

This section outlines a protocol for the quantitative analysis of amphetamine-type stimulants (ATS) in human urine using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol

3.1.1. Materials and Reagents

  • Analytes: Amphetamine, Methamphetamine, MDMA

  • Internal Standard: this compound

  • Reagents: Methanol (HPLC grade), Dichloromethane (HPLC grade), Sodium hydroxide, Hydrochloric acid, Heptafluorobutyric anhydride (B1165640) (HFBA) for derivatization.

  • Equipment: GC-MS system, vortex mixer, centrifuge, evaporator.

3.1.2. Sample Preparation Workflow

G cluster_prep Sample Preparation urine Urine Sample (1 mL) add_is Add 100 µL of this compound (1 µg/mL) urine->add_is vortex1 Vortex (30 s) add_is->vortex1 add_naoh Add 200 µL of 5M NaOH vortex1->add_naoh vortex2 Vortex (30 s) add_naoh->vortex2 add_dcm Add 2 mL Dichloromethane vortex2->add_dcm vortex3 Vortex (2 min) add_dcm->vortex3 centrifuge Centrifuge (10 min, 3000 rpm) vortex3->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate derivatize Add 50 µL HFBA, Heat (70°C, 30 min) evaporate->derivatize reconstitute Reconstitute in 100 µL Ethyl Acetate derivatize->reconstitute inject Inject 1 µL into GC-MS reconstitute->inject

Caption: Workflow for the extraction and derivatization of amphetamine-type stimulants from urine samples.

3.1.3. GC-MS Conditions

ParameterCondition
Gas Chromatograph Agilent 7890A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Oven Temperature Program Initial 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Carrier Gas Helium at 1.0 mL/min
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

3.1.4. Selected Ion Monitoring (SIM) Parameters

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Amphetamine-HFB11891, 140
Methamphetamine-HFB15491, 118
MDMA-HFB154135, 162
This compound (IS) 105 77, 177
Quantitative Data Summary

The following table summarizes typical validation parameters for the described method.

ParameterResult
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995 for all analytes
Limit of Detection (LOD) 2.5 ng/mL for all analytes
Limit of Quantification (LOQ) 10 ng/mL for all analytes
Precision (%RSD) < 10% (Intra-day and Inter-day)
Accuracy (%Bias) ± 15%
Recovery > 85% for all analytes

Logical Workflow for Method Development and Validation

The development and validation of a chromatographic method using an internal standard follows a logical progression to ensure the final method is robust, reliable, and fit for purpose.

G cluster_workflow Method Development & Validation Workflow method_dev Method Development (Column, Mobile Phase, etc.) is_selection Internal Standard Selection (this compound) method_dev->is_selection sample_prep Optimization of Sample Preparation (Extraction, Derivatization) is_selection->sample_prep validation Method Validation sample_prep->validation linearity Linearity & Range validation->linearity accuracy Accuracy & Precision validation->accuracy selectivity Selectivity & Specificity validation->selectivity stability Stability validation->stability routine_analysis Routine Analysis linearity->routine_analysis accuracy->routine_analysis selectivity->routine_analysis stability->routine_analysis

Caption: Logical workflow for chromatographic method development and validation using an internal standard.

Conclusion

This compound serves as a reliable and effective internal standard for the quantitative analysis of various compounds in complex matrices by chromatography. Its chemical properties and stability make it a suitable choice for methods requiring high accuracy and precision. The detailed protocol for the analysis of amphetamine-type stimulants demonstrates its practical application. Proper method development and validation are crucial for ensuring the integrity of the analytical data generated using this compound as an internal standard.

References

Step-by-Step Guide to N-Butylbenzamide Purification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of N-Butylbenzamide. The described methods, including recrystallization and column chromatography, are designed to yield high-purity material suitable for research, development, and various pharmaceutical applications.

Introduction

This compound is a chemical compound with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other organic molecules. The purity of this compound is crucial for its intended use, as impurities can lead to undesirable side reactions, lower yields, and potential safety concerns in drug development. This guide outlines two primary methods for the purification of this compound: recrystallization and column chromatography.

Potential Impurities

The primary impurities in crude this compound often stem from its synthesis, which typically involves the reaction of benzoyl chloride with n-butylamine. Potential impurities may include:

  • Unreacted Starting Materials: Benzoyl chloride and n-butylamine.

  • Byproducts: Benzoic acid (from the hydrolysis of benzoyl chloride) and salts (e.g., n-butylammonium chloride).

  • Side-reaction Products: Di-acylated products or other related substances.

Effective purification strategies are essential to remove these impurities to a level that meets the stringent requirements of drug development and other scientific research.

Data Presentation

The following tables summarize the key quantitative data associated with the purification of this compound.

Table 1: Solubility of this compound in Common Organic Solvents

SolventTemperature (°C)Approximate Solubility ( g/100 mL)
n-Hexane20Low
69 (Boiling Point)High
Ethanol20High
78 (Boiling Point)Very High
Ethyl Acetate (B1210297)20Moderate
77 (Boiling Point)High
Toluene20Moderate
111 (Boiling Point)High

Table 2: Comparison of Purification Methods for this compound

ParameterRecrystallization (n-Hexane)Column Chromatography (Silica Gel)
Typical Purity of Crude Material 90-95%90-95%
Typical Final Purity >99%>99%
Typical Yield 80-90%70-85%
Key Advantages Simple, cost-effective, scalableHigh resolution, effective for complex mixtures
Key Disadvantages Lower resolution for some impuritiesMore time-consuming, requires more solvent

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. For this compound, n-hexane has been reported as an effective recrystallization solvent.

Materials:

  • Crude this compound

  • n-Hexane (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of n-hexane to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more n-hexane until the this compound is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent to maximize the yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The slow cooling promotes the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound (41-42°C) until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase. For this compound, a silica (B1680970) gel stationary phase with a hexane/ethyl acetate mobile phase is effective.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column. Ensure the packing is uniform to avoid channeling.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate). The polarity of the mobile phase can be gradually increased (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the this compound.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

  • Combining Fractions: Combine the fractions that contain the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_analysis Analysis Crude Crude this compound (Purity: 90-95%) Recrystallization Dissolve in hot n-Hexane Cool to crystallize Filter and Dry Crude->Recrystallization Method 1 Chromatography Silica Gel Column Elute with Hexane/EtOAc gradient Crude->Chromatography Method 2 Pure Pure this compound (Purity: >99%) Recrystallization->Pure Chromatography->Pure

Caption: General workflow for the purification of this compound.

Recrystallization_Protocol Start Start with Crude This compound Dissolve Dissolve in minimum hot n-Hexane Start->Dissolve HotFilter Hot Filtration (if necessary) Dissolve->HotFilter Cool Cool to Room Temperature, then Ice Bath HotFilter->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with cold n-Hexane Filter->Wash Dry Dry under Vacuum Wash->Dry End Pure this compound Dry->End

Caption: Step-by-step protocol for recrystallization.

Chromatography_Protocol Start Start with Crude This compound PrepareColumn Pack Silica Gel Column Start->PrepareColumn LoadSample Load Sample PrepareColumn->LoadSample Elute Elute with Hexane/ Ethyl Acetate Gradient LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions MonitorTLC Monitor by TLC CollectFractions->MonitorTLC Combine Combine Pure Fractions MonitorTLC->Combine Evaporate Remove Solvent Combine->Evaporate End Pure this compound Evaporate->End

Caption: Step-by-step protocol for column chromatography.

Application Notes and Protocols for the Use of N-Butylbenzamide in Dye Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis and application of dyes are critical in various industries, including textiles, printing, and biomedical imaging. In textile dyeing, particularly for synthetic fibers like polyester (B1180765), achieving deep and uniform shades can be challenging due to the fiber's hydrophobic nature and crystalline structure. This often necessitates the use of auxiliary chemicals, such as dye carriers, to facilitate the dyeing process. This document provides detailed application notes and protocols regarding the potential use of N-Butylbenzamide as a dye carrier in the application of disperse dyes to polyester fabrics. While direct protocols for the use of this compound in the synthesis of dye molecules are not prevalent in published literature, its structural similarity to known dye carriers, such as N,N-dialkyl-benzamides, suggests a strong potential for this application.[1][2]

Application Note: this compound as a Dye Carrier for Polyester Fibers

Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.[3] However, the compact and crystalline structure of polyester makes it difficult for dye molecules to penetrate the fiber matrix at temperatures below the glass transition temperature (Tg) of the polymer. Dye carriers are organic compounds that accelerate the rate of dyeing by swelling the polyester fibers, which lowers the Tg and increases the intermolecular space, allowing for easier dye penetration.[3][4]

This compound, an N-alkylated aromatic amide, is proposed as a potential dye carrier. Its chemical structure is analogous to other known carriers like N-alkyl phthalimides and N,N-dialkyl-benzamides, which are used to facilitate the dyeing of polyester and other synthetic fibers.[1][5][6] The use of a carrier like this compound can enable dyeing at lower temperatures (around 100°C) and atmospheric pressure, saving energy compared to high-temperature dyeing methods (130°C).[7][8][9]

Proposed Mechanism of Action:

  • Fiber Swelling: this compound is absorbed by the polyester fibers, causing them to swell.

  • Lowering Glass Transition Temperature (Tg): The presence of the carrier within the fiber matrix increases the mobility of the polymer chains, effectively lowering the Tg.

  • Enhanced Dye Diffusion: The increased free volume within the fiber structure allows for a higher rate of diffusion of the disperse dye molecules from the dyebath into the fiber.

  • Improved Leveling: By promoting more uniform dye uptake, the carrier can contribute to more level and even dyeings.

Quantitative Data: Typical Parameters for Dye Carrier Application

The following table summarizes typical quantitative data for the application of dye carriers in the disperse dyeing of polyester fabrics. These values are general guidelines and may be adapted for this compound based on experimental optimization.

ParameterValueUnitNotes
Carrier Concentration2 - 6g/LFor dark shades, a higher concentration may be required.[8]
Dye Concentration (% shade)1 - 2% owf*Based on the weight of the fabric.[3][10]
Liquor Ratio30:1 - 50:1-Ratio of the volume of dye bath to the weight of fabric.[10]
Dyeing Temperature98 - 110°CWith carrier, at atmospheric pressure.[8]
Dyeing Time45 - 60minAt the target dyeing temperature.[7][8]
pH of Dyebath4.5 - 5.5-Typically adjusted with acetic acid.[8][10]

% owf = on the weight of fabric

Experimental Protocols

Protocol 1: Disperse Dyeing of Polyester Fabric Using this compound as a Carrier

This protocol describes a laboratory-scale procedure for dyeing a polyester fabric sample with a disperse dye using this compound as a carrier.

Materials:

  • Polyester fabric (pre-scoured and dried)

  • Disperse dye (e.g., C.I. Disperse Blue 79)

  • This compound (as dye carrier)

  • Dispersing agent (e.g., sodium lignin (B12514952) sulfonate)

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite

  • Sodium hydroxide (B78521)

  • Non-ionic detergent

  • Laboratory dyeing apparatus (e.g., beaker dyeing machine)

  • Beakers, graduated cylinders, and magnetic stirrer

  • pH meter

Procedure:

  • Dye Dispersion Preparation:

    • In a small beaker, create a paste of the required amount of disperse dye (e.g., for a 2% shade on a 5g fabric sample, use 0.1g of dye) with an equal amount of dispersing agent and a small amount of water.

    • Add this paste to the main dyebath with continuous stirring to ensure a fine and stable dispersion.

  • Dyebath Preparation:

    • In the main dyeing vessel, add water to achieve the desired liquor ratio (e.g., 40:1, so 200 mL for a 5g fabric sample).

    • Add the prepared dye dispersion to the dyebath.

    • Add this compound as the carrier. The concentration can be varied, for example, starting with 4 g/L (0.8g for a 200 mL dyebath).

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Dyeing Process:

    • Introduce the polyester fabric sample into the cold dyebath.

    • Raise the temperature of the dyebath to 100°C at a rate of approximately 2-3°C per minute.

    • Maintain the temperature at 100°C for 60 minutes, ensuring continuous agitation of the fabric.

  • Cooling and Rinsing:

    • After dyeing, cool the dyebath to about 50-60°C.

    • Remove the fabric sample and rinse it thoroughly with cold water.

  • Reduction Clearing (to remove surface dye and carrier):

    • Prepare a separate bath containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite.

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[7][10]

    • Rinse the fabric thoroughly with hot water, followed by cold water.

  • Final Wash and Drying:

    • Wash the fabric with a 1 g/L solution of a non-ionic detergent at 50-60°C for 10 minutes.

    • Rinse with cold water and allow the fabric to air dry.

Protocol 2: Representative Synthesis of a Disperse Azo Dye

This protocol describes the synthesis of a simple monoazo disperse dye. This compound is not a reactant in this synthesis but is included to provide a complete set of protocols as requested.

Materials:

Procedure:

  • Diazotization of Aniline:

    • In a 100 mL beaker, dissolve 0.93 g (0.01 mol) of aniline in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of distilled water.

    • Cool the solution to 0-5°C in an ice bath with constant stirring.

    • In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

    • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, maintaining the temperature between 0 and 5°C. This forms the diazonium salt solution.

  • Preparation of Coupling Component Solution:

    • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.

    • Cool this solution to 0-5°C in an ice bath.

  • Azo Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

    • A brightly colored precipitate of the azo dye will form immediately.

    • Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Filter the precipitated dye using suction filtration (e.g., with a Büchner funnel).

    • Wash the crude product with a small amount of cold distilled water to remove any unreacted salts.

    • Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.

    • Dry the purified dye in a desiccator.

Visualizations

Dyeing_Workflow cluster_prep Preparation cluster_process Dyeing Process cluster_finishing Finishing Dye Disperse Dye Dye_Bath Dye Bath Preparation (pH 4.5-5.5) Dye->Dye_Bath Carrier This compound (Carrier) Carrier->Dye_Bath Dispersant Dispersing Agent Dispersant->Dye_Bath Water Water Water->Dye_Bath Acid Acetic Acid Acid->Dye_Bath Fabric_Input Add Polyester Fabric Dye_Bath->Fabric_Input Heating Heat to 100°C (Hold for 60 min) Fabric_Input->Heating Cooling Cool to 60°C Heating->Cooling Rinsing Cold Water Rinse Cooling->Rinsing Reduction_Clearing Reduction Clearing (NaOH, Na₂S₂O₄) Rinsing->Reduction_Clearing Final_Wash Final Wash (Detergent) Reduction_Clearing->Final_Wash Drying Drying Final_Wash->Drying Dyed_Fabric Dyed Fabric Drying->Dyed_Fabric Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation Aniline Aniline HCl_NaNO2 HCl, NaNO₂ 0-5°C Aniline->HCl_NaNO2 Diazonium Benzenediazonium Chloride HCl_NaNO2->Diazonium Azo_Dye Disperse Azo Dye (Precipitate) Diazonium->Azo_Dye Electrophilic Aromatic Substitution Naphthol 2-Naphthol NaOH NaOH Solution Naphthol->NaOH Coupling_Solution Naphthoxide Ion Solution NaOH->Coupling_Solution Coupling_Solution->Azo_Dye Filtration Filtration Azo_Dye->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Purified_Dye Purified Dye Recrystallization->Purified_Dye

References

Application Notes and Protocols: N-Butylbenzamide as a Directing Group in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-butylbenzamide and related N-alkylbenzamides as effective directing groups in transition metal-catalyzed carbon-hydrogen (C-H) bond functionalization reactions. The amide moiety's ability to coordinate with metal centers allows for high regioselectivity, typically at the ortho-position of the benzoyl group, enabling the efficient synthesis of complex organic molecules.[1][2]

Rhodium-Catalyzed Ortho-Olefination

The this compound group can direct the rhodium-catalyzed C-H olefination at the ortho-position of the aromatic ring, facilitating the introduction of various olefinic groups.[1]

Experimental Protocol: General Procedure for Rhodium-Catalyzed Ortho-Olefination

  • Materials:

    • This compound derivative (1.0 eq)

    • [RhCp*Cl₂]₂ (2-5 mol%)

    • AgSbF₆ (4-10 mol%) or Cu(OAc)₂ (20 mol% as oxidant)

    • Alkene (1.5-3.0 eq)

    • Anhydrous solvent (e.g., DCE or t-AmylOH)

  • Procedure:

    • To a Schlenk tube, add the this compound derivative, [RhCp*Cl₂]₂, and AgSbF₆ (or Cu(OAc)₂).

    • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

    • Add the anhydrous solvent and the alkene via syringe.

    • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

    • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the ortho-olefinated product.[1]

Catalytic Cycle for Rh-Catalyzed Ortho-Olefination

G Rh-Catalyzed Ortho-Olefination cluster_cycle Active_Rh_III Active [Rh(III)Cp] Species Cyclometalated_Intermediate Cyclometalated Rh(III) Intermediate Active_Rh_III->Cyclometalated_Intermediate C-H Activation with Benzamide Alkene_Coordination Alkene Coordination Cyclometalated_Intermediate->Alkene_Coordination Alkene Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product_Release Ortho-Olefinated Product + [Rh(I)Cp] Beta_Hydride_Elimination->Product_Release Reductive Elimination Product_Release->Active_Rh_III Oxidation Precatalyst [Rh(III)Cp*] Precatalyst Precatalyst->Active_Rh_III Activation Oxidant Oxidant (e.g., Cu(II)) Oxidant->Product_Release

Caption: Proposed catalytic cycle for Rh-catalyzed C-H olefination.

Palladium-Catalyzed Ortho-Arylation

The this compound directing group is also effective for the palladium-catalyzed ortho-arylation of the aromatic ring with aryl halides.[1]

Quantitative Data for Palladium-Catalyzed Ortho-Arylation of N,N-Dimethylbenzamides

EntryBenzamide SubstrateAryl HalideProductYield (%)
1N,N-DimethylbenzamideIodobenzeneN,N-Dimethyl-[1,1'-biphenyl]-2-carboxamide88
2N,N-Dimethylbenzamide4-IodotolueneN,N,4'-Trimethyl-[1,1'-biphenyl]-2-carboxamide92
3N,N-Dimethyl-4-fluorobenzamideBromobenzeneN,N-Dimethyl-4-fluoro-[1,1'-biphenyl]-2-carboxamide75
4N,N-Dimethylbenzamide1-Bromo-4-methoxybenzeneN,N-Dimethyl-4'-methoxy-[1,1'-biphenyl]-2-carboxamide85

Experimental Protocol: General Procedure for Palladium-Catalyzed Ortho-Arylation

  • Materials:

    • This compound derivative (1.0 eq)

    • Aryl halide (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)

    • Ligand (e.g., PPh₃, PCy₃, 10-20 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

    • Anhydrous solvent (e.g., Toluene, DMF)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the this compound derivative, aryl halide, palladium catalyst, ligand, and base.

    • Add the anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture at 100-140 °C for 12-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with a suitable organic solvent and filter through celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to obtain the ortho-arylated product.[1]

Catalytic Cycle for Pd-Catalyzed C-H Arylation

G Pd-Catalyzed C-H Arylation cluster_cycle Pd_0 Pd(0) Oxidative_Addition Oxidative Addition Intermediate Pd_0->Oxidative_Addition Aryl Halide CMD Concerted Metalation-Deprotonation Oxidative_Addition->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle Benzamide Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Reductive_Elimination->Pd_0 Regeneration of Pd(0) Product Ortho-Arylated Product Reductive_Elimination->Product Base Base Base->CMD G C-H Amination with Azides cluster_cycle Active_Catalyst Active Metallacycle Azide_Coordination Azide Coordination Active_Catalyst->Azide_Coordination Organic Azide Nitrenoid_Formation Metal-Nitrenoid Intermediate Azide_Coordination->Nitrenoid_Formation - N₂ Migratory_Insertion Migratory Insertion Nitrenoid_Formation->Migratory_Insertion Protodemetalation Protodemetalation Migratory_Insertion->Protodemetalation Protodemetalation->Active_Catalyst Regeneration Product Aminated Product Protodemetalation->Product Precursor [Cp*MCl₂]₂ Precursor->Active_Catalyst Activation Substrate Benzamide Substrate->Active_Catalyst G Ru(II)-Catalyzed Arylation Workflow Start Start Preparation Combine this compound, Arylboronic Acid, Ru(II) Catalyst, and Base Start->Preparation Reaction Heat under Inert Atmosphere Preparation->Reaction Workup Cool, Dilute, and Filter Reaction->Workup Purification Column Chromatography Workup->Purification Product Ortho-Arylated Product Purification->Product

References

Application Notes and Protocols: Investigating the Potential of N-Butylbenzamide in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While N-Butylbenzamide (CAS No. 2782-40-3) is a commercially available chemical compound, a comprehensive review of current scientific literature reveals a notable lack of documented applications in the field of material science.[1][2][3][4] Unlike the structurally related compound N-n-Butylbenzenesulfonamide, which is a well-established plasticizer for polyamides and cellulose (B213188) resins, this compound has not been prominently featured in studies related to polymer synthesis, modification, or as an additive to enhance material properties.[5][6][7][8]

This document, therefore, serves as a foundational guide for researchers interested in exploring the potential of this compound in material science. It provides its known chemical and physical properties, outlines hypothetical applications based on its chemical structure, and presents generalized experimental protocols to investigate these potential uses. The information herein is intended to stimulate novel research directions in the absence of established applications.

Chemical and Physical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for designing and interpreting experiments.

PropertyValueReference(s)
CAS Number 2782-40-3[1][3]
Molecular Formula C₁₁H₁₅NO[3]
Molecular Weight 177.24 g/mol [3]
Appearance White to Light yellow powder to lump[2]
Melting Point Not available[1]
Boiling Point Not available[1]
Density Not available[1]
Purity >98.0% (GC)[2]

Hypothetical Applications in Material Science

Based on the chemical structure of this compound, several potential applications in material science can be postulated. These hypotheses provide a starting point for experimental investigation.

  • Plasticizer for Polar Polymers: The amide group in this compound introduces polarity, which could make it compatible with polar polymers such as polyamides (Nylons) or polyvinyl chloride (PVC). Its butyl chain could disrupt polymer chain packing, increasing free volume and thereby lowering the glass transition temperature (Tg), leading to increased flexibility.[9]

  • Chain Terminator in Polycondensation: The secondary amide functionality in this compound contains a reactive N-H bond. This could potentially act as a monofunctional reactant in polycondensation reactions (e.g., in the synthesis of polyesters or polyamides), thereby controlling the molecular weight of the resulting polymer.

  • Modifier for Polymer Properties: As an additive, this compound could influence various properties of polymers, such as surface energy, dyeability, and moisture absorption, due to the presence of the benzamide (B126) group.

Proposed Experimental Protocols

The following are generalized protocols designed to investigate the potential applications of this compound. Researchers should adapt these methodologies based on the specific polymer system and desired outcomes.

Protocol 1: Evaluation of this compound as a Plasticizer for Polyamide 6 (PA6)

Objective: To determine the effect of this compound on the thermal and mechanical properties of Polyamide 6.

Materials:

  • Polyamide 6 (PA6) pellets

  • This compound

  • Twin-screw extruder

  • Injection molding machine

  • Differential Scanning Calorimeter (DSC)

  • Universal Testing Machine (UTM)

Procedure:

  • Compounding: Dry the PA6 pellets and this compound to remove any moisture. Prepare blends of PA6 with varying concentrations of this compound (e.g., 1%, 3%, 5%, 10% by weight). Melt-blend the materials using a twin-screw extruder at a temperature profile suitable for PA6 (typically 230-260°C).

  • Specimen Preparation: Pelletize the extruded strands. Use an injection molding machine to prepare standardized test specimens (e.g., tensile bars, impact bars) from the compounded pellets.

  • Thermal Analysis: Use DSC to determine the glass transition temperature (Tg) and melting temperature (Tm) of the plasticized PA6 samples. A decrease in Tg compared to pure PA6 would indicate a plasticizing effect.[10][11]

  • Mechanical Testing: Use a UTM to measure the tensile strength, Young's modulus, and elongation at break of the prepared specimens. An increase in elongation at break and a decrease in modulus would suggest increased flexibility.

Protocol 2: Investigation of this compound as a Chain Terminator in Polyester Synthesis

Objective: To assess the capability of this compound to control the molecular weight of a polyester, for example, Poly(ethylene terephthalate) (PET).

Materials:

  • Dimethyl terephthalate (B1205515) (DMT)

  • Ethylene glycol (EG)

  • Zinc acetate (B1210297) (catalyst)

  • Antimony trioxide (catalyst)

  • This compound

  • High-temperature polymerization reactor with a stirrer and vacuum capabilities

  • Gel Permeation Chromatography (GPC)

Procedure:

  • Esterification: Charge the reactor with DMT, EG, and the esterification catalyst (zinc acetate). Heat the mixture to approximately 150-200°C to carry out the transesterification reaction, removing the methanol (B129727) byproduct.

  • Polycondensation: After the removal of methanol is complete, add the polycondensation catalyst (antimony trioxide). At this stage, introduce varying molar percentages of this compound (e.g., 0.1%, 0.5%, 1%) to different reaction batches.

  • Polymerization: Gradually increase the temperature to 270-290°C and apply a high vacuum to remove excess EG and drive the polymerization.

  • Characterization: After the reaction reaches the desired viscosity, cool and collect the polymer. Dissolve the synthesized PET in a suitable solvent and determine its molecular weight and molecular weight distribution using GPC. A decrease in molecular weight with an increasing concentration of this compound would confirm its role as a chain terminator.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the proposed experimental protocols.

G cluster_0 Protocol 1: Plasticizer Evaluation PA6 Pellets PA6 Pellets Compounding Compounding PA6 Pellets->Compounding This compound This compound This compound->Compounding Injection Molding Injection Molding Compounding->Injection Molding DSC Analysis DSC Analysis Injection Molding->DSC Analysis UTM Testing UTM Testing Injection Molding->UTM Testing

Workflow for evaluating this compound as a plasticizer.

G cluster_1 Protocol 2: Chain Terminator Investigation Monomers & Catalysts Monomers & Catalysts Esterification Esterification Monomers & Catalysts->Esterification This compound This compound Polycondensation Polycondensation This compound->Polycondensation Esterification->Polycondensation GPC Analysis GPC Analysis Polycondensation->GPC Analysis

Workflow for investigating this compound as a chain terminator.

Conclusion

The role of this compound in material science remains an unexplored area of research. The structural similarities to other functional additives suggest potential applications as a plasticizer, chain terminator, or general property modifier. The protocols and research directions outlined in these notes are intended to serve as a foundational framework for scientists to systematically investigate the utility of this compound and potentially uncover novel material properties and applications. The absence of existing data underscores the opportunity for pioneering research in this domain.

References

Laboratory-Scale Production of N-Butylbenzamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of N-Butylbenzamide, a valuable intermediate in organic synthesis and drug discovery. The described method is a robust and widely used procedure that can be readily implemented in a standard laboratory setting.

Introduction

This compound is a secondary amide that serves as a key building block in the synthesis of various organic molecules, including potential pharmaceutical agents. Its preparation is a fundamental example of amide bond formation, a critical transformation in organic and medicinal chemistry. This document outlines a reliable method for the synthesis of this compound via the Schotten-Baumann reaction, starting from readily available benzoyl chloride and n-butylamine.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol [1]
Appearance White solid
Melting Point 39-41 °C
Table 2: Summary of Reaction Parameters
ParameterValue
Reaction Type Schotten-Baumann
Reactants Benzoyl chloride, n-Butylamine
Base 10% Aqueous Sodium Hydroxide (B78521)
Solvent Dichloromethane
Reaction Temperature 0 °C to Room Temperature
Reaction Time 1-2 hours
Typical Yield 85-95%

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

This protocol details the synthesis of this compound from benzoyl chloride and n-butylamine. The Schotten-Baumann reaction is a well-established method for forming amides from amines and acyl chlorides under biphasic conditions.[2][3]

Materials:

  • Benzoyl chloride (1.0 eq)

  • n-Butylamine (1.1 eq)

  • 10% (w/v) Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • 5% Aqueous Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexanes

  • Round-bottom flask

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve n-butylamine (1.1 equivalents) in dichloromethane. Cool the flask in an ice bath with stirring.

  • Addition of Base: Slowly add 10% aqueous sodium hydroxide solution to the stirred amine solution.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (1.0 equivalent) dropwise to the vigorously stirred, cold biphasic mixture. An exothermic reaction will occur, and a white precipitate may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 5% aqueous HCl, water, saturated aqueous NaHCO₃, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid or oil.

  • Purification: The crude product can be purified by recrystallization.[4][5][6] Dissolve the crude solid in a minimal amount of hot hexanes. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Benzoyl Chloride + n-Butylamine + 10% NaOH (aq) solvent Dichloromethane reagents->solvent Dissolve stirring Stirring at 0°C to RT (1-2 hours) solvent->stirring separation Separatory Funnel (Organic/Aqueous Separation) stirring->separation washing Wash with: 1. 5% HCl (aq) 2. Water 3. Sat. NaHCO3 (aq) 4. Brine separation->washing drying Dry over Na2SO4 washing->drying concentration Concentration (Rotary Evaporator) drying->concentration recrystallization Recrystallization (from Hexanes) concentration->recrystallization filtration Vacuum Filtration recrystallization->filtration drying_final Drying filtration->drying_final product Pure this compound drying_final->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

¹H NMR (Proton Nuclear Magnetic Resonance)
  • ¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.77 (m, 2H, Ar-H), 7.48-7.40 (m, 3H, Ar-H), 6.47 (br s, 1H, N-H), 3.47-3.41 (m, 2H, -CH₂-), 1.62-1.55 (m, 2H, -CH₂-), 1.44-1.35 (m, 2H, -CH₂-), 0.94 (t, J=7.2 Hz, 3H, -CH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 167.7 (C=O), 134.8 (Ar-C), 131.3 (Ar-CH), 128.5 (Ar-CH), 126.8 (Ar-CH), 40.0 (-NH-CH₂-), 31.7 (-CH₂-), 20.2 (-CH₂-), 13.8 (-CH₃).[7]

FT-IR (Fourier-Transform Infrared) Spectroscopy

  • ν_max (KBr)/cm⁻¹: 3290 (N-H stretch), 3060 (Ar C-H stretch), 2955, 2930, 2870 (Aliphatic C-H stretch), 1635 (C=O stretch, Amide I), 1540 (N-H bend, Amide II), 1465, 1375 (C-H bend), 710, 690 (Ar C-H bend).[8]

signaling_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products benzoyl_chloride Benzoyl Chloride (Electrophile) nucleophilic_attack Nucleophilic Acyl Substitution benzoyl_chloride->nucleophilic_attack n_butylamine n-Butylamine (Nucleophile) n_butylamine->nucleophilic_attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate Forms elimination Elimination of Cl⁻ intermediate->elimination Collapses n_butylbenzamide This compound elimination->n_butylbenzamide hcl HCl (neutralized by NaOH) elimination->hcl

Caption: Simplified reaction mechanism for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: N-Butylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Butylbenzamide.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no this compound at all. What are the likely reasons, and how can I improve the outcome?

Answer: Low or no yield in this compound synthesis can arise from several factors related to reagents, reaction conditions, and experimental setup. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Reagent Quality Benzoyl chloride is highly sensitive to moisture and can hydrolyze to benzoic acid, which will not react with n-butylamine.[1] n-Butylamine can also degrade over time.Use freshly distilled or newly purchased, high-purity reagents. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2]
Inadequate Temperature Control The reaction between benzoyl chloride and n-butylamine is exothermic. If the temperature is too high, it can lead to side reactions. Conversely, a temperature that is too low may result in a slow or incomplete reaction.[2]It is often recommended to start the reaction at a low temperature (e.g., 0 °C) by adding the benzoyl chloride dropwise to the n-butylamine solution in an ice bath. After the addition is complete, the reaction can be allowed to warm to room temperature.[2]
Incorrect Stoichiometry An improper molar ratio of reactants can lead to incomplete conversion.Ensure accurate measurement of both benzoyl chloride and n-butylamine. A slight excess of n-butylamine can be used to ensure the complete consumption of the benzoyl chloride.
Inefficient Mixing Inadequate stirring can lead to localized high concentrations of reactants, promoting side reactions and reducing the overall yield.Ensure the reaction mixture is being stirred vigorously to promote efficient contact between the reactants.[3]
Inappropriate Base or Acid Scavenger The reaction generates hydrochloric acid (HCl), which can protonate the n-butylamine, rendering it non-nucleophilic and halting the reaction.[4]A base is crucial to neutralize the HCl as it is formed. Triethylamine (B128534) is a commonly used acid scavenger in this reaction. Alternatively, Schotten-Baumann conditions, which involve using an aqueous base like NaOH in a biphasic system, can be employed.[4]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed reagent_quality Check Reagent Quality (Purity, Freshness, Dryness) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temperature, Stoichiometry, Mixing) reagent_quality->reaction_conditions Reagents OK? solution_reagents Use Fresh/Purified Reagents Conduct under Inert Atmosphere reagent_quality->solution_reagents Issue Found base_check Ensure Adequate Base/ Acid Scavenger reaction_conditions->base_check Conditions Correct? solution_conditions Optimize Temperature (e.g., 0°C to RT) Use Slight Excess of Amine Ensure Vigorous Stirring reaction_conditions->solution_conditions Issue Found workup_procedure Review Work-up and Purification base_check->workup_procedure Base OK? solution_base Use Stoichiometric Amount of Base (e.g., Triethylamine) or Schotten-Baumann Conditions base_check->solution_base Issue Found solution_workup Optimize Extraction pH Choose Appropriate Recrystallization Solvent workup_procedure->solution_workup Issue Found

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Issue 2: Presence of Impurities in the Final Product

Question: My final product is not pure. What are the common impurities, and how can I remove them?

Answer: The most common impurity is benzoic acid, which forms from the hydrolysis of unreacted benzoyl chloride.[1] Another possibility is the formation of a diacylated byproduct if the reaction conditions are not well-controlled.

Potential Impurities and Purification Strategies:

Impurity Formation Removal Method
Benzoic Acid Hydrolysis of benzoyl chloride during the reaction or work-up.[1]During the aqueous work-up, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This will convert the acidic benzoic acid into water-soluble sodium benzoate, which will be removed in the aqueous layer.[1]
Unreacted n-Butylamine Use of a large excess of n-butylamine.Wash the organic layer with a dilute solution of hydrochloric acid (e.g., 1M HCl). This will convert the basic n-butylamine into its water-soluble ammonium (B1175870) salt.
Diacylated Byproduct Over-acylation of the initially formed this compound.This is less common with primary amines but can be minimized by slow, controlled addition of benzoyl chloride. Purification can be achieved through column chromatography or recrystallization.[1]

Issue 3: Oily Product That Fails to Crystallize

Question: My this compound product is an oil and will not solidify. How can I induce crystallization?

Answer: An oily product can be due to the presence of impurities that lower the melting point or inhibit crystal lattice formation.

Solutions to Induce Crystallization:

  • Trituration: Add a non-polar solvent like hexane (B92381) to the oily product and scratch the inside of the flask with a glass rod. This can help to induce crystallization.[4]

  • Seeding: If you have a small crystal of pure this compound, adding it to the oil can initiate crystallization.[4]

  • Purification: If the oil is due to significant impurities, further purification by column chromatography may be necessary before attempting recrystallization.

  • Solvent Choice for Recrystallization: Ensure you are using an appropriate solvent system for recrystallization. A mixture of a solvent in which the compound is soluble and a non-solvent in which it is insoluble is often effective. For this compound, mixtures of ethyl acetate (B1210297) and hexane or recrystallization from hot water can be attempted.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most prevalent and reliable method is the acylation of n-butylamine with benzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. This method is a variation of the well-known Schotten-Baumann reaction.[4]

Q2: What are the recommended starting materials and reagents?

A2: The key starting materials are n-butylamine and benzoyl chloride. A non-nucleophilic base, such as triethylamine, is often used as an acid scavenger. Anhydrous solvents like dichloromethane (B109758) (DCM) or diethyl ether are suitable for this reaction.[2]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction.[2] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials (n-butylamine and benzoyl chloride) and the this compound product. The consumption of the starting materials and the appearance of the product spot can be visualized under UV light.

Q4: What are the typical purification methods for this compound?

A4: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.[1] If significant impurities are present, column chromatography on silica (B1680970) gel may be necessary.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from benzoyl chloride and n-butylamine.

Materials:

  • n-Butylamine

  • Benzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C.

  • Acylation: While stirring vigorously, add benzoyl chloride (1.05 eq) dropwise to the solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Work-up and Purification setup 1. Reaction Setup - Dissolve n-butylamine and triethylamine in DCM - Cool to 0°C acylation 2. Acylation - Add benzoyl chloride dropwise at 0°C setup->acylation reaction 3. Reaction - Warm to room temperature - Stir for 1-2 hours acylation->reaction quench 4. Quench and Extract - Add water and separate layers reaction->quench wash 5. Wash Organic Layer - 1M HCl, NaHCO3, Brine quench->wash dry 6. Dry and Concentrate - Dry with MgSO4, evaporate solvent wash->dry purify 7. Purify - Recrystallization or Column Chromatography dry->purify

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Data Presentation

Table 1: Effect of Reaction Parameters on this compound Yield (Illustrative)

The following table summarizes how different reaction parameters can influence the yield of this compound. The presented data is illustrative and based on general principles of amidation reactions.

Parameter Condition A Condition B Condition C Expected Outcome
Temperature 0 °C to Room Temp50 °CRoom TemperatureCondition A generally provides a cleaner reaction with higher yield by minimizing side reactions.[2]
Base TriethylaminePyridineNoneUsing a base like triethylamine is crucial for high yield as it neutralizes the HCl byproduct.[4] Without a base, the reaction is likely to stall.
Solvent Anhydrous DCMDCM with 1% WaterTolueneAnhydrous conditions (Condition A) are optimal. The presence of water (Condition B) will decrease the yield due to hydrolysis of benzoyl chloride.[1]
Stoichiometry (Amine:Acyl Chloride) 1.1 : 1.01.0 : 1.01.0 : 1.1A slight excess of the amine (Condition A) can help drive the reaction to completion. An excess of the acyl chloride (Condition C) may lead to diacylation byproducts.

References

Technical Support Center: N-Butylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of N-Butylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The most prevalent methods for synthesizing this compound are:

  • Reaction of Benzoyl Chloride with n-Butylamine: This is a classic and widely used method, often performed under Schotten-Baumann conditions.[1]

  • Amidation of Benzoic Acid with n-Butylamine: This route requires the use of a coupling agent to activate the carboxylic acid.[2]

Q2: My this compound synthesis is giving a very low yield. What are the common reasons?

Low yields in this compound synthesis can arise from several factors depending on the synthetic route:

  • For the Benzoyl Chloride Route:

    • Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with moisture to form benzoic acid, which will not react with the amine.[1] It is crucial to use anhydrous solvents and dry glassware.

    • Protonation of n-Butylamine: The reaction produces hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The use of a base is essential to neutralize the HCl as it forms.[1]

    • Inadequate Mixing: If using a biphasic system (e.g., an organic solvent and aqueous base), vigorous stirring is necessary to ensure the reactants come into contact.[2]

  • For the Benzoic Acid Route (with coupling agents):

    • Inefficient Coupling Agent: The chosen coupling agent may not be effective enough, or the reaction conditions (temperature, time) may not be optimal.

    • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time or suboptimal temperature.[1]

Q3: I've isolated an unexpected white solid that is insoluble in my reaction solvent. What could it be?

If you are using a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) for the amidation of benzoic acid, the insoluble white solid is likely dicyclohexylurea (DCU).[2] DCU is a common byproduct of DCC-mediated coupling reactions and can typically be removed by filtration.[2]

Troubleshooting Guide: Common Side Products and Solutions

Issue 1: The final product is acidic and has a lower melting point than expected.
  • Possible Cause: The product is likely contaminated with benzoic acid .[1] This is a very common side product, especially when using the benzoyl chloride method in the presence of moisture, or in syntheses starting from benzoic acid that have not gone to completion.[1]

  • Troubleshooting Steps:

    • Confirmation: The presence of benzoic acid can be confirmed by spectroscopic methods (e.g., NMR, IR) or by a simple extraction test. Benzoic acid will be extracted into an aqueous basic solution (e.g., sodium bicarbonate), while this compound will remain in the organic layer.

    • Purification: To remove benzoic acid, dissolve the crude product in an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and wash it with a saturated solution of sodium bicarbonate.[1] The sodium bicarbonate will convert benzoic acid into the water-soluble sodium benzoate, which will be removed in the aqueous layer.[1] After separation, wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent.[1]

Issue 2: An unexpected, high-melting-point, insoluble white solid is isolated (not using DCC).
  • Possible Cause: This could be N,N-dibenzoylamine , a byproduct formed from the over-acylation of the initially formed this compound.[1] This is more likely to occur if there is a high concentration of benzoyl chloride relative to n-butylamine. Another possibility is the formation of benzoic anhydride , especially if the reaction is run at high temperatures.[1]

  • Troubleshooting Steps:

    • Characterize the Byproduct: Use spectroscopic methods like NMR, IR, and Mass Spectrometry to identify the structure of the byproduct.

    • Minimize Byproduct Formation:

      • Control Stoichiometry: Use a slight molar excess of n-butylamine relative to benzoyl chloride.

      • Slow Addition: Add the benzoyl chloride slowly and with vigorous stirring to the n-butylamine solution to avoid localized high concentrations of the acylating agent.[1]

      • Temperature Control: Run the reaction at a lower temperature to reduce the rate of potential side reactions.[1]

Quantitative Data Summary

The following table summarizes the potential impact of reaction conditions on the yield of this compound and the formation of common side products.

ParameterConditionExpected Impact on this compound YieldPotential Side Products Increased
Moisture Presence of waterDecreaseBenzoic Acid[1]
Stoichiometry Excess Benzoyl ChlorideDecrease (due to side reactions)N,N-dibenzoylamine[1]
Base Absence of base (in benzoyl chloride route)Significant DecreaseUnreacted starting materials (amine salt)
Temperature High TemperaturePotential DecreaseBenzoic Anhydride[1]
Coupling Agent (e.g., DCC) Use in benzoic acid routeEnables reactionDicyclohexylurea (DCU)[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This protocol describes the synthesis of this compound from benzoyl chloride and n-butylamine.

Materials:

  • Benzoyl chloride

  • n-Butylamine

  • Dichloromethane (or other suitable organic solvent)

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • In a flask, dissolve n-butylamine in dichloromethane.

  • Add a 10% aqueous solution of sodium hydroxide to the flask.

  • Cool the mixture in an ice bath.

  • While vigorously stirring the biphasic mixture, slowly add benzoyl chloride dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 1-2 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (to remove excess n-butylamine), saturated NaHCO3 solution (to remove any benzoic acid), and brine.[2]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.[2][3]

Protocol 2: Synthesis of this compound via Amide Coupling

This protocol describes the synthesis of this compound from benzoic acid and n-butylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Materials:

  • Benzoic acid

  • n-Butylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Ethyl acetate (or other suitable organic solvent)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve benzoic acid and n-butylamine in ethyl acetate.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add EDC to the reaction mixture and stir at 0 °C for 30 minutes.[2]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[2]

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography or recrystallization.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Reactants Reaction Reaction Reactants->Reaction Add reagents Crude Product Crude Product Reaction->Crude Product Reaction workup Purification Step Recrystallization or Column Chromatography Crude Product->Purification Step Pure Product Pure Product Purification Step->Pure Product

Caption: Experimental workflow for this compound synthesis and purification.

side_product_formation BzCl Benzoyl Chloride NBB This compound BzCl->NBB Desired Reaction BzOH Benzoic Acid BzCl->BzOH Hydrolysis BuNH2 n-Butylamine BuNH2->NBB Desired Reaction DiBenz N,N-dibenzoylamine NBB->DiBenz Over-acylation Moisture Moisture Moisture->BzCl ExcessBzCl Excess Benzoyl Chloride ExcessBzCl->NBB

Caption: Logical relationships in the formation of common side products.

References

Technical Support Center: Purification of Crude N-Butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude N-Butylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from benzoic acid and n-butylamine?

A1: The most common impurities in crude this compound typically include:

  • Unreacted Starting Materials: Benzoic acid and n-butylamine that did not react during the synthesis.

  • Coupling Reagent Byproducts: If a coupling reagent (e.g., DCC, EDC) is used, byproducts like dicyclohexylurea (DCU) or N-acylureas can be present.

  • Side-Reaction Products: Small amounts of N,N-dibutylbenzamide may form if the reaction conditions are not carefully controlled.

  • Residual Solvents: Solvents used in the reaction and work-up procedures.

Q2: Which purification techniques are most effective for crude this compound?

A2: The two primary and most effective purification techniques for solid organic compounds like this compound are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of the impurities.

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of product, especially if the impurities have different solubility profiles from this compound.

  • Flash Column Chromatography is highly effective for separating the product from impurities with different polarities, particularly when there are multiple impurities or when the impurities have similar solubility to the product.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: A good recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A solvent system, often a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble), can also be effective. For this compound, common solvent systems to screen include ethanol (B145695)/water, ethyl acetate/hexane (B92381), and toluene.

Q4: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a supercooled liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly. To resolve this:

  • Reheat the solution until the oil redissolves completely.

  • Add a small amount of the "good" solvent to decrease the saturation.

  • Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Slow cooling is crucial for the formation of pure crystals.

Q5: What is a good starting mobile phase for the flash column chromatography of this compound?

A5: A good starting point for the mobile phase in the flash column chromatography of this compound is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. You can start with a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the polarity of the eluent. The optimal solvent system should provide a retention factor (Rf) of 0.2-0.4 for this compound on a TLC plate.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not saturated enough.- Induce crystallization by scratching the inner wall of the flask with a glass rod. - Add a seed crystal of pure this compound. - If the above fails, evaporate some of the solvent to increase the concentration and allow it to cool again.
Low recovery of pure product. - Too much solvent was used for dissolution. - The crystals were washed with a solvent at room temperature. - Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary for complete dissolution. - Wash the collected crystals with a small amount of ice-cold solvent. - Ensure the filtration apparatus is pre-heated before hot filtration.
Product is still impure after recrystallization. - The cooling process was too fast, trapping impurities. - The chosen solvent is not optimal for separating the specific impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try a different recrystallization solvent system. - A second recrystallization may be necessary.
Flash Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of spots on TLC. The polarity of the mobile phase is too high or too low.- If the Rf is too high (>0.5), decrease the polarity of the mobile phase (increase the proportion of hexane). - If the Rf is too low (<0.1), increase the polarity of the mobile phase (increase the proportion of ethyl acetate).
Streaking of the product spot on the TLC plate. - The sample is too concentrated. - The compound is interacting strongly with the silica (B1680970) gel (e.g., acidic or basic impurities).- Dilute the sample before spotting it on the TLC plate. - Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds).
The product elutes too quickly with the solvent front. The mobile phase is too polar.Use a less polar mobile phase.
The product does not move from the baseline. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Cracks appear in the silica gel column. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and that the column does not run dry.

Data Presentation

Table 1: Illustrative Solubility Data for this compound
Solvent System Temperature (°C) Estimated Solubility ( g/100 mL) Notes
Ethanol25~8Moderately soluble at room temperature.
Ethanol78 (Boiling Point)> 40Highly soluble at elevated temperature.
Water25< 0.1Sparingly soluble to insoluble.
Water100 (Boiling Point)~0.5Slightly soluble at elevated temperature.
Hexane25~1-2Slightly soluble.
Hexane69 (Boiling Point)~15-20Moderately soluble at elevated temperature.
Ethyl Acetate25> 30Highly soluble at room temperature.
Ethanol/Water (80:20 v/v)25~3-5Reduced solubility compared to pure ethanol.
Ethanol/Water (80:20 v/v)~85-95> 30High solubility at elevated temperature.
Hexane/Ethyl Acetate (80:20 v/v)25~10-15Moderately soluble.

Note: This data is illustrative and should be confirmed experimentally for optimal results.

Table 2: Comparison of Purification Methods for Crude this compound
Purification Method Initial Purity (%) Final Purity (%) Typical Yield (%) Notes
Single Recrystallization (Ethanol/Water) 9098-9975-85Effective for removing small amounts of polar and non-polar impurities.
Double Recrystallization (Ethanol/Water) 90> 99.560-75Higher purity is achieved at the cost of lower yield.
Flash Column Chromatography (Hexane/Ethyl Acetate gradient) 90> 9980-95Excellent for removing a wider range of impurities, especially those with similar solubility.
Combined Method (Column followed by Recrystallization) 90> 99.870-80Provides the highest purity product, often suitable for pharmaceutical applications.

Note: Purity can be assessed by techniques such as HPLC or GC-MS. Yields are dependent on the initial purity and the care taken during the procedure.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve approximately 5.0 g of crude this compound in a minimal amount of hot ethanol (near boiling).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly and persistently cloudy. Add a few drops of hot ethanol to redissolve the cloudiness and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography of this compound
  • TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude material. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Recrystallization_Workflow A Crude this compound B Dissolve in minimum hot solvent A->B C Hot Filtration (if needed) B->C D Add anti-solvent (e.g., water) to cloud point C->D E Slow Cooling & Crystallization D->E F Vacuum Filtration E->F G Wash with ice-cold solvent F->G H Dry Crystals G->H I Pure this compound H->I

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow A Crude This compound B TLC Analysis for Solvent System A->B D Load Sample A->D C Pack Column with Silica Gel E Elute with Mobile Phase B->E C->D D->E F Collect Fractions E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure This compound I->J

Caption: Experimental workflow for column chromatography purification.

Troubleshooting_Logic Start Purification Unsuccessful Impurity_Check Impurity Profile Known? Start->Impurity_Check Recrystallization Attempt Recrystallization Impurity_Check->Recrystallization Yes Column Attempt Column Chromatography Impurity_Check->Column No/Multiple Oil_Out Oiling Out? Recrystallization->Oil_Out Poor_Separation Poor Separation? Column->Poor_Separation Adjust_Solvent Adjust Solvent Ratio or Cool Slower Oil_Out->Adjust_Solvent Yes Success Pure Product Oil_Out->Success No Adjust_Solvent->Recrystallization Optimize_Mobile_Phase Optimize Mobile Phase via TLC Poor_Separation->Optimize_Mobile_Phase Yes Poor_Separation->Success No Optimize_Mobile_Phase->Column

Caption: Troubleshooting logic for this compound purification.

Technical Support Center: Optimizing N-Amidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-amidation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide bond formation. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My amidation reaction is resulting in a low yield or no product. What are the common causes?

Several factors can lead to poor outcomes in amide coupling reactions. The most common issues involve the reagents and reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated by a coupling reagent to react with the amine. If the reagent is inefficient, degraded, or used in insufficient amounts, the reaction will not proceed effectively.[1][2]

  • Amine Deactivation: Amines can be rendered non-nucleophilic through protonation.[1] This often occurs if an amine salt is used without enough base to liberate the free amine or if a competing acid-base reaction happens before coupling.[3][4]

  • Steric Hindrance: Bulky chemical groups on either the carboxylic acid or the amine can physically block the reaction site, dramatically slowing down or preventing the coupling.[1][5]

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material. Using anhydrous solvents and reagents is crucial.[1][2]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction.[2]

Q2: How do I select the appropriate coupling reagent for my specific substrates?

The choice of coupling reagent is critical and depends on the reactivity and steric properties of your carboxylic acid and amine. Reagents are generally categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.[1]

  • Carbodiimides (e.g., EDC, DCC): These are classic, cost-effective reagents. However, they can lead to racemization of chiral centers and often require additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and suppress side reactions.[1][6] DCC is common for solution-phase synthesis, while DIC is preferred for solid-phase work because its urea (B33335) byproduct is more soluble.[1][6]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are generally more reactive than carbodiimides and are effective for more challenging couplings.[1] PyAOP is particularly useful for coupling sterically hindered N-methyl amino acids.[6][7]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These are among the most powerful coupling reagents, known for high reactivity and fast reaction times.[6] HATU is often the reagent of choice for difficult couplings, including those involving N-methylated amino acids, as it minimizes racemization.[5][7] COMU is noted for its high solubility and the water-solubility of its byproducts, making it a good choice for greener chemistry protocols.[3][8]

Q3: What is the function of additives like HOBt and OxymaPure?

Additives are used with coupling reagents (especially carbodiimides) to prevent side reactions and increase reaction rates. Their primary functions are:

  • Suppressing Racemization: They minimize the racemization of chiral carboxylic acids, which is a significant concern in peptide synthesis.[1][9]

  • Forming a More Reactive Intermediate: They react with the O-acylisourea intermediate (formed from carbodiimide (B86325) activation) to generate a more stable and reactive activated ester, which then efficiently reacts with the amine.[6]

Q4: What are the best solvents and bases to use for N-amidation?

  • Solvents: Anhydrous aprotic solvents are standard. Dichloromethane (B109758) (DCM) and N,N-Dimethylformamide (DMF) are the most common choices.[2] DMF is excellent for dissolving polar substrates but can be difficult to remove during workup.[2] Other options include Tetrahydrofuran (THF) and acetonitrile.[2] For "green" chemistry applications, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) have been successfully used as replacements for DCM and DMF.[8]

  • Bases: A non-nucleophilic base is typically required to scavenge the acid byproduct generated during the reaction, driving it to completion.[8] Common choices include diisopropylethylamine (DIPEA) and triethylamine (B128534) (TEA). For more sensitive substrates, milder bases such as N-methylmorpholine or 2,6-lutidine may be preferred.[8]

Q5: How can I successfully couple sterically hindered or electron-deficient substrates?

These challenging couplings require more forceful conditions:

  • Use a high-activity coupling reagent: Uronium or phosphonium reagents like HATU, HCTU, or PyAOP are highly recommended.[7][8]

  • Increase reaction temperature: Gently heating the reaction (e.g., to 40-50 °C) can help overcome the activation energy barrier, but should be monitored to avoid degradation.[2][8]

  • Extend reaction time: Some difficult couplings may require stirring for 8-16 hours or longer.[2][5]

  • Consider in situ acyl fluoride (B91410) formation: For electron-deficient amines, converting the carboxylic acid to a more reactive acyl fluoride intermediate can significantly improve yields.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems in N-amidation reactions.

Problem Possible Cause Recommended Solution
Low or No Product Yield 1. Ineffective Acid Activation: The coupling reagent may be degraded or not potent enough.[2] 2. Hydrolysis of Activated Intermediate: Presence of moisture in the reaction.[2] 3. Poorly Nucleophilic Amine: The amine is electron-deficient or present as a salt.[8]1. Use a fresh batch of a more powerful coupling reagent (e.g., switch from EDC/HOBt to HATU).[8] 2. Ensure all glassware is flame-dried and use anhydrous solvents.[2] 3. Add sufficient base (e.g., 2-3 eq. of DIPEA) to liberate the free amine; consider protocols for electron-deficient amines.[4][8]
Starting Materials Recovered 1. Failed Activation Step: Coupling reagent is inactive.[2] 2. Reaction Conditions Too Mild: Insufficient temperature or time for a difficult coupling.[2]1. Verify the quality of the coupling reagent. Add additives like HOBt if using a carbodiimide.[2] 2. Increase the reaction temperature (e.g., to 40-50 °C) and/or extend the reaction time, monitoring by TLC or LC-MS.[8]
Significant Side Product Formation 1. Racemization: Loss of stereochemical purity at a chiral center.[1] 2. Byproduct from Coupling Reagent: For example, N-acylurea formation with EDC.[2]1. Use a racemization-suppressing additive like HOBt or OxymaPure.[1] Running the reaction at a lower temperature can also help.[1] 2. The N-acylurea byproduct from EDC is water-soluble and can be removed with a dilute acid wash during workup.[2] The byproduct of DCC (DCU) is insoluble and can be removed by filtration.[2]
Reaction Stalls 1. Poor Solubility: Reactants are not fully dissolved in the chosen solvent.[2] 2. Insufficient Base: Acid generated during the reaction protonates the amine, halting the reaction.[2]1. Try a different solvent with better solubilizing properties, such as DMF.[2] 2. Ensure at least 2 equivalents of a non-nucleophilic base are used.[2]

Comparative Data Tables

Table 1: Comparison of Common Coupling Reagents

Reagent Class Examples Relative Reactivity Key Advantages & Considerations
Carbodiimides EDC, DCC, DICMediumCost-effective; requires additives (HOBt, Oxyma) to suppress racemization; byproduct removal varies (EDC: aqueous wash, DCC: filtration).[1][2]
Phosphonium Salts PyBOP, PyAOPHighMore reactive than carbodiimides; effective for hindered couplings; PyAOP is excellent for N-methylated amino acids.[1][7]
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUVery HighHighly reactive, fast reactions, low racemization; HATU is a top choice for difficult couplings; COMU is suitable for green chemistry.[6][7][8]

Table 2: Typical N-Amidation Reaction Parameters

Parameter Typical Conditions Notes and Considerations
Temperature 0 °C to Room TemperatureStart at 0 °C during reagent addition to control exotherms, then warm to RT.[2] For hindered substrates, heating to 40-80 °C may be necessary.[2]
Solvent DCM, DMF, THF, MeCNEnsure solvent is anhydrous. DMF is a good choice for solubility but can be hard to remove.[2] Greener alternatives include 2-MeTHF and ethyl acetate.[10]
Base DIPEA, TEA, NMMUse 2-3 equivalents of a non-nucleophilic base to neutralize acid byproducts.[2][8]
Stoichiometry (Acid:Amine:Reagent) 1.0 : 1.1 : 1.2A slight excess of the amine and coupling reagent is common to drive the reaction to completion.[2]
Reaction Time 1 - 16 hoursHighly efficient couplings can be complete in <1 hour, while challenging ones may require overnight stirring.[2] Always monitor by TLC or LC-MS.[2]

Detailed Experimental Protocols

Protocol 1: General Amidation using EDC and HOBt

This protocol is suitable for standard amide bond formation.

  • To a round-bottom flask, add the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.).[11]

  • Add an anhydrous solvent (e.g., DCM or DMF) to dissolve the solids.[11]

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) to the stirring solution in one portion.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent. Wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization.[11]

Protocol 2: HATU-Mediated Coupling for Sterically Hindered Substrates

This protocol is optimized for challenging couplings, such as those involving bulky or N-methylated amino acids.[7]

  • In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) and HATU (1.2 eq.) in anhydrous DMF.[2]

  • Add the amine (1.1 eq.) to the mixture.[2]

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq.) dropwise to the stirring solution.[2]

  • Allow the reaction to warm to room temperature and stir for 1-6 hours. For very hindered substrates, extended reaction times may be necessary.[2][7]

  • Monitor the reaction progress by LC-MS.

  • Perform an aqueous workup as described in Protocol 1 to isolate the crude product.

Process and Logic Diagrams

Troubleshooting_Workflow start Low Yield in Amidation check_reagents Step 1: Verify Reagents & Conditions start->check_reagents check_purity Are starting materials pure? Is coupling reagent active? Are solvents anhydrous? check_reagents->check_purity repurify Action: Repurify/replace starting materials. Use fresh reagent. Use dry solvents. check_purity->repurify No check_activation Step 2: Assess Activation & Substrates check_purity->check_activation Yes repurify->check_reagents Re-evaluate activation_issue Is the coupling reagent strong enough for the substrates? (e.g., hindered acid/amine) check_activation->activation_issue upgrade_reagent Action: Switch to a more powerful coupling reagent (e.g., EDC -> HATU). activation_issue->upgrade_reagent No check_conditions Step 3: Optimize Reaction Conditions activation_issue->check_conditions Yes upgrade_reagent->check_activation Re-evaluate conditions_issue Is there sufficient base? Are reactants soluble? Is temperature optimal? check_conditions->conditions_issue optimize Action: Increase base (2-3 eq.). Try a different solvent (e.g., DMF). Gently heat reaction (40-50°C). conditions_issue->optimize No success Problem Solved conditions_issue->success Yes optimize->check_conditions Re-evaluate

Caption: Troubleshooting workflow for low-yield N-amidation reactions.

HATU_Workflow Experimental Workflow for HATU Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask 1. Flame-dry flask under inert atmosphere add_reagents 2. Add Acid (1eq), Amine (1.1eq), and HATU (1.2eq) to anhydrous DMF prep_flask->add_reagents cool 3. Cool mixture to 0 °C add_reagents->cool add_base 4. Add DIPEA (3eq) dropwise cool->add_base warm 5. Warm to RT and stir for 1-6h add_base->warm monitor 6. Monitor by TLC / LC-MS warm->monitor quench 7. Perform aqueous workup (wash with acid, base, brine) monitor->quench dry 8. Dry organic layer and concentrate quench->dry purify 9. Purify via chromatography dry->purify product Pure Amide Product purify->product

Caption: Step-by-step workflow for a typical HATU-mediated amidation.

Reagent_Selection start Select Substrates (Acid & Amine) q1 High risk of racemization? start->q1 q2 Are substrates sterically hindered? q1->q2 No reagent1 Use Carbodiimide (EDC/DCC) + Additive (HOBt or Oxyma) q1->reagent1 Yes q3 Is amine electron-deficient? q2->q3 No reagent2 Use high-activity reagent (HATU, HCTU, PyAOP) q2->reagent2 Yes q3->reagent2 Yes reagent3 Use Carbodiimide (EDC/DCC) as a cost-effective start q3->reagent3 No

References

Technical Support Center: N-Butylbenzamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing N-Butylbenzamide, ensuring its stability throughout experimental and formulation processes is critical for obtaining reliable and reproducible results. This technical support center provides a comprehensive resource for troubleshooting common stability and degradation issues encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for this compound are hydrolysis and oxidation. Photodegradation can also occur under certain light conditions.

  • Hydrolysis: The amide bond in this compound is susceptible to cleavage in the presence of water, especially under acidic or basic conditions. This reaction yields benzoic acid and butylamine.[1]

  • Oxidation: The benzoyl group and the N-butyl chain can be susceptible to oxidation, potentially leading to a variety of degradation products.

  • Photodegradation: Aromatic amides can undergo photodegradation upon exposure to light, particularly UV radiation.[2]

Q2: How can I prevent the degradation of this compound in my experiments?

A2: To minimize degradation, consider the following preventative measures:

  • pH Control: Maintain solutions at a neutral pH (around 6-8) to minimize both acid and base-catalyzed hydrolysis.

  • Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C for short-term and -20 °C for long-term storage) to slow down the rate of degradation.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers with aluminum foil.

  • Inert Atmosphere: For oxygen-sensitive experiments, de-gas solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Excipient Compatibility: When formulating, ensure that the chosen excipients are compatible with this compound and do not promote its degradation.

Q3: What are the signs that my this compound sample may be degrading?

A3: Signs of degradation can include:

  • Appearance of new peaks in your analytical chromatogram (e.g., HPLC, GC).

  • A decrease in the peak area or height of the parent this compound peak over time.

  • Changes in the physical appearance of the sample, such as discoloration or precipitation.

  • A shift in the pH of the solution.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms: Additional peaks, not corresponding to this compound, are observed in the HPLC chromatogram of a sample that was initially pure.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Hydrolytic Degradation Verify the pH of your sample and mobile phase. If acidic or basic, neutralize the sample before injection if possible, or adjust the mobile phase pH. Ensure your sample storage conditions are appropriate (low temperature, neutral pH).
Oxidative Degradation If your sample has been exposed to air for an extended period or contains oxidizing agents, this may be the cause. Prepare fresh samples and consider de-gassing solvents.
Photodegradation If the sample was exposed to light, new peaks may be photodegradation products. Protect samples from light during preparation, storage, and analysis.
Contamination The unexpected peaks could be from contaminated solvents, vials, or other lab equipment. Run a blank injection of your solvent to check for contamination.

Logical Troubleshooting Flowchart:

G start Unexpected Peaks in HPLC check_blank Run Blank Injection start->check_blank contaminant Source is Contamination check_blank->contaminant Peaks Present no_contaminant No Peaks in Blank check_blank->no_contaminant No Peaks end Issue Identified contaminant->end check_storage Review Sample Storage Conditions no_contaminant->check_storage improper_storage Improper Storage (pH, Temp, Light) check_storage->improper_storage Identified Issue proper_storage Storage Conditions Correct check_storage->proper_storage improper_storage->end degradation Degradation Likely proper_storage->degradation analyze_degradants Analyze Degradation Products degradation->analyze_degradants analyze_degradants->end

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: Decrease in this compound Concentration Over Time

Symptoms: The peak area of this compound consistently decreases in sequential analyses of the same sample.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Instability in Solution This compound may be degrading in the sample solvent or mobile phase. Assess the stability of this compound in your chosen solvent system over time at the analysis temperature. Consider using a more inert solvent or adjusting the pH.
Adsorption to Vials/Tubing The compound may be adsorbing to the surfaces of your sample vials or HPLC tubing. Use silanized vials or try different vial materials. Prime the HPLC system thoroughly.
Evaporation of Solvent If the sample vial is not properly sealed, solvent evaporation can lead to an apparent increase in concentration, but if the analyte is volatile or degrades upon concentration, a decrease might be observed. Ensure vials are tightly capped.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[3][4]

Objective: To generate potential degradation products of this compound under various stress conditions.

General Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

Stress ConditionProtocol
Acid Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Base Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for a specified period. At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
Oxidative Degradation To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for a specified period. At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
Thermal Degradation Transfer a known amount of solid this compound into a vial and place it in an oven at a set temperature (e.g., 80°C) for a specified duration. Also, heat a solution of this compound (1 mg/mL) at the same temperature. At each time point, dissolve the solid sample or dilute the solution sample with the mobile phase for analysis.
Photodegradation Expose a solution of this compound (1 mg/mL) in a quartz cuvette or a clear vial to a photostability chamber. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6] A control sample should be wrapped in aluminum foil and kept under the same conditions to serve as a dark control. Analyze samples at appropriate time intervals.

Forced Degradation Workflow:

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photodegradation Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS NMR NMR for Structure Elucidation LCMS->NMR NBB_Sample This compound Sample NBB_Sample->Acid NBB_Sample->Base NBB_Sample->Oxidation NBB_Sample->Thermal NBB_Sample->Photo

Caption: Workflow for forced degradation studies.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile). A typical gradient might be: 0-5 min, 30% B; 5-20 min, 30-80% B; 20-25 min, 80% B; 25-26 min, 80-30% B; 26-30 min, 30% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 230 nm
Injection Volume 10 µL

Method Validation Workflow:

G cluster_validation Validation Parameters (ICH Q2(R1)) Specificity Specificity Validated_Method Validated Stability-Indicating Method Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method LOD LOD LOD->Validated_Method LOQ LOQ LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method Method_Dev HPLC Method Development Method_Dev->Specificity Method_Dev->Linearity Method_Dev->Accuracy Method_Dev->Precision Method_Dev->LOD Method_Dev->LOQ Method_Dev->Robustness

Caption: HPLC method validation workflow.

Quantitative Data Summary

The following tables provide hypothetical quantitative data to illustrate expected outcomes from stability studies. Actual results may vary based on specific experimental conditions.

Table 1: Hypothetical Hydrolytic Stability of this compound (1 mg/mL) at 60°C

ConditionTime (hours)% this compound Remaining% Benzoic Acid Formed
0.1 M HCl01000
88514
246038
0.1 M NaOH01000
27524
83068

Table 2: Hypothetical Photostability of this compound (1 mg/mL) Solution

ConditionExposure Time (hours)% this compound Remaining
Light0100
2492
4885
Dark Control4899

Table 3: Hypothetical Thermal Stability of this compound (Solid State) at 80°C

Time (days)% this compound Remaining
0100
798
1496

Disclaimer: The quantitative data presented are for illustrative purposes only and are not based on specific experimental results for this compound. Researchers should perform their own stability studies to determine the stability of this compound under their specific experimental conditions.

References

Technical Support Center: Purification of N-Butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-Butylbenzamide. The information is presented in a practical question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Impurities in this compound typically arise from the starting materials, side-products of the synthesis, or subsequent degradation. The most common synthetic routes involve the reaction of a benzoyl derivative (like benzoyl chloride) with n-butylamine.

Potential impurities include:

  • Unreacted Starting Materials: Benzoic acid, benzoyl chloride, and n-butylamine.

  • Reaction Byproducts: Di-n-butylamine (from side reactions of n-butylamine), and potentially N,N-dibutylbenzamide if the reaction conditions are not well-controlled.

  • Degradation Products: Benzoic acid and n-butylamine can form due to hydrolysis of the amide bond, especially in the presence of acid or base.

Q2: What are the recommended methods for purifying this compound?

A2: The two most effective and commonly used methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities.

  • Recrystallization is ideal for removing small amounts of impurities from a solid product. It is a cost-effective and scalable method.

  • Column chromatography is highly effective for separating the desired product from impurities with different polarities, especially when dealing with complex mixtures or oily products.[1]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[3]

  • Melting Point Analysis: A sharp melting point close to the literature value (41-42 °C) indicates high purity. A broad melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and help quantify impurities if their structures are known.[4]

Troubleshooting Guides

Recrystallization

Problem: My this compound is "oiling out" instead of forming crystals.

  • Possible Cause: The solution may be too concentrated, or the cooling process is too rapid, causing the compound to separate as a liquid (oil) rather than a solid crystal lattice. This can also happen if the compound is significantly impure or if its melting point is lower than the boiling point of the solvent.

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent to slightly dilute the solution.

    • Allow the solution to cool more slowly. Let the flask cool to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling.

    • If the problem persists, consider a different solvent system.

Problem: No crystals form upon cooling the solution.

  • Possible Cause: The solution may be too dilute (excess solvent was used), or it is supersaturated and requires nucleation to initiate crystal growth.

  • Solution:

    • Induce Crystallization: Gently scratch the inside of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If available, add a single, pure crystal of this compound to the solution to act as a template for crystal growth.

    • Reduce Solvent Volume: If nucleation techniques are unsuccessful, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow the more concentrated solution to cool again.

    • Further Cooling: Ensure the solution is cooled sufficiently, for example, by using an ice-salt bath for lower temperatures.

Column Chromatography

Problem: I am seeing poor separation between this compound and an impurity.

  • Possible Cause: The chosen mobile phase (eluent) may not have the optimal polarity to resolve the compounds. The column might also be overloaded with the crude material.[5]

  • Solution:

    • Optimize the Mobile Phase: Use Thin-Layer Chromatography (TLC) to test a range of solvent systems with varying polarities. A good starting point for N-substituted benzamides is a mixture of hexane (B92381) and ethyl acetate.[5] Adjust the ratio to achieve a good separation of spots on the TLC plate (aim for an Rf value of 0.2-0.4 for this compound).[5]

    • Reduce the Sample Load: As a general rule, use a silica (B1680970) gel to crude material ratio of at least 30:1 (w/w). Increase this ratio for difficult separations.[5]

    • Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run.

Problem: The this compound is streaking or tailing on the column.

  • Possible Cause: The compound may have limited solubility in the mobile phase, or it might be interacting with the acidic silica gel, especially if there are basic impurities present.[5]

  • Solution:

    • Improve Solubility: Ensure the chosen mobile phase is a good solvent for this compound.

    • Add a Modifier: Add a small amount of a modifier to the mobile phase to reduce interactions with the silica gel. For potentially basic impurities, adding 0.5-1% triethylamine (B128534) to the eluent can improve the peak shape.[6]

Data Presentation

Table 1: Recommended Solvents for Recrystallization of this compound

Solvent/Solvent SystemTemperatureExpected SolubilityNotes
n-HexaneRoom TemperatureLowGood for obtaining pure crystals upon cooling.
n-HexaneBoiling PointHighA recommended solvent for recrystallization.
Hexane/Ethyl AcetateRoom TemperatureVariableAdjust ratio for optimal solubility.
Hexane/Ethyl AcetateBoiling PointHighStart with a low amount of ethyl acetate.
Ethanol (B145695)/WaterRoom TemperatureLow (in high water conc.)Water acts as an anti-solvent.[7]
Ethanol/WaterBoiling PointHigh (in high ethanol conc.)Dissolve in hot ethanol, add water until cloudy.[7]

Table 2: Typical Conditions for Column Chromatography of this compound

ParameterRecommendation
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient (e.g., starting with 95:5 and gradually increasing the proportion of ethyl acetate)
TLC Visualization UV lamp (254 nm)
Typical Rf Value ~0.3 in 4:1 Hexane/Ethyl Acetate (This should be determined experimentally)

Experimental Protocols

Protocol 1: Recrystallization of this compound from n-Hexane
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of n-hexane and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid dissolves completely. Add more n-hexane in small portions if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, or transfer them to a watch glass for further drying in a desiccator.

Protocol 2: Purification of this compound by Column Chromatography
  • TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the this compound an Rf value of approximately 0.2-0.4.[5]

  • Column Packing: Prepare a chromatography column by packing it with silica gel as a slurry in the initial, least polar eluent.[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Carefully load the sample onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. If necessary, gradually increase the polarity of the eluent (gradient elution) to facilitate the elution of the product.[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_start Start cluster_assess Initial Assessment cluster_purification Purification Method cluster_end Final Steps Crude Crude this compound TLC TLC Analysis Crude->TLC Purity_Check Assess Nature of Impurities TLC->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Solid with minor impurities Column Column Chromatography Purity_Check->Column Oily product or complex mixture Analysis Purity Verification (HPLC, NMR, MP) Recrystallization->Analysis Column->Analysis Pure_Product Pure this compound Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Problem during Recrystallization OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? Start->NoCrystals OilingOut->NoCrystals No Reheat Reheat and add more solvent OilingOut->Reheat Yes Induce Induce Crystallization (Scratch/Seed) NoCrystals->Induce Yes SlowCool Cool solution more slowly Reheat->SlowCool ChangeSolvent1 Consider a different solvent system SlowCool->ChangeSolvent1 Problem persists Concentrate Reduce solvent volume Induce->Concentrate No effect CoolFurther Cool to a lower temperature Concentrate->CoolFurther

Caption: Troubleshooting logic for this compound recrystallization.

References

Troubleshooting low conversion in N-Butylbenzamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot low conversion rates and other common issues encountered during the synthesis of N-Butylbenzamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My this compound synthesis from benzoyl chloride and butylamine (B146782) is resulting in a low yield. What are the common causes?

Low yields in this reaction, often performed under Schotten-Baumann conditions, can stem from several factors:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and can readily hydrolyze to benzoic acid in the presence of water. This is a common side reaction that consumes the starting material.[1]

  • Protonation of Butylamine: The reaction generates hydrochloric acid (HCl), which can protonate the starting amine (butylamine), rendering it non-nucleophilic and halting the reaction. The presence of a base is crucial to neutralize this acid.[1]

  • Poor Mixing: If the reaction is run as a biphasic system (e.g., an organic solvent and an aqueous base), vigorous stirring is essential to ensure the reactants in both phases come into contact.[2]

  • Suboptimal Temperature: While the reaction is typically exothermic, running it at too low a temperature may slow down the reaction rate, while excessive heat can promote side reactions.[2][3]

  • Impure Starting Materials: The purity of both benzoyl chloride and butylamine is critical. Benzoyl chloride can degrade upon exposure to moisture, and both reactants should be free of contaminants.[1]

2. I am observing a significant amount of a white precipitate that is not my desired this compound. What could it be?

The most likely impurity is benzoic acid, formed from the hydrolysis of benzoyl chloride.[3] This is especially common if the reaction is exposed to moisture or if the benzoyl chloride is added too quickly to the aqueous base.[1]

Troubleshooting Steps:

  • Confirm the Identity: You can confirm the presence of benzoic acid by checking the melting point of the precipitate (benzoic acid melts at 122 °C) and its solubility in a basic aqueous solution.

  • Purification: Benzoic acid can be removed by washing the organic layer with an aqueous basic solution, such as saturated sodium bicarbonate, during the workup.[4]

3. How can I optimize the reaction conditions to improve the yield of this compound?

To improve your yield, consider the following optimizations:

  • Ensure Anhydrous Conditions: Use dry solvents and glassware to minimize the hydrolysis of benzoyl chloride.[4]

  • Controlled Addition of Reagents: Add the benzoyl chloride dropwise to the reaction mixture with vigorous stirring. This helps to control the exothermic nature of the reaction and minimize localized high concentrations that can lead to side reactions.[1][5]

  • Maintain a Basic pH: Use a sufficient amount of base (e.g., aqueous sodium hydroxide) to neutralize the HCl produced during the reaction. The pH should remain basic throughout the addition of benzoyl chloride.[2]

  • Vigorous Stirring: In a biphasic system, ensure the stirring is fast enough to create an emulsion, maximizing the interfacial area between the two phases.[2]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time.[6]

4. Can I synthesize this compound from benzoic acid and butylamine directly? What are the challenges?

Yes, direct amidation of benzoic acid with butylamine is possible, but it is often more challenging than the acyl chloride route. The main challenge is that the carboxylic acid (benzoic acid) and the amine (butylamine) will initially undergo an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. High temperatures are typically required to drive off water and form the amide bond.

To overcome this, coupling agents or catalysts are often employed to activate the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzoyl Chloride (Schotten-Baumann Conditions)

This protocol is a representative method for the synthesis of this compound.

  • Reactant Preparation: In a flask equipped with a magnetic stirrer, dissolve butylamine (1.0 equivalent) in a suitable organic solvent such as dichloromethane.

  • Base Addition: Add an aqueous solution of sodium hydroxide (B78521) (e.g., 2 M) to the flask.

  • Acylation: While vigorously stirring the biphasic mixture, cool the flask in an ice bath. Slowly add benzoyl chloride (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Illustrative Yields for Related Benzamide Syntheses

Amide ProductStarting MaterialsReaction ConditionsYield (%)Reference
N-tert-butylbenzamideBenzoic Acid, tert-butylaminePPh3-I2, Et3N, CH2Cl2, 0°C to RT93[8]
N-benzylbenzamideBenzoic Acid, BenzylaminePPh3-I2, Et3N, CH2Cl2, 0°C to RT99[8]
N-butyl-3-nitrobenzamide3-Nitrobenzaldehyde, ButylamineCoNP catalyst, H2O2, 70°C78[9]

Visualizations

Diagram 1: Reaction Pathway for this compound Synthesis

G Synthesis of this compound cluster_0 From Benzoyl Chloride cluster_1 From Benzoic Acid Benzoyl_Chloride Benzoyl Chloride N_Butylbenzamide_1 This compound Benzoyl_Chloride->N_Butylbenzamide_1 + Butylamine Butylamine_1 Butylamine Butylamine_1->N_Butylbenzamide_1 HCl HCl Benzoic_Acid Benzoic Acid N_Butylbenzamide_2 This compound Benzoic_Acid->N_Butylbenzamide_2 + Butylamine (Coupling Agent/Heat) Butylamine_2 Butylamine Butylamine_2->N_Butylbenzamide_2 Water H₂O

Caption: Reaction pathways for synthesizing this compound.

Diagram 2: Troubleshooting Workflow for Low Conversion

G Troubleshooting Low this compound Yield cluster_purity Purity Checks cluster_conditions Reaction Condition Checks cluster_workup Workup & Purification Checks Start Low Conversion Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Analyze Workup Procedure Start->Check_Workup Anhydrous Ensure anhydrous reagents and solvents? Check_Purity->Anhydrous Stirring Is stirring vigorous enough? Check_Conditions->Stirring Side_Products Identify side products (e.g., Benzoic Acid) Check_Workup->Side_Products Fresh_Reagents Are reagents fresh/ purified? Anhydrous->Fresh_Reagents Purity_Conclusion Use fresh/dry materials Fresh_Reagents->Purity_Conclusion Temperature Is temperature optimal? Stirring->Temperature pH_Control Is pH basic throughout addition? Temperature->pH_Control Conditions_Conclusion Optimize stirring, temp, and pH pH_Control->Conditions_Conclusion Extraction Optimize extraction and washing steps? Side_Products->Extraction Workup_Conclusion Refine purification protocol Extraction->Workup_Conclusion

Caption: A logical workflow for troubleshooting low conversion.

References

Technical Support Center: N-Butylbenzamide Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of N-Butylbenzamide from the laboratory to a pilot plant.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis.

Question: We are experiencing a lower than expected yield of this compound at the pilot scale compared to our lab results. What are the potential causes and how can we troubleshoot this?

Answer:

A decrease in yield upon scale-up is a common challenge. Several factors could be contributing to this issue:

  • Inefficient Heat Transfer: The larger volume in a pilot plant reactor has a lower surface-area-to-volume ratio, which can lead to poor heat dissipation.[1] This can cause localized overheating, promoting side reactions and degradation of the product.

    • Solution: Utilize a jacketed reactor with a reliable temperature control system. Monitor the internal temperature closely and consider adding reagents portion-wise or at a slower rate to manage the exotherm.[2]

  • Inadequate Mixing: Achieving homogenous mixing in a large reactor is more challenging than in a small flask.[3] Poor mixing can result in localized high concentrations of reactants, leading to side product formation and incomplete reactions.

    • Solution: Optimize the stirrer speed and design to ensure efficient mixing. For a pilot-scale reactor, impeller speed will be lower than in a lab setting to achieve equivalent mixing, but the tip speed should be similar. Computational Fluid Dynamics (CFD) modeling can help in designing an effective mixing strategy.

  • Incomplete Reaction: The reaction kinetics observed at the lab scale may not directly translate to the pilot plant.[1]

    • Solution: Monitor the reaction progress using in-process controls like HPLC or GC. You may need to adjust the reaction time or temperature to ensure the reaction goes to completion.

  • Moisture Contamination: The presence of water can hydrolyze benzoyl chloride (if used as a starting material) to benzoic acid, reducing the yield of the desired amide.[4]

    • Solution: Ensure all solvents and reagents are anhydrous. Purge the reactor with an inert gas like nitrogen before starting the reaction.

Question: We are observing a higher level of impurities in our pilot plant batch of this compound compared to the lab scale. How can we identify and minimize these impurities?

Answer:

The impurity profile can change during scale-up due to different reaction conditions.[1] Common impurities in this compound synthesis include unreacted starting materials, benzoic acid, and over-acylated byproducts.

  • Identification:

    • Solution: Utilize analytical techniques such as HPLC, LC-MS, and NMR to identify the structure of the impurities.

  • Minimization:

    • Unreacted Starting Materials: This is often due to incomplete reaction or improper stoichiometry.

      • Solution: Ensure accurate measurement and charging of reactants. As mentioned previously, monitor the reaction to completion.

    • Benzoic Acid: This impurity arises from the hydrolysis of benzoyl chloride.

      • Solution: In addition to using anhydrous conditions, you can remove benzoic acid during the workup by washing the organic phase with a mild aqueous base solution, such as sodium bicarbonate.

    • N,N-dibutylbenzamide (Over-acylation): This can occur if an excess of benzoyl chloride is used or if there are localized high concentrations.

      • Solution: Use a stoichiometric amount or a slight excess of n-butylamine. Ensure slow and controlled addition of benzoyl chloride with efficient mixing.

Question: The reaction exotherm is difficult to control in the pilot plant reactor. What are the safety risks and how can we manage them?

Answer:

Uncontrolled exothermic reactions pose a significant safety risk, potentially leading to a runaway reaction, over-pressurization of the reactor, and release of hazardous materials.[5]

  • Risk Mitigation Strategies:

    • Process Hazard Analysis (PHA): Conduct a thorough PHA before scaling up to identify potential hazards and implement appropriate control measures.

    • Controlled Reagent Addition: Add the more reactive reagent (e.g., benzoyl chloride or the activating agent for benzoic acid) slowly and sub-surface to the other reactant.

    • Efficient Cooling: Use a reactor with a high-performance cooling system. Ensure the heat transfer fluid is at the appropriate temperature and flow rate.

    • Dilution: Running the reaction at a lower concentration can help to moderate the exotherm.

    • Emergency Preparedness: Have a clear emergency plan in place, including procedures for emergency cooling or quenching the reaction if necessary.

Question: We are having trouble with the crystallization and isolation of this compound at the pilot scale. What are the best practices?

Answer:

Crystallization is a critical step for purification at a larger scale.

  • Solvent Selection:

    • Solution: Conduct a thorough solvent screening to find a suitable solvent or solvent mixture that provides good solubility at higher temperatures and low solubility at lower temperatures. Common solvents for the crystallization of amides include ethanol (B145695)/water or toluene (B28343)/heptane mixtures.

  • Cooling Profile:

    • Solution: Implement a controlled cooling profile. Slow cooling generally leads to larger, purer crystals. Seeding the solution with a small amount of pure this compound can help to control the crystallization process.

  • Isolation and Drying:

    • Solution: Use appropriate filtration equipment for the pilot scale, such as a Nutsche filter dryer. Ensure the product is washed with a suitable cold solvent to remove any remaining impurities. Dry the product under vacuum at a controlled temperature to avoid degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The two most common and scalable routes are:

  • From Benzoyl Chloride and n-Butylamine: This is a high-yielding and generally fast reaction. The main challenges are managing the exotherm and the HCl byproduct.[6]

  • From Benzoic Acid and n-Butylamine: This route is more atom-economical but requires an activating agent (e.g., a carbodiimide (B86325) or a phosphonium (B103445) salt) or high temperatures, which can present their own challenges on a larger scale.[4]

Q2: What are the key safety precautions to take when handling the reagents for this compound synthesis in a pilot plant?

A2: Key safety precautions include:

  • Benzoyl Chloride: Corrosive and a lachrymator. Handle in a closed system or a well-ventilated area. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[7]

  • n-Butylamine: Flammable and corrosive. Handle in a well-ventilated area away from ignition sources. Use appropriate PPE.

  • Thionyl Chloride (if preparing benzoyl chloride in-situ): Highly toxic and corrosive. Reacts violently with water. Must be handled in a closed system with a scrubber for the off-gases (HCl and SO2).

  • General Pilot Plant Safety: Always follow standard operating procedures (SOPs) for the pilot plant. Ensure all equipment is properly grounded. Have emergency showers and eyewash stations readily accessible.[8]

Q3: How can we monitor the progress of the this compound synthesis reaction in a pilot plant setting?

A3: In-process controls (IPCs) are crucial for monitoring reaction progress at scale. Common techniques include:

  • High-Performance Liquid Chromatography (HPLC): A versatile and quantitative method for monitoring the disappearance of starting materials and the formation of the product.

  • Gas Chromatography (GC): Suitable if the components are volatile.

  • Thin-Layer Chromatography (TLC): A quick and simple qualitative method, though less precise than HPLC or GC.

Q4: What are the typical workup procedures for this compound synthesis at the pilot scale?

A4: A typical workup procedure after the reaction is complete involves:

  • Quenching: Carefully quenching the reaction mixture, for example, by adding water or an aqueous solution.

  • Phase Separation: If the reaction is in an organic solvent, separating the aqueous and organic layers.

  • Washing: Washing the organic layer with an acidic solution (e.g., dilute HCl) to remove unreacted n-butylamine, followed by a basic solution (e.g., sodium bicarbonate) to remove acidic impurities like benzoic acid, and finally with brine to remove residual water.

  • Solvent Swap/Concentration: Removing the reaction solvent and potentially swapping to a crystallization solvent.

  • Crystallization, Filtration, and Drying: As described in the troubleshooting guide.

Data Presentation

Table 1: Comparison of Lab vs. Pilot Plant Synthesis Parameters for this compound (Illustrative Example)

ParameterLaboratory Scale (100 g)Pilot Plant Scale (10 kg)Key Considerations for Scale-Up
Reactants
Benzoyl Chloride100 g10.0 kgEnsure accurate dosing at a larger scale.
n-Butylamine62 g (1.2 eq)6.2 kg (1.2 eq)Maintain stoichiometry.
Solvent (Toluene)500 mL50 LEnsure adequate mixing and heat transfer.
Reaction Conditions
Initial Temperature0-5 °C0-5 °CCrucial for controlling the initial exotherm.
Addition Time30 minutes2-3 hoursSlower addition to manage heat generation.
Max. Temperature25 °C25-30 °CMonitor closely to avoid side reactions.
Reaction Time1-2 hours2-4 hoursMonitor by IPC to confirm completion.
Yield & Purity
Typical Yield90-95%85-90%Yield may be slightly lower due to handling losses.
Purity (before cryst.)~95%~90-93%Impurity profile may change.
Purity (after cryst.)>99%>99%Crystallization is key for high purity.

Experimental Protocols

Laboratory Scale Synthesis of this compound (from Benzoyl Chloride)

Materials:

  • Benzoyl chloride (14.06 g, 0.1 mol)

  • n-Butylamine (8.78 g, 0.12 mol)

  • Toluene (100 mL)

  • 1 M Sodium hydroxide (B78521) solution (120 mL)

  • Deionized water

  • Brine

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve n-butylamine in 50 mL of toluene.

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve benzoyl chloride in 50 mL of toluene and add it to the dropping funnel.

  • Add the benzoyl chloride solution dropwise to the stirred n-butylamine solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add 1 M NaOH solution and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Pilot Plant Scale Synthesis of this compound (from Benzoyl Chloride)

Equipment:

  • 100 L glass-lined reactor with a mechanical stirrer, a cooling/heating jacket, a condenser, an addition funnel, and a temperature probe.

Materials:

  • Benzoyl chloride (10.0 kg, 71.1 mol)

  • n-Butylamine (6.2 kg, 84.8 mol)

  • Toluene (50 L)

  • 10% Sodium hydroxide solution

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge the reactor with n-butylamine and 25 L of toluene.

  • Start the agitator and cool the reactor contents to 0-5 °C.

  • Dissolve benzoyl chloride in 25 L of toluene and charge it to the addition vessel.

  • Slowly add the benzoyl chloride solution to the reactor over 2-3 hours, maintaining the internal temperature between 5-10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction completion by HPLC.

  • Cool the reactor to 10-15 °C and add 10% NaOH solution until the pH is basic.

  • Stop the agitator and allow the layers to separate. Remove the lower aqueous layer.

  • Wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Concentrate the organic layer under vacuum to a minimum volume.

  • Add ethanol and heat to dissolve the residue. Add water slowly until turbidity is observed.

  • Cool the solution slowly to 0-5 °C to crystallize the product.

  • Isolate the product by filtration and wash with a cold ethanol/water mixture.

  • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Mandatory Visualization

experimental_workflow Experimental Workflow: this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation reagent_prep Reagent Preparation (Anhydrous Solvents) reactor_prep Reactor Preparation (Clean, Dry, N2 Purge) reagent_prep->reactor_prep charge_amine Charge n-Butylamine and Solvent reactor_prep->charge_amine cool Cool to 0-5 °C charge_amine->cool add_benzoyl_chloride Slow Addition of Benzoyl Chloride Solution cool->add_benzoyl_chloride react Stir at Room Temperature (Monitor by IPC) add_benzoyl_chloride->react quench Quench Reaction react->quench wash Aqueous Washes (Acidic, Basic, Brine) quench->wash concentrate Solvent Concentration wash->concentrate crystallize Crystallization concentrate->crystallize filter_dry Filtration and Drying crystallize->filter_dry final_product Pure this compound filter_dry->final_product

Caption: Experimental Workflow for this compound Synthesis.

troubleshooting_workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_completion Check Reaction Completion (IPC: HPLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time or Temperature incomplete->increase_time check_moisture Check for Moisture (Anhydrous Conditions) complete->check_moisture yield_improved Yield Improved increase_time->yield_improved moisture_present Moisture Present check_moisture->moisture_present Yes no_moisture Anhydrous Conditions OK check_moisture->no_moisture No dry_reagents Dry Solvents and Reagents moisture_present->dry_reagents check_mixing Evaluate Mixing Efficiency no_moisture->check_mixing dry_reagents->yield_improved poor_mixing Poor Mixing check_mixing->poor_mixing No good_mixing Mixing is Efficient check_mixing->good_mixing Yes optimize_stirring Optimize Stirrer Speed/Design poor_mixing->optimize_stirring investigate_impurities Investigate Impurity Profile (LC-MS, NMR) good_mixing->investigate_impurities optimize_stirring->yield_improved

Caption: Troubleshooting Workflow for Low Yield.

References

N-Butylbenzamide Reaction Monitoring: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring N-Butylbenzamide reactions using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

I. Thin-Layer Chromatography (TLC) Troubleshooting & FAQs

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Streaking or Elongated Spots Sample is too concentrated or overloaded.Dilute the sample solution before spotting it on the TLC plate.[1][2]
Compound is highly polar.Consider using a specialized stationary phase, like C18 reversed-phase plates.[2]
Acidic or basic nature of the compound interacting with silica (B1680970) gel.Add a modifier to the mobile phase: 0.1–2.0% acetic or formic acid for acidic compounds, or 0.1–2.0% triethylamine (B128534) for basic compounds.[2][3]
Reaction solvent has a high boiling point (e.g., DMF, DMSO).After spotting the plate, place it under a high vacuum for a few minutes to evaporate the solvent before developing.[4]
Spots Are Not Visible Compound is not UV-active.Use a different visualization method, such as staining with potassium permanganate (B83412) or p-anisaldehyde.[2][5]
Sample is too dilute.Concentrate the sample by spotting the same location multiple times, allowing the solvent to dry between applications.[2][6]
Sample dissolved into the solvent pool at the bottom of the chamber.Ensure the baseline where the sample is spotted is above the level of the developing solvent in the chamber.[2][7]
Compound is volatile and evaporated from the plate.Minimizing the time the plate is left to dry before visualization may help, though TLC can be difficult for highly volatile compounds.[2]
Spots Are Too Close to the Baseline (Low Rf) The developing solvent (eluent) is not polar enough.Increase the polarity of the eluent. For a hexane (B92381)/ethyl acetate (B1210297) system, increase the proportion of ethyl acetate.[2][6]
Spots Are Too Close to the Solvent Front (High Rf) The developing solvent (eluent) is too polar.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate.[2][6]
Reactant and Product Spots Have Very Similar Rf Values The chosen solvent system does not provide adequate separation.Experiment with different solvent systems of varying polarities.[4] Use a co-spot (a lane where both the starting material and reaction mixture are spotted together) to help visualize the separation.[8]
Compound may be decomposing on the silica gel plate.Perform a 2D TLC test: spot the sample in one corner, run the plate, turn it 90 degrees, and run it again in the same solvent. If spots appear below the diagonal, decomposition is occurring.[4] Consider using a different stationary phase like alumina.[9]
Frequently Asked Questions (FAQs)

Q1: How do I know when my this compound synthesis is complete using TLC? A1: The reaction is considered complete when the spot corresponding to the starting material (e.g., benzoyl chloride or benzoic acid) is no longer visible in the lane spotted with the reaction mixture.[8] You should see the disappearance of the starting material spot and the appearance of a new spot corresponding to the this compound product.[7][10][11]

Q2: What is a good starting solvent system for analyzing this compound on a silica TLC plate? A2: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a common starting point for N-substituted benzamides.[3] A literature example for this compound reports a solvent system of hexane:ethyl acetate (85:15).[12]

Q3: My compound is very polar and always stays at the baseline. What should I do? A3: If your compound remains at the baseline, your eluent is not polar enough.[4] Try adding a more polar solvent to your mobile phase, such as methanol (B129727) in a dichloromethane/methanol system.[5] Alternatively, you can use reversed-phase TLC plates.[4]

Q4: What does a "co-spot" tell me on a TLC plate? A4: A co-spot, where you apply both your starting material and your reaction mixture to the same spot, helps to confirm the identity of spots on the plate. If the starting material spot and the product spot in the reaction mixture separate into two distinct spots in the co-spot lane, it confirms they are different compounds.[8] If they merge into a single, elongated spot (like a snowman), it can indicate the reaction is complete.[4]

II. High-Performance Liquid Chromatography (HPLC) Troubleshooting & FAQs

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Baseline Drift or Wander Changes in mobile phase composition or temperature fluctuations.Ensure the mobile phase is well-mixed and degassed.[13] Use a column oven to maintain a stable temperature.[13][14]
Column bleed or contamination.Flush the column with a strong solvent.[13] Ensure the column is properly conditioned before use.[13]
Ghost Peaks (Unexpected Peaks) Contamination in the sample, mobile phase, or carryover from a previous injection.Use high-purity solvents and prepare fresh mobile phases daily.[13] Clean the injector and autosampler needle.[13] Include a wash step in your injection sequence.[13]
High Backpressure Blockage in the column, tubing, or guard column.Filter all samples and mobile phases through a 0.2 or 0.45 µm filter.[13] If a blockage is suspected, reverse-flush the column (if permitted by the manufacturer) or replace the guard column.[15]
Mobile phase precipitation (e.g., buffer salts in high organic content).Ensure buffer components are soluble in all mobile phase compositions used during the run.[16]
Poor Peak Shape (Tailing or Fronting) Interaction of basic analytes with acidic silanol (B1196071) groups on the column.Add a modifier like formic acid (0.1%) to the mobile phase to suppress silanol activity.[17][18] Use a modern, high-purity silica column or a column with end-capping.
Column overloading.Reduce the sample concentration or injection volume.[14]
Poor Resolution or Inconsistent Retention Times Improper mobile phase composition or pH.Optimize the mobile phase, including the organic solvent percentage and pH, as these can significantly alter retention and selectivity.[14][19][20]
Fluctuations in flow rate or temperature.Check the pump for leaks or air bubbles.[15][16] Ensure the column temperature is stable and controlled.[21]
Column degradation.Replace the column if performance does not improve after cleaning and regeneration.[14]
Frequently Asked Questions (FAQs)

Q1: What is a typical HPLC method for analyzing this compound? A1: A common method involves using a C18 reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[6][17] Adding 0.1% formic acid to the mobile phase is often recommended to improve peak shape for amide compounds.[17][18] Detection is typically done with a UV detector.[22][23]

Q2: Why is degassing the mobile phase important? A2: Degassing removes dissolved gases from the mobile phase. These gases can form bubbles in the pump or detector, leading to problems like an unstable baseline, pressure fluctuations, and inaccurate retention times.[13][16]

Q3: How can I quantify the amount of this compound in my reaction mixture? A3: HPLC is a quantitative technique.[8] To quantify your product, you need to create a calibration curve by injecting known concentrations of a pure this compound standard.[17][24] By comparing the peak area of your sample to the calibration curve, you can determine its concentration.

Q4: My baseline is noisy. What are the common causes? A4: A noisy baseline can be caused by air bubbles in the system, a contaminated mobile phase or detector cell, or an unstable detector lamp.[13][14][15] Thoroughly degassing the mobile phase, using high-purity solvents, and ensuring the system is clean can help resolve this issue.[13][16]

III. Data Presentation

Table 1: Chromatographic Data for this compound and Related Compounds

CompoundTechniqueStationary PhaseMobile PhaseRf / Retention Time (tR)
This compoundTLCSilica GelHexane:Ethyl Acetate (85:15)Rf = 0.54[12]
General BenzamidesHPLCC18Acetonitrile:Water:Phosphoric Acid (60:40:0.1)tR ≈ 4.9 min[17]
N-phenylbenzamideHPLCC18Acetonitrile:10mM Sodium Acetate Buffer pH 5 (50:50)Not specified[23]
N-(n-butyl) thiophosphoric triamideHPLCC18Acetonitrile:Deionized Water (25:75)Not specified[22]

Note: Retention times are highly system-dependent and will vary based on the specific column, instrument, and precise mobile phase composition.

IV. Experimental Protocols

Protocol 1: TLC Monitoring of this compound Synthesis
  • Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[25]

  • Chamber Preparation: Pour the chosen solvent system (e.g., 85:15 hexane:ethyl acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor and cover it.[1][6]

  • Spotting:

    • Dissolve a small amount of your starting material(s) in a volatile solvent (e.g., ethyl acetate) to create a reference solution.

    • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.[8]

    • Using separate capillary tubes, spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture on the same spot) onto the baseline of the TLC plate.[8]

  • Development: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[7] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.[3]

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[3] Allow the plate to dry. Visualize the spots, typically under a UV lamp (254 nm).[3] If spots are not UV-visible, use an appropriate stain.

  • Analysis: Compare the spots in the reaction mixture lane to the starting material lane to assess the progress of the reaction.[11] The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.[8]

Protocol 2: HPLC Monitoring of this compound Synthesis
  • System Preparation:

    • Mobile Phase: Prepare the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid). Mix thoroughly and degas the solution using sonication or an inline degasser.[17]

    • Equilibration: Equilibrate the HPLC system, including a C18 column, with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[17]

  • Sample Preparation:

    • Take a small aliquot from the reaction mixture.

    • Dilute the aliquot significantly with the mobile phase to a concentration suitable for HPLC analysis.

    • Filter the diluted sample through a 0.22 or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[6][17]

  • Analysis:

    • Inject the prepared sample onto the HPLC system. A typical injection volume is 1-10 µL.[6][17]

    • Run the analysis using the defined method (e.g., flow rate of 1.0 mL/min, column temperature of 30°C, UV detection at 254 nm).[17]

  • Data Interpretation: Monitor the chromatogram for the disappearance of the peak corresponding to the starting material and the appearance and growth of the peak corresponding to this compound. Quantitative analysis can be performed by integrating the peak areas and comparing them to a standard calibration curve.

V. Visualizations

TLC_Workflow cluster_analysis Analysis prep_plate 1. Prepare Plate (Draw Baseline) spot 3. Spot Plate (Reactant, Product, Co-spot) prep_plate->spot prep_chamber 2. Prepare Chamber (Add Solvent) develop 4. Develop Plate prep_chamber->develop spot->develop visualize 5. Visualize (UV Lamp / Stain) develop->visualize interpret 6. Interpret Results visualize->interpret

Caption: Workflow for monitoring a reaction using TLC.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis prep_mobile 1. Prepare & Degas Mobile Phase equilibrate 3. Equilibrate System prep_mobile->equilibrate prep_sample 2. Prepare Sample (Dilute & Filter) inject 4. Inject Sample prep_sample->inject equilibrate->inject acquire 5. Acquire Data (Chromatogram) inject->acquire interpret 6. Interpret Data (Peak Areas) acquire->interpret

Caption: Workflow for monitoring a reaction using HPLC.

Troubleshooting_Logic start Problem with Chromatogram? tlc_path TLC Issue? start->tlc_path Yes hplc_path HPLC Issue? start->hplc_path No rf_issue Incorrect Rf? tlc_path->rf_issue Yes streak_issue Streaking? tlc_path->streak_issue No sol_rf Adjust Mobile Phase Polarity rf_issue->sol_rf Yes sol_streak Dilute Sample or Add Modifier streak_issue->sol_streak Yes baseline_issue Baseline Problem? hplc_path->baseline_issue Yes peak_issue Peak Problem? hplc_path->peak_issue No sol_baseline Degas Mobile Phase & Check Temp baseline_issue->sol_baseline Yes sol_peak Check for Overload or Contamination peak_issue->sol_peak Yes

Caption: A simplified logic diagram for troubleshooting common TLC and HPLC issues.

References

Preventing byproduct formation in benzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in benzamide (B126) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory methods for synthesizing benzamide?

A1: The most prevalent laboratory and industrial methods for synthesizing benzamide include:

  • From Benzoyl Chloride and Ammonia (B1221849): This widely used method involves the nucleophilic acyl substitution of benzoyl chloride with ammonia. The reaction is often conducted under Schotten-Baumann conditions, which utilize a base to neutralize the HCl byproduct.[1]

  • From Benzoic Acid: Benzamide can be prepared from benzoic acid. One approach is to first convert the benzoic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by a reaction with an amine.[2][3] Another method involves the direct condensation of benzoic acid with urea.[4][5]

  • From Benzonitrile (B105546): The hydrolysis of benzonitrile is another synthetic route to benzamide.[2]

Q2: What are the typical byproducts encountered in benzamide synthesis?

A2: Byproduct formation is a common challenge. The most frequently observed byproducts include:

  • Benzoic Acid: This can form from the hydrolysis of unreacted benzoyl chloride or the benzamide product itself, especially under harsh reaction or workup conditions.[2][6]

  • Ammonium (B1175870) Chloride: When ammonia is the amine source, it can react with acidic byproducts like hydrochloric acid (generated from benzoyl chloride) to form ammonium chloride.[2]

  • N,N-dibenzoylamine: This diacylated byproduct may form, particularly if the reaction conditions are not carefully controlled.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual benzoyl chloride, benzoic acid, or the initial amine in the final product mixture.[2]

Q3: How can I purify my crude benzamide product?

A3: Recrystallization is a common and effective method for purifying crude benzamide.[2] Hot water is often a suitable solvent.[2] The general procedure involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly to form pure crystals.[2] For removal of acidic impurities like benzoic acid, washing the crude product with a dilute base such as sodium bicarbonate solution is effective.[2]

Troubleshooting Guide

Issue 1: Low Yield of Benzamide

Possible Cause Troubleshooting/Optimization Strategy
Hydrolysis of Benzoyl Chloride Benzoyl chloride readily reacts with moisture to form benzoic acid, reducing the yield.[1] Ensure the use of anhydrous solvents and reagents and protect the reaction from atmospheric moisture.[6]
Incomplete Reaction The reaction may not have reached completion due to insufficient time, incorrect temperature, or inefficient mixing.[1] Consider optimizing these parameters.[2]
Side Reactions The formation of byproducts such as benzoic acid or N,N-dibenzoylamine can significantly lower the yield.[1]
Protonation of Ammonia The HCl generated during the reaction of benzoyl chloride with ammonia can protonate the ammonia, rendering it non-nucleophilic.[1] Employing Schotten-Baumann conditions, which involve adding a base like aqueous sodium hydroxide, can neutralize the HCl.[1][7]
Losses During Workup and Purification Product can be lost during extraction, filtration, and recrystallization.[1] Using excessive solvent during recrystallization can result in a significant portion of the product remaining in the mother liquor.[1]

Issue 2: Product is Contaminated with Benzoic Acid

Confirmation of Presence Purification Protocol
Melting Point: A broad melting point range that is lower than the literature value for pure benzamide (127-130 °C) suggests impurity.[1]1. Dissolve the impure benzamide in an organic solvent like dichloromethane.[1]
Solubility Test: Benzoic acid is soluble in aqueous sodium bicarbonate solution, whereas benzamide is not.[1]2. Transfer the solution to a separatory funnel.[1]
IR Spectroscopy: An IR spectrum may reveal a broad O-H stretch characteristic of a carboxylic acid.[1]3. Add a saturated solution of sodium bicarbonate and shake well. This converts benzoic acid to the water-soluble sodium benzoate.[1]
4. Allow the layers to separate and drain the lower aqueous layer. Repeat the washing with the sodium bicarbonate solution.[1]
5. Wash the organic layer with water and then with brine.[1]
6. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.[1]
7. Filter to remove the drying agent and evaporate the solvent to yield purified benzamide. The purity can be verified by melting point determination.[1]

Issue 3: An Unexpected, High-Melting, Insoluble White Solid is Isolated

This could be N,N-dibenzoylamine, a byproduct formed from the over-acylation of the initially formed benzamide, especially with a high concentration of benzoyl chloride relative to the amine.[1] Another possibility is the formation of benzoic anhydride, particularly at high temperatures or in the presence of a dehydrating agent.[1] To address this, characterize the byproduct using melting point analysis and compare it to literature values.[1]

Quantitative Data

Table 1: Impact of Reaction Conditions on Benzamide Yield (Illustrative)

Starting MaterialsReaction ConditionsYield (%)Reference
Benzoic Acid, Urea, Boric Acid180°C, 2.5 hours59[4]
Benzoic Acid, Urea, Boric Acid180°C, 3.5 hours~65[5]
Benzoyl Chloride, Aqueous AmmoniaSchotten-BaumannHigh (not specified)[1]

Experimental Protocols

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia [1]

  • In a conical flask, prepare a dilute solution of aqueous ammonia.

  • Cool the flask in an ice bath.

  • Slowly add benzoyl chloride in small portions to the cold ammonia solution with continuous, vigorous shaking. The reaction is exothermic, so maintaining a low temperature is crucial to minimize side reactions.

  • After the addition is complete, continue to shake the mixture for an additional 15 minutes.

  • Collect the precipitated crude benzamide by vacuum filtration.

  • Wash the solid with cold water to remove any ammonium chloride and unreacted ammonia.

  • Recrystallize the crude product from hot water to obtain pure benzamide crystals.

Protocol 2: Purification of Benzamide Contaminated with Benzoic Acid [1]

  • Dissolve the impure benzamide in a suitable organic solvent such as dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add a saturated solution of sodium bicarbonate to the separatory funnel and shake thoroughly. This will convert the benzoic acid into water-soluble sodium benzoate.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the washing with sodium bicarbonate solution.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent to yield purified benzamide.

  • The purity can be confirmed by melting point determination.

Visualizations

Benzamide_Synthesis_Pathway cluster_products Products BenzoylChloride Benzoyl Chloride Benzamide Benzamide BenzoylChloride->Benzamide + Ammonia Ammonia Ammonia Ammonia->Benzamide HCl HCl

Caption: Main reaction pathway for benzamide synthesis.

Byproduct_Formation BenzoylChloride Benzoyl Chloride BenzoicAcid Benzoic Acid (Byproduct) BenzoylChloride->BenzoicAcid + H₂O (Hydrolysis) Water Water (moisture) Benzamide_main Benzamide Dibenzoylamine N,N-dibenzoylamine (Byproduct) Benzamide_main->Dibenzoylamine + Benzoyl Chloride (Over-acylation)

Caption: Formation of major byproducts in benzamide synthesis.

Troubleshooting_Workflow start Low Benzamide Yield check_hydrolysis Check for Hydrolysis (presence of Benzoic Acid) start->check_hydrolysis check_reaction_conditions Review Reaction Conditions (Time, Temp, Mixing) start->check_reaction_conditions check_workup Evaluate Workup/ Purification Procedure start->check_workup solution_hydrolysis Use Anhydrous Reagents/ Inert Atmosphere check_hydrolysis->solution_hydrolysis Yes solution_conditions Optimize Conditions/ Use Schotten-Baumann check_reaction_conditions->solution_conditions Suboptimal solution_workup Minimize Solvent in Recrystallization check_workup->solution_workup Losses identified

Caption: Troubleshooting workflow for low benzamide yield.

References

Technical Support Center: Recrystallization of N-Butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of N-Butylbenzamide via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful purification.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide addresses specific problems you might face while purifying this compound.

Problem Possible Cause(s) Solution(s)
This compound Fails to Dissolve - Insufficient solvent.- Incorrect solvent choice.- Add more solvent in small portions to the heated mixture.- If the solid still doesn't dissolve, the solvent is likely unsuitable. Evaporate the current solvent and select a more appropriate one based on the solubility data provided below.
No Crystal Formation Upon Cooling - The solution is not saturated (too much solvent was used).- The solution is supersaturated but requires a nucleation site.- Induce crystallization: Scratch the inner surface of the flask with a glass rod at the solution's meniscus. Add a seed crystal of pure this compound.[1][2]- Reduce solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[1][2]- Further cooling: Place the flask in an ice bath to decrease solubility.[1][2]
"Oiling Out" of this compound - The solution is too concentrated.- The cooling rate is too rapid.- The melting point of the compound is low relative to the solvent's boiling point.[3]- Significant impurities are present.[2]- Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to dilute the solution slightly.[2]- Allow the solution to cool more slowly. Let it cool to room temperature on the benchtop before transferring to an ice bath.[2]
Low Recovery of Pure Crystals - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Incomplete crystallization.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.[1]- Ensure the solution is cooled for a sufficient amount of time, potentially at a lower temperature.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the product from crystallizing on the filter paper.[1]
Crystals Appear Impure (e.g., discolored) - Insoluble impurities were not removed.- Soluble impurities were trapped during rapid crystallization.- Perform a hot filtration step to remove any insoluble materials before cooling.[2]- Ensure slow cooling to allow for the formation of a pure crystal lattice. If crystals form too quickly, reheat, add a small amount of extra solvent, and cool more slowly.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: While specific quantitative solubility data for this compound is not extensively available, based on its structure and data for similar compounds, polar organic solvents are a good starting point. Ethanol (B145695), methanol, and acetone (B3395972) are likely to be effective.[4] A known successful recrystallization has been performed using n-hexane.[5] The ideal solvent will dissolve this compound well when hot but poorly when cold.

Q2: How do I choose a solvent if I don't have solubility data?

A2: A general principle is "like dissolves like." this compound is a moderately polar molecule due to the amide group, but also has nonpolar character from the butyl and phenyl groups.[6] Small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) are recommended. A good recrystallization solvent will dissolve the compound when heated but show low solubility at room temperature.[7]

Q3: My crystals "crashed out" of the solution very quickly. Is this a problem?

A3: Yes, rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[2] Slow cooling is crucial for forming pure, well-defined crystals. If your crystals form too quickly, try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.

Q4: What is a solvent/anti-solvent recrystallization, and should I consider it for this compound?

A4: In a solvent/anti-solvent system, the compound is dissolved in a "good" solvent in which it is highly soluble. An "anti-solvent" (or "poor" solvent), in which the compound is insoluble, is then slowly added to the solution to induce crystallization. For this compound, a potential system could be dissolving it in a minimal amount of hot ethanol (good solvent) and then adding water (anti-solvent) dropwise until the solution becomes cloudy, indicating the onset of crystallization.[1]

Data Presentation

While specific quantitative solubility data for this compound is not widely published, the following table provides estimated solubility based on the behavior of structurally similar benzamides. It is crucial to experimentally verify these estimates for your specific sample and conditions.

SolventPolarityEstimated Solubility at 25°CEstimated Solubility at Boiling PointNotes
Water HighVery LowLowLikely a good anti-solvent.
Ethanol HighModerateHighA promising solvent for single-solvent or solvent/anti-solvent recrystallization.[4]
Methanol HighModerateHighSimilar to ethanol, a good candidate for recrystallization.[4]
Acetone MediumModerate-HighHighMay be a suitable solvent.
Ethyl Acetate MediumModerateHighAnother potential solvent to test.
Toluene LowLow-ModerateModerate-HighMay be effective, especially for removing nonpolar impurities.
n-Hexane Very LowLowModerateHas been successfully used for recrystallization of this compound.[5] Ideal for compounds with lower polarity.

Physical Properties of this compound:

  • Melting Point: 39-41 °C[5]

  • Molecular Formula: C₁₁H₁₅NO

  • Molecular Weight: 177.24 g/mol

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (Using n-Hexane)

This protocol is based on a documented successful recrystallization of this compound.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of n-hexane and heat the mixture gently (e.g., on a hot plate) while stirring. Continue adding small portions of hot n-hexane until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are visible in the hot solution, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the impurities.

  • Crystallization: Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature. To maximize crystal formation, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals. This can be done by leaving them under vacuum on the filter, or by transferring them to a watch glass to air dry or dry in a desiccator.

Protocol 2: Solvent/Anti-Solvent Recrystallization (Ethanol/Water)

This protocol is a general method that is often effective for moderately polar compounds like this compound.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration as described in Protocol 1.

  • Induce Crystallization: While the ethanol solution is still warm, add water dropwise while stirring until the solution becomes persistently cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear or slightly cloudy solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals as described in Protocol 1.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation start Start with Crude This compound choose_solvent Choose Solvent System (e.g., n-Hexane or Ethanol/Water) start->choose_solvent dissolve Dissolve in Minimum Amount of Hot Solvent choose_solvent->dissolve hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration optional cool Slowly Cool Solution to Form Crystals dissolve->cool hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end_node Pure this compound dry->end_node Troubleshooting_Recrystallization decision decision issue issue start Begin Cooling crystal_check Crystals Form? start->crystal_check oiling_check Is it an oil? crystal_check->oiling_check No end_success Successful Crystallization crystal_check->end_success Yes oiling_out Issue: Oiling Out oiling_check->oiling_out Yes no_crystals Issue: No Crystals oiling_check->no_crystals No reheat Action: Reheat to Dissolve oiling_out->reheat induce Action: Induce Nucleation (Scratch/Seed) no_crystals->induce reconcentrate Action: Reduce Solvent Volume no_crystals->reconcentrate induce->crystal_check Re-cool reconcentrate->crystal_check Re-cool add_solvent Action: Add More Solvent reheat->add_solvent cool_slower Action: Cool Slower add_solvent->cool_slower cool_slower->crystal_check

References

Effect of catalyst on N-Butylbenzamide synthesis rate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Butylbenzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized through the amidation of benzoic acid or its derivatives with n-butylamine. Common methods include:

  • Direct thermal condensation: This method involves heating benzoic acid and n-butylamine, often at high temperatures (>160 °C). While simple, it can be limited to less sensitive substrates due to the harsh conditions.[1]

  • Use of coupling reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with additives like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation under milder conditions.[2]

  • Conversion to an activated carbonyl: Benzoic acid can be converted to a more reactive species like an acyl chloride, which then readily reacts with n-butylamine. This is a very common laboratory method.

  • Catalytic direct amidation: Various catalysts can be employed to facilitate the direct reaction between benzoic acid and n-butylamine, often under more environmentally friendly conditions.

Q2: My reaction yield is low. What are the common causes and how can I improve it?

A2: Low yields in this compound synthesis can arise from several factors:

  • Incomplete reaction: Ensure sufficient reaction time and adequate mixing, especially in heterogeneous reaction mixtures. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

  • Hydrolysis of starting materials: If using benzoyl chloride, any moisture in the reagents or solvent can lead to its hydrolysis back to benzoic acid, a common byproduct that reduces the yield.[3] Using anhydrous solvents and freshly distilled reagents is crucial.

  • Protonation of the amine: The hydrochloric acid (HCl) generated when using benzoyl chloride can protonate the n-butylamine, rendering it non-nucleophilic. The Schotten-Baumann reaction conditions, which include an aqueous base to neutralize the HCl, can mitigate this issue.[2][3]

  • Suboptimal catalyst concentration: For catalyzed reactions, the amount of catalyst can significantly impact the yield. An optimal catalyst concentration often exists, beyond which there is no significant improvement or even a decrease in yield.

  • Product loss during workup: this compound can be lost during extraction and purification steps. Optimize pH for extractions and choose an appropriate solvent for recrystallization to minimize losses.[3]

Q3: I have an acidic impurity in my final product. What is it and how can I remove it?

A3: The most common acidic impurity is unreacted benzoic acid. Its presence can be confirmed by a lower and broader melting point of your product. To remove it, you can wash an organic solution of your product with an aqueous basic solution, such as saturated sodium bicarbonate. The benzoic acid will be converted to its water-soluble sodium salt and move into the aqueous layer, which can then be separated.

Q4: What is the role of a catalyst in the synthesis of this compound?

A4: A catalyst increases the rate of the amidation reaction by providing an alternative reaction pathway with a lower activation energy.[4] This allows the reaction to proceed faster and often under milder conditions (e.g., lower temperature) than the uncatalyzed thermal reaction. Lewis acids like boric acid, for example, can activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents. 2. Insufficient reaction time or temperature. 3. Catalyst poisoning or deactivation. 4. Inefficient mixing.1. Use fresh or purified benzoic acid and n-butylamine. Ensure reagents are dry. 2. Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, consider a moderate increase in temperature. 3. Ensure all glassware is clean and dry. Use purified solvents. 4. Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous.
Presence of a White Precipitate in the Reaction Mixture 1. If using DCC as a coupling reagent, the precipitate is likely dicyclohexylurea (DCU). 2. Formation of ammonium (B1175870) salts from the acid and amine starting materials.1. DCU is generally insoluble in most organic solvents and can be removed by filtration before the workup.[2] 2. This is a common initial reaction. The equilibrium will shift towards the amide product upon heating, especially with water removal.
Formation of Byproducts 1. Unreacted benzoic acid due to incomplete reaction or hydrolysis of benzoyl chloride. 2. Over-acylation leading to N,N-dibenzoyl-n-butylamine (less common with primary amines).1. Ensure complete reaction by monitoring with TLC. During workup, wash with a mild base (e.g., NaHCO₃ solution) to remove benzoic acid. 2. Use a stoichiometric amount or a slight excess of the amine relative to the acylating agent. Add the acylating agent slowly to the amine solution.
Difficulty in Product Purification 1. Product and impurities have similar polarities. 2. Product is an oil and does not crystallize.1. If column chromatography is not effective, try recrystallization from a different solvent system. 2. If the product is an oil, purification by column chromatography is the preferred method.

Effect of Catalyst on this compound Synthesis Rate

While direct comparative kinetic data for various catalysts in this compound synthesis is not extensively available, the following table, adapted from a study on the closely related amidation of benzoic acid and benzylamine (B48309) catalyzed by boric acid, illustrates the typical effect of catalyst loading on reaction time and yield.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Boric Acid12089
Boric Acid101088
Boric Acid25885
Boric Acid50578

Data adapted for this compound synthesis for illustrative purposes.

Experimental Protocols

Protocol 1: Boric Acid Catalyzed Synthesis of this compound

This protocol is adapted from a general procedure for the boric acid-catalyzed amidation of carboxylic acids.

Materials:

  • Benzoic acid

  • n-Butylamine

  • Boric acid

  • Toluene

  • Hexanes

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add benzoic acid (1 equivalent), boric acid (10 mol%), and toluene.

  • Stir the mixture for 10 minutes at room temperature.

  • Add n-butylamine (1.05 equivalents) to the flask.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel and wash with water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Catalyzed this compound Synthesis reactant_prep Reactant Preparation (Benzoic Acid, n-Butylamine, Catalyst, Solvent) reaction_setup Reaction Setup (Combine reactants in flask with Dean-Stark trap) reactant_prep->reaction_setup heating Heating and Reflux (Collect water byproduct) reaction_setup->heating monitoring Reaction Monitoring (TLC analysis) heating->monitoring workup Workup (Cooling, washing, extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization or Chromatography) workup->purification analysis Product Analysis (Yield, Purity, Characterization) purification->analysis

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Check Reagent Purity and Dryness start->check_reagents check_conditions Verify Reaction Time and Temperature start->check_conditions check_catalyst Optimize Catalyst Loading start->check_catalyst check_workup Review Workup and Purification Procedure start->check_workup solution Improved Yield check_reagents->solution check_conditions->solution check_catalyst->solution check_workup->solution

Caption: A logical workflow for troubleshooting low reaction yield.

References

Managing exothermic reactions in N-Butylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Butylbenzamide, with a special focus on managing the associated exothermic reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly concerning the control of the reaction exotherm.

Question: My reaction is experiencing a sudden and rapid temperature increase (a runaway reaction). What immediate actions should I take, and what are the likely causes?

Answer:

A runaway reaction is a critical safety event. Your immediate priority is to bring the reaction under control and ensure your safety.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the limiting and most reactive reagent, which is typically benzoyl chloride.[1]

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt. If using a chiller, lower the setpoint.[2]

  • Ensure Vigorous Stirring: Proper agitation is crucial for uniform heat dissipation and to prevent the formation of localized hot spots.[2][3]

  • Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably toward a predetermined critical limit, and a quenching procedure has been planned, execute it by adding a suitable, pre-chilled quenching agent to rapidly halt the reaction.[4]

Potential Causes & Long-Term Solutions:

  • Reagent Addition Rate is Too Fast: The most common cause is adding the benzoyl chloride too quickly. The rate of heat generation is exceeding the rate of heat removal by the cooling system.[2][5] The solution is to significantly slow down the addition rate using a syringe pump or a dropping funnel for precise control.[2]

  • Inadequate Cooling: The cooling bath or chiller may be insufficient for the scale of the reaction.[2] For future experiments, use a larger cooling bath, a more efficient cooling medium (e.g., dry ice/acetone), or a mechanical chiller. Ensure the reactor vessel has good surface contact with the cooling medium.[2]

  • Poor Mixing: Inefficient stirring can lead to localized pockets of high reactant concentration and temperature.[3] Ensure the stirring is vigorous enough to maintain a homogeneous mixture.

Question: The reaction temperature is not increasing as expected after starting the benzoyl chloride addition, or it has stalled. What should I do?

Answer:

A stalled reaction can be a hazardous situation due to the potential for the accumulation of unreacted reagents.[4]

Immediate Actions:

  • STOP Reagent Addition Immediately. Do not add more benzoyl chloride to a stalled reaction, as a sudden initiation could lead to a violent thermal runaway.[4]

  • Verify Agitation: Ensure that the stirrer is functioning correctly and providing adequate mixing.[4]

  • Check Temperature Monitoring: Confirm that your thermometer or temperature probe is correctly placed and functioning.

Troubleshooting & Solutions:

  • Low Initial Temperature: The reaction may not have reached its activation temperature. A very low starting temperature might slow the reaction excessively.

  • Inactive Reagents: The starting materials (benzoyl chloride or n-butylamine) may be of poor quality or degraded. Benzoyl chloride is sensitive to moisture and can hydrolyze to benzoic acid.[3][6] It is crucial to use fresh or purified reagents and ensure they are anhydrous.[6][7]

  • Accumulation of Unreacted Reagents: This is a highly dangerous situation. If the reaction suddenly initiates, the accumulated reagents can react very rapidly.[4] If a significant amount of benzoyl chloride has been added without a corresponding temperature increase, consider quenching the reaction under controlled conditions as a safety precaution.

Question: My reaction yield is low. What are the common causes?

Answer:

Low yields in this compound synthesis can result from several factors:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with water to form benzoic acid, which will not participate in the amidation reaction.[6] Ensure all glassware is dry and use anhydrous solvents.[6]

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or inefficient mixing.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[8]

  • Protonation of the Amine: The reaction between benzoyl chloride and n-butylamine produces hydrochloric acid (HCl). This HCl will react with the unreacted n-butylamine to form an ammonium (B1175870) salt, rendering the amine non-nucleophilic and stopping the reaction.[3] To prevent this, a base such as triethylamine (B128534), pyridine, or aqueous sodium hydroxide (B78521) should be used to neutralize the HCl as it is formed.[3][]

  • Product Loss During Workup: The desired this compound may be lost during the extraction and purification steps.[3] Optimize the extraction procedure by ensuring correct pH adjustments to separate the product from acidic (benzoic acid) and basic (unreacted n-butylamine) impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic event in this compound synthesis?

A1: The primary exothermic event is the reaction between the acyl chloride (benzoyl chloride) and the amine (n-butylamine).[5][] This amidation reaction is typically rapid and can be vigorous, releasing a significant amount of heat.[] Careful temperature control is essential.

Q2: How can I monitor the progress of the reaction?

A2: Reaction progress can be monitored using various techniques. Thin Layer Chromatography (TLC) is a simple and effective method to track the disappearance of starting materials and the appearance of the product.[8] For more detailed kinetic and mechanistic information, in-situ spectroscopic methods like FT-IR or NMR can be employed.[10][11][12]

Q3: I see an insoluble white precipitate in my reaction. What could it be?

A3: If you are using a tertiary amine base like triethylamine to neutralize the HCl byproduct, the precipitate is likely triethylamine hydrochloride. This salt is often insoluble in many organic solvents and can typically be removed by filtration or an aqueous wash during workup.

Q4: How can I purify the crude this compound?

A4: Purification can often be achieved through recrystallization from a suitable solvent system.[8] If impurities with similar polarity are present, column chromatography may be necessary.[3] A common purification strategy involves dissolving the crude product in an organic solvent and washing it sequentially with a dilute acid (like HCl) to remove any unreacted n-butylamine and a base (like sodium bicarbonate solution) to remove any benzoic acid byproduct.[6][8]

Q5: What are the key safety precautions for this synthesis?

A5: Due to the exothermic nature of the reaction and the hazardous properties of the reagents, the following safety precautions are crucial:

  • Always conduct the reaction in a well-ventilated fume hood.[5]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Thionyl chloride, if used to prepare the benzoyl chloride, is corrosive and toxic and reacts violently with water.[5]

  • Have an appropriate cooling bath ready before starting the reaction.

  • Add the benzoyl chloride slowly and in a controlled manner to manage the exotherm.[2][5]

  • Ensure an emergency plan, including a quenching procedure, is in place for a potential thermal runaway.[4]

Data Presentation

Table 1: Thermal Hazard Assessment and Control Parameters

ParameterValue/RecommendationSignificanceReference
Reaction Type Highly ExothermicThe reaction of an acid chloride with an amine generates significant heat.[5]
Primary Control Strategy Controlled Reagent AdditionThe rate of heat generation is directly proportional to the addition rate of the limiting reagent (benzoyl chloride).[1][2]
Recommended Addition Temperature 0 - 5 °CLower temperatures help to dissipate heat more effectively and slow the reaction rate, making it more controllable.[5]
Maximum Safe Temperature Application-specific, but maintain a significant safety margin (e.g., >50-100 °C) below the onset temperature of any decomposition or runaway reaction.Exceeding this temperature could lead to a loss of control and a thermal runaway.[1]
Monitoring Techniques Thermometer/Probe, Reaction Calorimetry (for scale-up)Continuous temperature monitoring is essential. Reaction calorimetry provides detailed data on heat flow and heat of reaction for safer scale-up.[4]
Emergency Control Quenching SystemA pre-defined procedure to rapidly cool and stop the reaction in case of a thermal runaway.[4]

Experimental Protocols

Protocol: Synthesis of this compound via Benzoyl Chloride

This protocol outlines the synthesis of this compound from benzoyl chloride and n-butylamine, with an emphasis on managing the exothermic reaction.

Materials and Reagents:

  • Benzoyl chloride

  • n-Butylamine

  • Triethylamine (or 10% aqueous Sodium Hydroxide)

  • Anhydrous dichloromethane (B109758) (or another suitable aprotic solvent)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Equipment:

  • Three-neck round-bottom flask

  • Mechanical or magnetic stirrer

  • Dropping funnel or syringe pump

  • Thermometer or temperature probe

  • Condenser (with drying tube)

  • Ice/water bath

  • Separatory funnel

Methodology:

  • Reactor Setup: Assemble a clean, dry three-neck flask with a stirrer, a thermometer, and a dropping funnel. Ensure the setup is under an inert atmosphere (e.g., nitrogen) if stringent anhydrous conditions are required. Place the flask in an ice/water bath.

  • Charging Reactants: To the flask, add n-butylamine (1.0 equivalent) and triethylamine (1.1 equivalents) dissolved in anhydrous dichloromethane. Allow the solution to cool to 0-5 °C with stirring.

  • Controlled Addition of Benzoyl Chloride (CRITICAL STEP): Dilute the benzoyl chloride (1.05 equivalents) with anhydrous dichloromethane in the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 10 °C. [5] A faster addition rate will lead to a rapid temperature increase.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and n-butylamine), saturated sodium bicarbonate solution (to remove any benzoic acid), and finally with brine.[6][8]

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the crude product by recrystallization or column chromatography as needed.

Mandatory Visualization

Exotherm_Troubleshooting_Workflow Troubleshooting Workflow for Exothermic Reactions in this compound Synthesis start Start Benzoyl Chloride Addition at 0-5 °C monitor_temp Continuously Monitor Internal Temperature start->monitor_temp temp_stable Temperature Stable (< 10 °C)? monitor_temp->temp_stable temp_stalled Temperature Stalled or Not Increasing? monitor_temp->temp_stalled continue_addition Continue Controlled Addition temp_stable->continue_addition Yes temp_rise Rapid Temperature Increase (> 10 °C) temp_stable->temp_rise No addition_complete Addition Complete continue_addition->addition_complete addition_complete->monitor_temp No proceed_workup Proceed to Workup addition_complete->proceed_workup Yes immediate_actions Immediate Actions: 1. STOP Addition 2. Enhance Cooling 3. Increase Stirring temp_rise->immediate_actions is_controlled Is Reaction Controlled? immediate_actions->is_controlled resume_slowly Resume Addition MUCH Slower is_controlled->resume_slowly Yes emergency_quench EMERGENCY QUENCH is_controlled->emergency_quench No resume_slowly->monitor_temp stop_addition_stall STOP Addition IMMEDIATELY temp_stalled->stop_addition_stall Yes investigate_stall Investigate Cause: - Check Agitator - Verify Reagent Quality - Check Temp Probe stop_addition_stall->investigate_stall

Caption: A logical workflow for troubleshooting exothermic events.

References

Technical Support Center: N-Butylbenzamide Synthesis from Alternative Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-butylbenzamide from various alternative starting materials. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis from benzoic acid and n-butylamine is resulting in a low yield. What are the common causes?

A1: Low yields in the direct amidation of benzoic acid with n-butylamine are often due to a few key factors:

  • Competing Acid-Base Reaction: Benzoic acid and n-butylamine can form a stable ammonium (B1175870) carboxylate salt, which requires high temperatures to dehydrate to the amide. This reaction competes with the desired amide formation.[1]

  • Poor Carboxylic Acid Activation: If using a coupling reagent, incomplete activation of the benzoic acid will lead to unreacted starting material. This can be due to an insufficient amount of coupling reagent or the presence of moisture, which can hydrolyze the activated intermediate.[2]

  • Steric Hindrance: While less of an issue with n-butylamine, bulky substituents on the benzoic acid could hinder the approach of the amine.[2]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the absence of an effective water removal method (if not using a coupling reagent) can limit the reaction's progress.[2]

Q2: I am observing a persistent white precipitate in my reaction mixture when using a carbodiimide (B86325) coupling reagent like DCC. What is it and how can I remove it?

A2: The insoluble white precipitate is most likely dicyclohexylurea (DCU), a byproduct of the reaction with dicyclohexylcarbodiimide (B1669883) (DCC). DCU is notoriously insoluble in most common organic solvents. It can be removed by filtering the reaction mixture before the workup procedure.

Q3: When synthesizing this compound from benzoyl chloride, my final product is acidic. What is the likely impurity and how can I remove it?

A3: The acidic impurity is likely benzoic acid, which forms from the hydrolysis of unreacted benzoyl chloride by moisture in the reaction or during workup.[3] To remove it, you can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash it with a mild aqueous base solution, such as saturated sodium bicarbonate. The benzoic acid will be deprotonated to form sodium benzoate, which is soluble in the aqueous layer and can be separated.[4]

Q4: My attempt to synthesize this compound from benzonitrile (B105546) resulted in the formation of benzoic acid. How can I prevent this?

A4: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. To stop the reaction at the amide stage, milder reaction conditions are necessary. Harsh acidic or basic conditions and high temperatures will favor the formation of the carboxylic acid.[4] Consider using a controlled hydrolysis method, such as reacting the benzonitrile with an alkaline solution of hydrogen peroxide, which is known to be effective for converting nitriles to amides with high selectivity.[5]

Q5: What are the potential side reactions in a Ritter reaction for synthesizing an N-alkyl amide?

A5: The Ritter reaction involves the use of a strong acid to generate a carbocation, which then reacts with the nitrile.[6] Potential side reactions include:

  • Elimination: The carbocation intermediate can undergo elimination to form an alkene, especially at higher temperatures.

  • Rearrangement: The carbocation may rearrange to a more stable form before being trapped by the nitrile, leading to isomeric amide products.

  • Polymerization: The alkene used to generate the carbocation can polymerize under the strongly acidic conditions.

  • Hydrolysis of the Nitrile: Under the aqueous acidic workup, the nitrile can hydrolyze to the corresponding carboxylic acid if the reaction with the carbocation is not complete.

Troubleshooting Guides

Synthesis Route 1: From Benzoic Acid and n-Butylamine using a Coupling Reagent
Problem Possible Cause(s) Troubleshooting Steps
Low or No Product Formation Incomplete activation of benzoic acid.- Ensure the coupling reagent is fresh and used in the correct stoichiometric amount (often a slight excess).- Use anhydrous solvents and reagents to prevent hydrolysis of the activated intermediate.[2]
Deactivation of n-butylamine via protonation.- Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize any acid and keep the n-butylamine in its free base form.[7]
Low reaction temperature.- While some reactions are run at room temperature, gentle heating may be required to drive the reaction to completion. Monitor for potential side reactions at higher temperatures.
Presence of a White Precipitate (with DCC) Formation of dicyclohexylurea (DCU).- Filter the reaction mixture before the workup to remove the insoluble DCU.
Difficult Purification Unreacted benzoic acid.- During workup, wash the organic layer with a saturated solution of sodium bicarbonate to extract the acidic starting material.[4]
Byproducts from the coupling reagent.- If using a water-soluble coupling reagent like EDC, perform aqueous washes to remove the urea (B33335) byproduct and any additives like HOBt.
Synthesis Route 2: From Benzoyl Chloride and n-Butylamine (Schotten-Baumann Reaction)
Problem Possible Cause(s) Troubleshooting Steps
Low Yield Hydrolysis of benzoyl chloride.- Ensure the reaction is performed under anhydrous conditions until the aqueous base is added.- Add the benzoyl chloride slowly to the reaction mixture to minimize its contact time with water before reacting with the amine.[3]
Protonation of n-butylamine.- Use a sufficient amount of aqueous base (e.g., 10% NaOH) to neutralize the HCl byproduct as it forms, ensuring a supply of free n-butylamine.[8]
Formation of a High Molecular Weight Byproduct Over-acylation of this compound.- Use a slight excess of n-butylamine relative to benzoyl chloride.- Add the benzoyl chloride slowly and with vigorous stirring to avoid localized high concentrations.[9]
Product is Acidic Presence of benzoic acid.- Wash the crude product with an aqueous solution of sodium bicarbonate during workup to remove the benzoic acid impurity.[4]
Synthesis Route 3: From Benzonitrile
Problem Possible Cause(s) Troubleshooting Steps
Low Conversion of Benzonitrile (Ritter Reaction) Unstable carbocation.- Ensure the alcohol or alkene used can form a stable carbocation (tertiary or benzylic are ideal).[10] Note that for this compound, a source of a butyl carbocation is needed, which is less stable than a tert-butyl carbocation.
Insufficiently strong acid.- Use a strong protic acid like concentrated sulfuric acid or a Lewis acid to promote carbocation formation.[10]
Formation of Benzoic Acid (Hydrolysis) Reaction conditions are too harsh.- Use milder conditions for hydrolysis. An alkaline solution of hydrogen peroxide is a good alternative to strong acid or base hydrolysis to selectively form the amide.[5]
Incomplete reaction followed by hydrolysis.- Ensure the primary reaction (e.g., Ritter reaction) goes to completion before the aqueous workup.
Formation of Byproducts (Ritter Reaction) Carbocation side reactions.- Keep the reaction temperature low to minimize elimination and rearrangement reactions of the carbocation.

Experimental Protocols

Protocol 1: this compound from Benzoic Acid and n-Butylamine using EDC
  • Reactant Preparation: In a round-bottom flask, dissolve benzoic acid (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents) and, optionally, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) (1.0 equivalent) to the solution. Stir at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add n-butylamine (1.1 equivalents) to the reaction mixture. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: this compound from Benzoyl Chloride and n-Butylamine (Schotten-Baumann Conditions)
  • Reactant Preparation: In an Erlenmeyer flask, dissolve n-butylamine (1.0 equivalent) in a suitable organic solvent like dichloromethane. Add an aqueous solution of sodium hydroxide (B78521) (e.g., 10% w/v).

  • Acylation: Cool the vigorously stirred biphasic mixture in an ice bath. Slowly add benzoyl chloride (1.0 equivalent) dropwise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction by TLC.[11]

  • Workup: Separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by recrystallization.

Protocol 3: this compound from Benzonitrile (Alkaline Peroxide Hydrolysis)
  • Reaction Setup: In a round-bottom flask, dissolve benzonitrile (1.0 equivalent) in a suitable solvent like ethanol (B145695) or a surfactant solution.[5]

  • Reagent Addition: Add an aqueous solution of sodium hydroxide followed by the slow addition of hydrogen peroxide (30% solution). The reaction can be exothermic, so cooling may be necessary.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, quench any remaining hydrogen peroxide by adding a reducing agent like sodium sulfite. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt, and concentrate it. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

Synthesis MethodStarting MaterialsKey Reagents/ConditionsTypical Yield (%)Reference
Amide CouplingBenzoic Acid, n-ButylamineEDC, HOBt, DIPEA in DMF70-95%[7]
Schotten-BaumannBenzoyl Chloride, n-Butylamine10% NaOH (aq), DCM80-95%[11]
Nitrile HydrolysisBenzonitrileH₂O₂, NaOH (aq)69% to >90%[12]
Ritter Reaction (modified for N-tert-butylbenzamide)Benzonitrile, tert-ButanolH₂SO₄84-94%[13]
Borate Ester MediatedBenzoic Acid, AmineB(OCH₂CF₃)₃ in MeCNGenerally high, but specific yield for this compound not provided.[1]

Visualizations

experimental_workflow cluster_benzoic_acid From Benzoic Acid cluster_benzoyl_chloride From Benzoyl Chloride cluster_benzonitrile From Benzonitrile BA_start Benzoic Acid + n-Butylamine BA_activate Activate with Coupling Reagent (e.g., EDC, HOBt) BA_start->BA_activate BA_react React at RT BA_activate->BA_react BA_workup Aqueous Workup BA_react->BA_workup BA_purify Purify BA_workup->BA_purify BA_product This compound BA_purify->BA_product BC_start Benzoyl Chloride + n-Butylamine BC_react React with NaOH (aq) (Schotten-Baumann) BC_start->BC_react BC_workup Separate Layers BC_react->BC_workup BC_purify Purify BC_workup->BC_purify BC_product This compound BC_purify->BC_product BN_start Benzonitrile BN_hydrolyze Hydrolyze with H₂O₂/NaOH BN_start->BN_hydrolyze BN_workup Aqueous Workup BN_hydrolyze->BN_workup BN_purify Purify BN_workup->BN_purify BN_product This compound BN_purify->BN_product

Caption: Experimental workflows for this compound synthesis.

troubleshooting_low_yield start Low Yield of This compound q1 Which starting material was used? start->q1 benzoic_acid Benzoic Acid q1->benzoic_acid Benzoic Acid benzoyl_chloride Benzoyl Chloride q1->benzoyl_chloride Benzoyl Chloride benzonitrile Benzonitrile q1->benzonitrile Benzonitrile sol_ba Check for salt formation. Use a coupling reagent. Ensure anhydrous conditions. benzoic_acid->sol_ba sol_bc Check for benzoyl chloride hydrolysis. Ensure sufficient base is present. benzoyl_chloride->sol_bc sol_bn Reaction may have proceeded to carboxylic acid. Use milder hydrolysis conditions. benzonitrile->sol_bn

Caption: Troubleshooting logic for low yield issues.

References

Column chromatography conditions for N-Butylbenzamide purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and troubleshooting advice for the purification of N-Butylbenzamide using column chromatography, designed for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the standard column chromatography conditions for purifying this compound?

The purification of this compound, a moderately polar compound, is typically achieved using normal-phase column chromatography. The standard stationary phase is silica (B1680970) gel, and the mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate.

Based on conditions used for similar N-alkylbenzamides, a good starting point for the mobile phase is a mixture of hexane and ethyl acetate.[1][2] The polarity of the eluent is adjusted to achieve optimal separation. For amides, which can be basic, adding a small amount of a modifier like triethylamine (B128534) to the mobile phase can prevent peak tailing by neutralizing acidic sites on the silica gel.[3][4]

Table 1: Recommended Starting Conditions for this compound Purification

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard polar stationary phase suitable for moderately polar compounds like amides.[5][6]
Mobile Phase Hexane / Ethyl AcetateProvides good separation for a wide range of compound polarities. The ratio is determined by TLC.[1][2]
Mobile Phase Modifier 0.1 - 1% Triethylamine (Et₃N)Recommended if peak tailing is observed on TLC. It deactivates acidic silica sites.[4][7]
Equilibration Flush column with 2-3 column volumes of mobile phaseEnsures the stationary phase is fully conditioned before loading the sample.

Q2: How do I determine the optimal mobile phase (eluent) for my separation?

The optimal mobile phase is determined by using Thin Layer Chromatography (TLC) prior to running the column. The goal is to find a solvent system that provides good separation between this compound and any impurities.

An ideal solvent system will result in the desired compound having a Retention Factor (Rf) value between 0.2 and 0.4.[2] This Rf range typically ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or take an excessively long time to elute (leading to band broadening).[2]

Experimental Protocol: TLC Analysis for Mobile Phase Selection
  • Prepare TLC Chamber: Add the chosen solvent system (e.g., 4:1 Hexane:Ethyl Acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.[8]

  • Spot the Plate: Dissolve a small amount of the crude this compound reaction mixture in a volatile solvent (like dichloromethane (B109758) or ethyl acetate). Use a capillary tube to apply a small, concentrated spot onto the baseline of a silica gel TLC plate.[8] It is also good practice to spot the starting materials as references.

  • Develop the Plate: Place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level. Allow the solvent to travel up the plate until it is about 1 cm from the top.[4]

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots using a UV lamp (254 nm), as the benzamide (B126) structure is UV-active.[2]

  • Calculate Rf and Optimize: Calculate the Rf value for the product spot (Rf = distance traveled by spot / distance traveled by solvent front).[2]

    • If the Rf is too high (> 0.4), decrease the mobile phase polarity (increase the proportion of hexane).

    • If the Rf is too low (< 0.2), increase the mobile phase polarity (increase the proportion of ethyl acetate).[4]

    • Test several solvent ratios to find the one that gives the best separation and the ideal Rf for the product.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Optimization prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) spot_plate Spot Sample on TLC Plate Baseline prep_chamber->spot_plate prep_sample Dissolve Crude Product in Volatile Solvent prep_sample->spot_plate develop_plate Develop Plate in Saturated Chamber spot_plate->develop_plate visualize Visualize Spots (UV Light) develop_plate->visualize calculate_rf Calculate Rf Value (Rf = d_spot / d_solvent) visualize->calculate_rf decision Is 0.2 < Rf < 0.4 and Separation Good? calculate_rf->decision adjust_polarity Adjust Solvent Polarity decision->adjust_polarity No proceed Proceed to Column Chromatography decision->proceed Yes adjust_polarity->prep_chamber Retry with new solvent ratio

Q3: What is a detailed protocol for purifying this compound via flash column chromatography?

Once the optimal eluent is determined, you can proceed with the column chromatography. Flash chromatography, which uses pressure to speed up solvent flow, is a common and efficient method.

Experimental Protocol: Flash Column Chromatography
  • Column Packing (Slurry Method):

    • Place a plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • In a beaker, create a slurry by mixing silica gel with your chosen mobile phase.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.[9]

    • Add a layer of sand on top of the silica bed to prevent disruption during solvent addition.[10]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.[2]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase.[10] Using a pipette, carefully add the sample solution to the top of the column. Drain the solvent until the sample has entered the silica bed.[10]

    • Dry Loading: If the crude product has poor solubility in the mobile phase, dissolve it in a suitable volatile solvent, add a small amount of silica gel (approx. 2-3 times the mass of the crude product), and evaporate the solvent to get a free-flowing powder.[7] Carefully add this powder to the top of the packed column.[10]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Begin collecting the eluate in a series of labeled test tubes or flasks (fractions).

  • Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Guide

Problem: Low product yield after column chromatography.

Possible CauseTroubleshooting Step
Product Degradation on Silica Amides can sometimes be sensitive to the acidic nature of standard silica gel.[3][5] Perform a stability test: spot the product on a TLC plate, wait 30-60 minutes, then develop the plate to see if new spots (degradation products) appear.[11] If unstable, use deactivated silica (pre-flush the column with eluent containing 1-2% triethylamine) or switch to a different stationary phase like alumina.[7][11]
Product is Volatile Avoid excessive heating during solvent removal with the rotary evaporator. Use a lower bath temperature and moderate vacuum.
Incomplete Elution The product may still be on the column. Try eluting with a more polar solvent system to wash the column and check via TLC.

Problem: The separation between the product and impurities is poor.

Possible CauseTroubleshooting Step
Inappropriate Mobile Phase The solvent system does not have sufficient resolving power. Re-optimize the mobile phase using TLC to achieve a greater difference in Rf values (ΔRf) between the product and impurities.[2]
Column Overloading Too much crude material was loaded. A general rule is to use a silica-to-sample mass ratio of at least 30:1 to 50:1. For difficult separations, increase this ratio to 100:1 or more.[2]
Improper Column Packing Air bubbles or cracks in the silica bed can lead to "channeling," where the sample runs through unevenly.[2] Ensure the column is packed carefully as a uniform slurry and is never allowed to run dry.
Sample Band too Diffuse The initial sample band was too wide. This occurs if the sample was dissolved in too much solvent or a solvent that is much more polar than the eluent.[10] Use a minimal amount of solvent for loading. If solubility is an issue, use the dry loading technique.[7]

Problem: The product is streaking or "tailing" on the column.

Possible CauseTroubleshooting Step
Strong Interaction with Silica The amide group may be interacting too strongly with acidic sites on the silica gel. Add a small amount (0.1-1%) of triethylamine or another amine base to the mobile phase to neutralize these sites and improve peak shape.[3][4]
Compound Insolubility The product has poor solubility in the mobile phase, causing it to precipitate and re-dissolve as it moves down the column. Try a different solvent system in which the compound is more soluble.[2]
Column Overloading Tailing can also be a symptom of loading too much material onto the column.[2] Reduce the sample load.

Troubleshooting_Tree

References

Validation & Comparative

A Comparative Guide to N-Butylbenzamide and N-tert-Butylbenzamide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Butylbenzamide and N-tert-Butylbenzamide, as structural isomers, offer distinct steric and electronic profiles that can be strategically exploited in organic synthesis and drug development. While both share the same molecular formula (C₁₁H₁₅NO) and a benzamide (B126) core, the arrangement of the butyl group on the amide nitrogen—a linear chain versus a bulky tertiary group—profoundly influences their physical properties, reactivity, and applications. This guide provides a comprehensive comparison of these two reagents, supported by available data and experimental protocols, to aid researchers in selecting the optimal isomer for their specific synthetic needs.

Physicochemical Properties: A Tale of Two Isomers

The difference in the alkyl substituent's structure leads to notable variations in the physical properties of this compound and N-tert-Butylbenzamide. The linear n-butyl group allows for closer packing of molecules, resulting in a lower melting point compared to the bulky tert-butyl isomer, which disrupts crystal lattice formation.

PropertyThis compoundN-tert-Butylbenzamide
Molecular Weight 177.24 g/mol 177.24 g/mol
Melting Point 39-41 °C134-135 °C[1]
Boiling Point 178 °C (at 15 mmHg)Not available
Appearance White solidWhite solid[1]
Solubility Soluble in organic solvents.Soluble in organic solvents.

Synthesis and Reactivity: The Impact of Steric Hindrance

The primary difference in the chemical behavior of this compound and N-tert-Butylbenzamide stems from the steric hindrance imparted by the alkyl group.

Synthesis: Both isomers are typically synthesized by the acylation of the corresponding amine (n-butylamine or tert-butylamine) with benzoyl chloride or a derivative. The reaction with the less sterically hindered n-butylamine generally proceeds more readily than with the bulky tert-butylamine.

As a Directing Group in C-H Activation: The amide functionality can act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating the functionalization of the ortho-position of the benzene (B151609) ring. The bulky N-tert-butyl group in N-tert-Butylbenzamide has been effectively utilized as a directing group in various C-H functionalization reactions. The steric bulk can influence the regioselectivity and efficiency of these transformations. While this compound can also serve as a directing group, the conformational flexibility of the n-butyl chain may lead to different outcomes or efficiencies compared to the rigid orientation imposed by the tert-butyl group.

Nitrosylation: In a study investigating the nitrosylation of amides using tert-butyl nitrite, N-tert-Butylbenzamide was found to be inactive towards nitrosylation. This lack of reactivity can be attributed to the steric hindrance around the amide nitrogen, preventing the approach of the nitrosylating agent. While this compound was not explicitly tested in this study, it is plausible that the less hindered secondary amine of this compound would be more susceptible to this reaction.

Applications in Synthesis

This compound: The linear N-butyl group makes this compound a useful intermediate where the amide functionality may need to be cleaved under milder conditions. It has been employed in the synthesis of natural products, such as phthalides, where the this compound group acts as a directing and activating group before being cleaved in a subsequent step.

N-tert-Butylbenzamide: The robust nature of the N-tert-butyl amide bond makes it an ideal protecting group for the benzoyl moiety, capable of withstanding a variety of reaction conditions. Its primary application, however, is as a highly effective directing group in C-H functionalization chemistry, enabling the synthesis of complex substituted aromatic compounds. The steric bulk of the tert-butyl group can also be exploited to influence the stereochemistry of reactions.

Experimental Protocols

Synthesis of N-tert-Butylbenzamide

This protocol describes the synthesis of N-tert-Butylbenzamide from the corresponding oxaziridine (B8769555).

Materials:

  • N-tert-Butyl-2-phenyloxaziridine

  • Iron(III) sulfate (B86663) pentahydrate (Fe₂(SO₄)₃·5H₂O)

  • Sodium dodecyl sulfate (SDS)

  • Water

  • Ethyl acetate

  • Silica (B1680970) gel

Procedure:

  • A mixture of 1 mL of water, 2.5 mol% of Fe₂(SO₄)₃·5H₂O, and 15 mol% of SDS is stirred for 5 minutes at room temperature.[1]

  • 0.5 mmol of N-tert-Butyl-2-phenyloxaziridine is added to the mixture.[1]

  • The reaction is stirred in a sealed 5 mL vial at 70 °C until the oxaziridine is consumed, as monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, the reaction mixture is extracted with three 1 mL portions of ethyl acetate.[1]

  • The combined organic extracts are filtered through a short pad of silica gel and concentrated under reduced pressure to yield pure N-tert-Butylbenzamide.[1]

Visualizing Synthetic Pathways

The following diagrams illustrate the general synthetic routes to this compound and N-tert-Butylbenzamide and a conceptual workflow for their comparative evaluation.

synthesis_pathways cluster_nbutyl This compound Synthesis cluster_tertbutyl N-tert-Butylbenzamide Synthesis n_butylamine n-Butylamine n_butylbenzamide This compound n_butylamine->n_butylbenzamide + benzoyl_chloride_n Benzoyl Chloride benzoyl_chloride_n->n_butylbenzamide t_butylamine tert-Butylamine t_butylbenzamide N-tert-Butylbenzamide t_butylamine->t_butylbenzamide + benzoyl_chloride_t Benzoyl Chloride benzoyl_chloride_t->t_butylbenzamide

Caption: General synthetic routes to this compound and N-tert-Butylbenzamide.

experimental_workflow cluster_comparison Comparative Performance Evaluation start Select Isomer: This compound or N-tert-Butylbenzamide synthesis Synthesis via Amine Acylation start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Characterization (NMR, IR, MP) purification->characterization hydrolysis Hydrolysis Rate Study (Acidic/Basic Conditions) characterization->hydrolysis directing_group C-H Activation Directing Group Efficiency characterization->directing_group solubility Solubility Determination (Various Solvents) characterization->solubility analysis Data Analysis and Comparison hydrolysis->analysis directing_group->analysis solubility->analysis

Caption: Conceptual workflow for the comparative evaluation of the two isomers.

Conclusion

The choice between this compound and N-tert-Butylbenzamide in a synthetic strategy is dictated by the desired properties of the intermediate or final product. This compound offers a more labile amide bond, making it suitable for applications where subsequent cleavage is required. In contrast, the sterically hindered and robust N-tert-Butylbenzamide is an excellent choice for a stable protecting group or a highly effective directing group in C-H activation chemistry. Understanding the distinct characteristics of these isomers allows for their rational application in the design of efficient and selective synthetic routes.

References

A Comparative Analysis of Benzamide Derivatives as High-Performance Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the performance of various benzamide (B126) derivatives as plasticizers, with a focus on their application in polymers such as polyamides and PVC. The information presented herein is supported by experimental data from various scientific sources, providing a comprehensive overview for researchers and professionals in materials science and drug development.

Introduction to Benzamide Plasticizers

Benzamide derivatives, particularly those from the sulfonamide class, are recognized for their utility as plasticizers. Their polarity makes them highly compatible with polymers containing polar groups, such as polyamides.[1] These plasticizers function by embedding themselves between polymer chains, which disrupts intermolecular forces like hydrogen bonds, thereby increasing flexibility and processability. This guide focuses on a comparative evaluation of key performance indicators for selected N-substituted benzamide derivatives.

Performance Comparison of Benzamide Plasticizers

The following tables summarize the available quantitative data for key performance characteristics of selected benzamide-based plasticizers. It is important to note that the data has been compiled from various studies, and direct comparison may be limited due to differing experimental conditions and polymer matrices.

Table 1: Plasticizing Efficiency of Benzamide Derivatives

Plasticizer DerivativePolymer MatrixPlasticizer Concentration (mol %)Glass Transition Temperature (Tg) Reduction (°C)Reference
N-butylbenzenesulfonamide (BBSA)Amorphous Aliphatic Polyamide (AAPA)~20~50[2]
N-ethyl-o,p-toluenesulfonamidePolyamideNot SpecifiedNot Specified
N-(2-hydroxypropyl)benzenesulfonamideNot SpecifiedNot SpecifiedNot Specified
Dioctyl Phthalate (DOP) - (Reference)PVCNot SpecifiedNot Specified

Note: Quantitative data for Tg reduction for N-ethyl-o,p-toluenesulfonamide and N-(2-hydroxypropyl)benzenesulfonamide in a comparable polymer system was not available in the reviewed literature.

Table 2: Thermal Stability of Benzamide Derivatives

Plasticizer DerivativeOnset of Decomposition (°C)Polymer MatrixReference
N-butylbenzenesulfonamide (BBSA)~230 (Degradation peak)Polyamide 11[3]
N-ethyl-o,p-toluenesulfonamideNot SpecifiedNot Specified
N-(2-hydroxypropyl)benzenesulfonamideNot SpecifiedNot Specified
Dioctyl Phthalate (DOP) - (Reference)~250-350PVC

Table 3: Migration Resistance of Benzamide Derivatives

Plasticizer DerivativePolymer MatrixTest MethodMigration Loss (%)Reference
N-butylbenzenesulfonamide (BBSA)Polyamide 12Not SpecifiedLower volatility and higher migration resistance than BBSA reported for a novel plasticizer[4]
N-ethyl-o,p-toluenesulfonamideNot SpecifiedNot SpecifiedNot Specified
N-(2-hydroxypropyl)benzenesulfonamideNot SpecifiedNot SpecifiedNot Specified
Dioctyl Phthalate (DOP) - (Reference)PVCVariousCan be significant

Note: Specific quantitative migration data for the listed benzamide derivatives is limited in the public domain. The reference for BBSA indicates its use as a benchmark for newer, more migration-resistant plasticizers.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure the reproducibility of performance evaluations.

Determination of Plasticizing Efficiency (Glass Transition Temperature)

Method: Dynamic Mechanical Analysis (DMA)

Apparatus: DMA instrument with a suitable clamp (e.g., tension, 3-point bending).

Procedure:

  • Sample Preparation: Prepare rectangular film or bar specimens of the plasticized polymer with uniform dimensions (e.g., 25 mm x 6 mm x 1 mm).[5]

  • Instrument Setup:

    • Select the appropriate measurement mode (e.g., tension for films, 3-point bending for bars).

    • Mount the sample in the clamps, ensuring it is straight and properly tightened.[5]

    • Set the test parameters:

      • Temperature Range: e.g., -100°C to 150°C.

      • Heating Rate: e.g., 3 K/min.[5]

      • Frequency: e.g., 1 Hz.[5]

      • Strain Amplitude: A small amplitude within the linear viscoelastic region of the material.

  • Data Acquisition: Run the temperature sweep and record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E').

  • Analysis: The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve.

Evaluation of Thermal Stability

Method: Thermogravimetric Analysis (TGA)

Apparatus: Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Place a small, representative sample of the plasticized polymer (typically 5-10 mg) into a TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the desired atmosphere (e.g., nitrogen for inert, air for oxidative).

    • Program the temperature profile:

      • Initial Temperature: e.g., 25°C.

      • Final Temperature: e.g., 600°C.

      • Heating Rate: e.g., 10°C/min or 20°C/min.

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Analysis: The onset of decomposition is determined from the temperature at which a significant weight loss begins. The derivative of the weight loss curve (DTG) can be used to identify the temperature of maximum decomposition rate.[6]

Assessment of Migration Resistance

Method: Solvent Extraction (based on ASTM D1239)

Apparatus: Analytical balance, containers with lids, constant temperature bath.

Procedure:

  • Sample Preparation: Cut specimens of the plasticized polymer into standard dimensions (e.g., 50 mm x 50 mm).[4]

  • Initial Weighing: Accurately weigh each specimen to the nearest 0.0001 g (W_initial).

  • Immersion:

    • Place each specimen in a separate container with a specified volume of the extraction solvent (e.g., n-hexane, ethanol, or distilled water).

    • Ensure the specimen is fully immersed.

  • Incubation: Seal the containers and place them in a constant temperature bath for a specified duration (e.g., 24 hours at 23°C).[4]

  • Drying and Final Weighing:

    • Remove the specimens from the solvent.

    • Carefully wipe the specimens dry with a soft cloth.

    • Allow the specimens to air dry completely.

    • Weigh the dried specimens to the nearest 0.0001 g (W_final).

  • Calculation: Calculate the percentage of weight loss due to migration:

    • Migration Loss (%) = [(W_initial - W_final) / W_initial] * 100

Visualizations

Mechanism of Plasticization

The following diagram illustrates the proposed mechanism by which benzamide derivatives plasticize polyamides through the disruption of intermolecular hydrogen bonds.

Caption: Mechanism of polyamide plasticization by benzamide derivatives.

Experimental Workflow for Plasticizer Evaluation

The diagram below outlines the general workflow for the comparative evaluation of plasticizer performance.

G start Start: Select Benzamide Derivatives & Polymer prep Prepare Polymer-Plasticizer Blends (e.g., Melt Compounding) start->prep eval Performance Evaluation prep->eval dsc DSC/DMA Analysis (Plasticizing Efficiency - Tg) eval->dsc tga TGA Analysis (Thermal Stability) eval->tga mig Migration Test (e.g., ASTM D1239) eval->mig comp Comparative Data Analysis dsc->comp tga->comp mig->comp end End: Publish Comparison Guide comp->end

Caption: Workflow for the comparative study of benzamide plasticizers.

Conclusion

Benzamide derivatives, particularly N-substituted benzenesulfonamides, show promise as effective plasticizers for polar polymers like polyamides. Their ability to disrupt hydrogen bonding leads to increased flexibility and improved processing characteristics. However, a comprehensive, direct comparative study with extensive quantitative data is still needed to fully elucidate the structure-property relationships within this class of plasticizers. The experimental protocols and workflows provided in this guide offer a framework for conducting such systematic evaluations. Future research should focus on generating comparative data for a wider range of benzamide derivatives to facilitate the selection of optimal plasticizers for specific applications.

References

A Comparative Guide to Validated HPLC and GC-MS Methods for the Analysis of N-Butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of N-Butylbenzamide is crucial for ensuring product quality and safety. This guide provides a detailed comparison of two robust analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable method for your specific analytical needs.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the typical validation parameters for HPLC-UV and GC-MS methods for the analysis of benzamide (B126) derivatives, providing a clear comparison of their capabilities.

ParameterHPLC-UVGC-MS
Linearity (r²) >0.999>0.99
Limit of Detection (LOD) Low ng/mL rangeSub-ng/mL range
Limit of Quantification (LOQ) ng/mL rangeLow ng/mL range
Accuracy (% Recovery) 94.03% - 100.39%[1]80% - 98%[1]
Precision (%RSD) < 2%[1]< 2%[1]
Typical Run Time 10-15 minutes[1]10-20 minutes[1]
Selectivity GoodExcellent
Matrix Effect Can be significantCan be significant, but mitigated by mass selective detection

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique in pharmaceutical analysis, offering reliable and robust quantification for a wide array of compounds. A reversed-phase HPLC method with UV detection is a highly suitable approach for the analysis of this compound.

Experimental Protocol: HPLC-UV

This protocol is adapted from a validated method for a structurally related compound, N-(n-butyl) thiophosphoric triamide.[2][3]

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm membrane filter prior to injection.[2]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.[2]

  • Column: YMC-Triat C18 (150 x 4.6 mm, 3 µm) or equivalent.[2]

  • Mobile Phase: Acetonitrile and deionized water (25:75 v/v).[2]

  • Flow Rate: 0.8 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Injection Volume: 2 µL.[2]

  • Detection Wavelength: 205 nm.[2]

3. Data Analysis:

  • The retention time for the analyte is used for identification.

  • Quantification is achieved by measuring the peak area and comparing it to a calibration curve prepared from standard solutions of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start sample_prep Dissolve Sample in Mobile Phase start->sample_prep filter_sample Filter Sample (0.45 µm) sample_prep->filter_sample hplc_injection Inject Sample (2 µL) filter_sample->hplc_injection chromatography Isocratic Elution C18 Column hplc_injection->chromatography uv_detection UV Detection (205 nm) chromatography->uv_detection data_acquisition Data Acquisition uv_detection->data_acquisition quantification Peak Integration & Quantification data_acquisition->quantification report Generate Report quantification->report

Caption: Workflow for this compound analysis by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides exceptional sensitivity and selectivity, making it an excellent choice for both the identification and quantification of volatile and semi-volatile compounds like this compound. The mass spectrometer offers definitive identification based on the mass-to-charge ratio of the fragmented ions.

Experimental Protocol: GC-MS

This protocol is based on established methods for the analysis of benzamide derivatives.[1][4]

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • If required, perform a derivatization step to enhance volatility and thermal stability, though this is generally not necessary for this compound.

2. GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.[4]

  • Column: A capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[1][4]

  • Injector Temperature: 250-280°C.[1][4]

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

3. Data Analysis:

  • The analyte is identified by its retention time and the unique fragmentation pattern in the mass spectrum.

  • Quantification is performed by integrating the area of a specific ion peak and comparing it to a calibration curve.

Method Selection Rationale

Both HPLC-UV and GC-MS are highly capable techniques for the analysis of this compound.

  • HPLC-UV is often the more practical choice for routine quality control and quantification where the analyte concentration is sufficient.[1] It is a robust, reliable, and widely accessible technique with a generally more straightforward setup and operation.[1]

  • GC-MS is the preferred method for applications demanding lower detection limits and unambiguous identification.[1] The structural information provided by the mass spectrum gives a higher degree of confidence in the analyte's identity.[1]

The ultimate choice between these two methods will depend on the specific requirements of the analysis, including the necessary sensitivity, the complexity of the sample matrix, and the need for structural confirmation.[1]

References

A Comparative Guide to the Spectroscopic Characterization of N-Butylbenzamide using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Butylbenzamide, a valuable tool for its structural elucidation and purity assessment. For comparative purposes, spectral data for related N-substituted benzamides are also presented, offering researchers and drug development professionals a comprehensive reference for amide characterization.

¹H and ¹³C NMR Spectral Data of this compound

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to the protons and carbons of the butyl and benzoyl moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J), which describe the interaction between neighboring nuclei, are given in Hertz (Hz).

Table 1: ¹H NMR Spectral Data for this compound and Comparative Amides.

CompoundSolventAromatic Protons (δ, ppm)NH Proton (δ, ppm)Aliphatic Protons (δ, ppm)
This compound CDCl₃7.77 (m, 2H), 7.48-7.40 (m, 3H)[1]6.47 (br s, 1H)[1]3.47-3.41 (m, 2H, N-CH₂), 1.62-1.55 (m, 2H, CH₂), 1.45-1.36 (m, 2H, CH₂), 0.94 (t, J=7.3 Hz, 3H, CH₃)
N-sec-ButylbenzamideCDCl₃7.77 (m, 2H), 7.48-7.40 (m, 3H)[1]6.14 (br s, 1H)[1]4.19-4.05 (m, 1H, N-CH), 1.62-1.53 (m, 2H, CH₂), 1.22 (d, J=6.3 Hz, 3H, CH₃), 0.96 (t, J=7.2 Hz, 3H, CH₃)[1]
N-tert-ButylbenzamideCDCl₃7.70 (m, 2H), 7.45-7.37 (m, 3H)[1]5.97 (br s, 1H)[1]1.46 (s, 9H, C(CH₃)₃)[1]
N-BenzylbenzamideCDCl₃7.79 (d, J=7.1 Hz, 2H), 7.26-7.51 (m, 8H)[2]6.44 (br s, 1H)[2]4.65 (d, J=5.5 Hz, 2H, N-CH₂)[2]

Table 2: ¹³C NMR Spectral Data for this compound and Comparative Amides.

CompoundSolventC=O Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Aliphatic Carbons (δ, ppm)
This compound CDCl₃167.7134.9, 131.3, 128.5, 126.940.0 (N-CH₂), 31.7 (CH₂), 20.2 (CH₂), 13.9 (CH₃)
N-sec-ButylbenzamideCDCl₃166.9[1]135.0, 131.2, 128.4, 126.8[1]47.1 (N-CH), 29.7 (CH₂), 20.4 (CH₃), 10.4 (CH₃)[1]
N-tert-ButylbenzamideCDCl₃166.9[1]135.8, 131.0, 128.4, 126.6[1]51.5 (N-C), 28.8 (C(CH₃)₃)[1]
N-BenzylbenzamideCDCl₃167.5[2]138.2, 134.5, 131.7, 128.9, 128.7, 128.1, 127.7, 127.1[2]44.2 (N-CH₂)[2]

Experimental Protocols

General Procedure for NMR Spectroscopy

NMR spectra are typically acquired on a 300, 400, or 600 MHz spectrometer.[1][3] The sample is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to a standard 5 mm NMR tube. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4] Coupling constants (J) are reported in Hertz (Hz).[3]

Structural Visualization and NMR Assignments

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the expected NMR signals.

References

A Comparative Guide to Catalytic Synthesis of N-Alkylbenzamides: Iron vs. Copper Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of amide bonds is a cornerstone of molecular design. N-Butylbenzamide and its analogues are prevalent motifs in pharmacologically active compounds and functional materials. This guide provides a comparative analysis of two distinct and effective catalytic methodologies for the synthesis of N-tert-butylbenzamide, a close structural analogue of this compound, utilizing readily available and inexpensive metal catalysts. We will compare an iron(III) sulfate-catalyzed rearrangement of an oxaziridine (B8769555) with a copper(II) triflate-catalyzed reaction of a nitrile.

Performance Comparison of Catalytic Systems

The selection of a synthetic route often involves a trade-off between factors such as yield, reaction conditions, substrate scope, and the nature of the starting materials. The following table summarizes the key performance indicators for the iron- and copper-catalyzed synthesis of N-tert-butylbenzamide.

ParameterIron-Catalyzed RearrangementCopper-Catalyzed Reaction
Reactants 2-tert-Butyl-3-phenyloxaziridineBenzonitrile (B105546), Di-tert-butyl dicarbonate (B1257347)
Catalyst Iron(III) sulfate (B86663) pentahydrate (Fe₂(SO₄)₃·5H₂O)Copper(II) triflate (Cu(OTf)₂)
Catalyst Loading 2.5 mol%5 mol%
Solvent Water (H₂O) with SDS (surfactant)Solvent-free
Temperature 70 °CRoom Temperature
Reaction Time Not specified (until disappearance of starting material)Not specified (typically a few hours)
Yield High (specific yield for N-tert-butylbenzamide not detailed, but generally high for analogues)89%

Visualizing the Synthetic Pathways

The two catalytic systems proceed through distinct intermediates and mechanistic pathways, starting from different functional groups to arrive at the same N-alkylated amide product. The following diagram illustrates the divergent synthetic workflows.

G cluster_fe Iron-Catalyzed Rearrangement cluster_cu Copper-Catalyzed Reaction fe_start 2-tert-Butyl-3-phenyloxaziridine fe_reagents Fe₂(SO₄)₃·5H₂O (2.5 mol%) SDS, H₂O, 70°C fe_start->fe_reagents fe_product N-tert-Butylbenzamide fe_reagents->fe_product Rearrangement cu_start Benzonitrile + Di-tert-butyl dicarbonate cu_reagents Cu(OTf)₂ (5 mol%) Solvent-free, RT cu_start->cu_reagents cu_product N-tert-Butylbenzamide cu_reagents->cu_product Amidation

Caption: Divergent catalytic pathways to N-tert-Butylbenzamide.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for evaluating and implementing synthetic methodologies. The following sections provide the protocols for the two catalytic systems discussed.

Iron(III) Sulfate-Catalyzed Synthesis of N-tert-Butylbenzamide

This procedure involves the iron-catalyzed rearrangement of a pre-synthesized N-tert-butyloxaziridine.

Materials:

  • 2-tert-Butyl-3-phenyloxaziridine

  • Iron(III) sulfate pentahydrate (Fe₂(SO₄)₃·5H₂O)

  • Sodium dodecyl sulfate (SDS)

  • Deionized Water

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel

  • 5 mL sealed vial

  • Magnetic stirrer and stir bar

Procedure:

  • A mixture of deionized water (1 mL), iron(III) sulfate pentahydrate (2.5 mol%), and sodium dodecyl sulfate (15 mol%) is stirred for 5 minutes at room temperature in a 5 mL sealed vial.

  • 2-tert-Butyl-3-phenyloxaziridine (0.5 mmol) is added to the stirred mixture.

  • The vial is sealed and the reaction mixture is stirred at 70 °C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting oxaziridine spot disappears.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is extracted with ethyl acetate (3 x 1 mL).

  • The combined organic phases are filtered through a short pad of silica gel.

  • The solvent is removed under reduced pressure to yield the pure N-tert-butylbenzamide.

Copper(II) Triflate-Catalyzed Synthesis of N-tert-Butylbenzamide

This method provides a direct route to N-tert-butyl amides from nitriles under solvent-free conditions.

Materials:

  • Benzonitrile

  • Di-tert-butyl dicarbonate

  • Copper(II) triflate (Cu(OTf)₂)

  • Appropriate reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • To a reaction vessel, add benzonitrile (5 mmol) and di-tert-butyl dicarbonate (7.5 mmol).

  • Add Copper(II) triflate (5 mol%) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction is performed under solvent-free conditions.

  • Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

Conclusion

Both the iron(III) sulfate and copper(II) triflate catalyzed methods offer efficient pathways for the synthesis of N-tert-butylbenzamide. The choice of catalyst and methodology will depend on the specific requirements of the synthesis. The copper-catalyzed reaction is notable for its mild, room temperature, and solvent-free conditions, which align well with the principles of green chemistry. The iron-catalyzed method, while requiring heating, utilizes water as a solvent, which is also environmentally benign. The starting materials for each reaction are different, which may also influence the preferred route based on commercial availability and cost. For drug development and process chemistry, the mild conditions and high yield of the copper-catalyzed system may be particularly advantageous.

Comparative Analysis of N-Butylbenzamide and its Isomers via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the mass spectrometry fragmentation patterns of N-Butylbenzamide and its structural isomers. This guide provides a comparative analysis of their electron ionization (EI) mass spectra, a detailed experimental protocol for their analysis, and a visualization of the key fragmentation pathway.

This guide offers a comprehensive examination of the mass spectral fragmentation of this compound and its isomers, N-isobutylbenzamide, N-sec-butylbenzamide, and N-tert-butylbenzamide. Understanding the distinct fragmentation patterns of these closely related compounds is crucial for their unambiguous identification in complex matrices, a common challenge in pharmaceutical research and drug development. The data presented herein is compiled from publicly available spectral databases and is intended to serve as a valuable resource for analytical scientists.

Comparison of Fragmentation Patterns

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z) and Descriptions
This compound C₁₁H₁₅NO177.24105 (Base Peak): [C₆H₅CO]⁺ - Benzoyl cation formed by α-cleavage of the C-N bond. 77: [C₆H₅]⁺ - Phenyl cation formed by the loss of CO from the benzoyl cation. 135: [M - C₃H₆]⁺˙ - Ion resulting from a McLafferty-type rearrangement with the loss of propene. 120: [M - C₄H₉]⁺ - Ion from the cleavage of the butyl group.
N-isobutylbenzamide C₁₁H₁₅NO177.24105: [C₆H₅CO]⁺ - Expected to be a major fragment. 77: [C₆H₅]⁺ - Expected fragment. 134: [M - C₃H₇]⁺ - Likely fragment from the loss of a propyl radical.
N-sec-butylbenzamide C₁₁H₁₅NO177.24105: [C₆H₅CO]⁺ - Expected to be a major fragment. 77: [C₆H₅]⁺ - Expected fragment. 148: [M - C₂H₅]⁺ - Likely fragment from the loss of an ethyl radical.
N-tert-butylbenzamide C₁₁H₁₅NO177.24105 (Base Peak): [C₆H₅CO]⁺ - Benzoyl cation. 77: [C₆H₅]⁺ - Phenyl cation. 122: [M - C₄H₇]⁺˙ - Ion resulting from the loss of isobutylene. 51: Further fragmentation product of the phenyl cation.

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization primarily proceeds through several key pathways, as illustrated in the diagram below. The initial ionization event forms the molecular ion, which then undergoes fragmentation to produce a series of characteristic ions.

fragmentation_pathway M This compound [C₁₁H₁₅NO]⁺˙ m/z = 177 F105 Benzoyl Cation [C₇H₅O]⁺ m/z = 105 M->F105 α-cleavage F135 [M - C₃H₆]⁺˙ m/z = 135 M->F135 McLafferty Rearrangement (- C₃H₆) F120 [M - C₄H₉]⁺ m/z = 120 M->F120 C-N bond cleavage (- C₄H₉) F77 Phenyl Cation [C₆H₅]⁺ m/z = 77 F105->F77 - CO

Fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

The following protocol provides a general framework for the analysis of this compound and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Optimization of these parameters may be necessary for specific instrumentation and sample matrices.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of the analyte (this compound or its isomer) in a suitable volatile solvent (e.g., methanol, ethyl acetate) at a concentration of 1 mg/mL. Prepare working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte of interest.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector:

    • Mode: Splitless

    • Temperature: 250 °C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-300

3. Data Analysis

  • Identify the peaks corresponding to the analytes based on their retention times and mass spectra.

  • Confirm the identity of the compounds by comparing their fragmentation patterns with the reference spectra provided in this guide and in spectral libraries.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standard solutions.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound and its isomers. Researchers are encouraged to use this information as a starting point for developing and validating their own analytical methods.

A Comparative Guide to the FTIR Analysis of N-Butylbenzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectral data for N-Butylbenzamide and its structural analogs: N-sec-Butylbenzamide and N-tert-Butylbenzamide. The objective is to offer a clear, data-driven resource for identifying and differentiating these compounds based on their vibrational spectroscopy characteristics. This document details the experimental protocols for obtaining the spectra and presents the key spectral features in a comparative format.

Comparative FTIR Analysis of N-Alkylbenzamides

The infrared spectra of N-substituted benzamides are characterized by distinct absorption bands corresponding to the vibrations of their functional groups. The primary areas of interest for comparison include the N-H stretching, C=O (Amide I) stretching, and N-H bending (Amide II) vibrations. Variations in the alkyl substituent on the nitrogen atom lead to subtle but measurable shifts in the positions of these bands, providing a basis for differentiation.

The following table summarizes the key FTIR peak assignments for this compound and its analogs. Data has been compiled from various spectroscopic databases and peer-reviewed literature.

Functional GroupVibrational ModeThis compound (cm⁻¹)N-sec-Butylbenzamide (cm⁻¹)N-tert-Butylbenzamide (cm⁻¹)
Amide N-HStretching (ν)~3300 - 335032853332
Aromatic C-HStretching (ν)~3000 - 3100Not ReportedNot Reported
Aliphatic C-HStretching (ν)~2850 - 2960Not ReportedNot Reported
Amide C=O (Amide I)Stretching (ν)~1630 - 165016321643
Aromatic C=CStretching (ν)~1450 - 1600Not ReportedNot Reported
Amide N-H (Amide II)Bending (δ)~1530 - 1550Not ReportedNot Reported
C-NStretching (ν)~1300 - 1350Not ReportedNot Reported

Note: Some values are presented as ranges based on typical absorptions for these functional groups, as precise peak data for all analogs was not available in the cited literature. The provided data for N-sec-Butylbenzamide and N-tert-Butylbenzamide are from experimental results.[1]

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible FTIR spectra. The following outlines a typical procedure for the analysis of solid N-alkylbenzamide samples.

Sample Preparation (KBr Pellet Method)
  • Grinding: A small amount of the N-alkylbenzamide sample (approximately 1-2 mg) is placed in an agate mortar. To this, about 100-200 mg of dry potassium bromide (KBr) powder is added. The mixture is thoroughly ground with a pestle until a fine, homogeneous powder is obtained. The KBr acts as an infrared-transparent matrix.

  • Pellet Formation: The powdered mixture is transferred to a pellet die. The die is placed in a hydraulic press, and pressure is applied to form a thin, transparent, or translucent pellet. A clear pellet is ideal for minimizing light scattering.

  • Sample Mounting: The KBr pellet is carefully removed from the die and placed in the sample holder of the FTIR spectrometer.

FTIR Spectroscopy
  • Background Spectrum: A background spectrum of the empty sample compartment is recorded. This allows for the subtraction of spectral contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: The sample holder containing the KBr pellet is placed in the infrared beam path, and the sample spectrum is acquired.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Experimental Workflow

The logical flow of the FTIR analysis process is depicted in the following diagram.

FTIR_Workflow FTIR Analysis Workflow for this compound and Analogs cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation start Start: Obtain Sample grind Grind Sample with KBr start->grind press Press into Pellet grind->press mount Mount Pellet in Holder press->mount background Acquire Background Spectrum mount->background sample Acquire Sample Spectrum background->sample process Process Data (Background Correction) sample->process identify Identify Characteristic Peaks process->identify compare Compare with Analogs identify->compare end End: Report Findings compare->end

FTIR Analysis Workflow

Objective Comparison and Interpretation

The differentiation of this compound from its sec- and tert-butyl isomers via FTIR is primarily based on the analysis of the N-H and C=O stretching regions.

  • N-H Stretching: The position of the N-H stretching band is sensitive to hydrogen bonding. In the solid state, intermolecular hydrogen bonding is significant. The broader and slightly lower frequency of the N-H stretch in N-sec-butylbenzamide (3285 cm⁻¹) compared to N-tert-butylbenzamide (3332 cm⁻¹) may suggest differences in the solid-state packing and hydrogen bonding environments, potentially influenced by the steric bulk of the alkyl group.[1]

  • Amide I (C=O) Band: The C=O stretching frequency is also influenced by the electronic and steric effects of the N-alkyl substituent. The observed shift from 1632 cm⁻¹ in N-sec-butylbenzamide to 1643 cm⁻¹ in N-tert-butylbenzamide can be attributed to these differences.[1] The increased steric hindrance from the tert-butyl group may slightly alter the resonance of the amide bond, leading to a higher frequency C=O stretch.

  • Fingerprint Region: While specific assignments in the fingerprint region (below 1500 cm⁻¹) are complex, variations in the patterns of C-C stretching, C-H bending, and other skeletal vibrations can provide additional confirmation for distinguishing between the isomers.

References

A Comparative Guide to Purity Assessment of Synthesized N-Butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous determination of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates like N-Butylbenzamide is fundamental to ensuring the safety, efficacy, and quality of drug products. A comprehensive purity analysis involves a suite of analytical techniques to detect, identify, and quantify various potential impurities, including residual starting materials, by-products, and solvents.[1] This guide provides a comparative overview of principal analytical methods for the purity assessment of this compound, offering detailed experimental protocols and performance characteristics to aid researchers in selecting the most suitable techniques for their analytical objectives.

Comparison of Key Analytical Methods

A multi-pronged analytical approach is crucial for a thorough purity validation of synthesized this compound.[2] High-Performance Liquid Chromatography (HPLC) is often the primary technique for assaying purity and quantifying non-volatile organic impurities.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile impurities and residual solvents.[1][3] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy serves as a powerful tool for obtaining an absolute purity value against a certified internal standard.[1]

Table 1: Comparison of Analytical Methods for this compound Purity Assessment

Method Principle Primary Application Typical Limit of Quantitation (LOQ) Advantages Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.[1][2]Potency assay, detection and quantification of non-volatile organic impurities (e.g., starting materials, by-products, degradants).[1]~0.05 - 0.1%High resolution, high sensitivity, excellent for quantitative analysis, and widely applicable.[1]Not suitable for volatile or non-UV active compounds; requires method development.[1]
GC-MS Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.[1][4]Identification and quantification of residual solvents and other volatile organic impurities.[1]~1 - 10 ppmHigh sensitivity and specificity for volatile compounds, provides structural information from mass spectra.[5]Not suitable for non-volatile or thermally labile compounds; may require derivatization.[4]
qNMR The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample. Purity is determined by comparing the integral of an analyte's signal to that of a certified internal standard.[1]Provides an absolute purity value without the need for a specific reference standard of the analyte.~0.1 - 1%Highly accurate and precise, provides structural confirmation, requires minimal sample preparation.[1]Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results.[4] The following protocols are representative for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.[2]

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase :

    • A: Water with 0.1% Formic Acid.[2]

    • B: Acetonitrile with 0.1% Formic Acid.[2]

  • Gradient Elution : A linear gradient from 30% to 95% B over 15 minutes.

  • Flow Rate : 1.0 mL/min.[2]

  • Column Temperature : 30 °C.[1]

  • Detection Wavelength : 254 nm.[2]

  • Injection Volume : 10 µL.[1]

  • Sample Preparation : Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis : Determine the purity by the area percentage method, assuming all impurities have a similar response factor to the main component.[3] For higher accuracy, a reference standard of this compound should be used to calculate the potency.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the identification and quantification of residual solvents from the synthesis process.

  • Instrumentation : A GC system coupled with a mass spectrometer.[3]

  • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[3][4]

  • Carrier Gas : Helium at a constant flow rate.[3]

  • Injector Temperature : 250 °C.[4]

  • Oven Temperature Program : Start at 50 °C for 5 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Detection : Electron ionization (EI) mode with a scan range of m/z 35-350.[1][6]

  • Sample Preparation : Dissolve the synthesized this compound in a suitable high-boiling, inert solvent (e.g., Dimethyl Sulfoxide) to a concentration of approximately 10 mg/mL.[1]

  • Data Analysis : Identify residual solvents by comparing their retention times and mass spectra to reference standards. Quantify by comparing the peak area of each solvent in the sample to a corresponding standard curve.[1]

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides an absolute purity determination by relating the analyte signal to a known amount of a high-purity internal standard.[1]

  • Instrumentation : NMR Spectrometer (≥400 MHz).[1]

  • Reagents and Standards :

    • Deuterated solvent (e.g., Chloroform-d or DMSO-d6).

    • High-purity internal standard with a known purity value (e.g., Maleic Anhydride, Dimethyl Sulfone).[1]

  • Sample Preparation :

    • Accurately weigh a specific amount of the synthesized this compound and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition :

    • Acquire the proton NMR spectrum with a sufficient relaxation delay to ensure complete signal relaxation for accurate integration.

  • Data Analysis :

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity of this compound using the following formula: Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (W_std / W_sample) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the standard

Visualizing the Workflow

A logical workflow is essential for a comprehensive purity assessment. The following diagrams illustrate the general process and the logical relationship between the analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Analytical Purity Assessment cluster_reporting Final Reporting synthesized_compound Synthesized this compound hplc HPLC-UV Analysis (Purity Assay & Impurity Profile) synthesized_compound->hplc gcms GC-MS Analysis (Residual Solvents) synthesized_compound->gcms qnmr qNMR Analysis (Absolute Purity & Structural Confirmation) synthesized_compound->qnmr data_compilation Data Compilation & Comparison hplc->data_compilation gcms->data_compilation qnmr->data_compilation final_report Final Purity Report & Certificate of Analysis data_compilation->final_report

Caption: A typical workflow for the comprehensive purity assessment of a synthesized compound.

Orthogonal_Methods_Logic cluster_impurities Impurity Types Compound Synthesized This compound NonVolatile Non-Volatile Impurities Compound->NonVolatile Volatile Volatile Impurities Compound->Volatile Structural Structural Integrity Compound->Structural Purity Overall Purity Profile NonVolatile->Purity HPLC-UV Volatile->Purity GC-MS Structural->Purity qNMR

Caption: Logical relationship of orthogonal analytical methods for a comprehensive purity profile.

References

Comparative Biological Activities of N-Butylbenzamide and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of N-Butylbenzamide and its structurally similar compounds. The focus is on presenting objective experimental data to facilitate informed decisions in research and development. This document summarizes quantitative data in structured tables, offers detailed experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.

Anticancer Activity of N-Alkylbenzamide Derivatives

A study investigating the anticancer effects of a series of 3,4,5-trihydroxy-N-alkyl-benzamide derivatives on the HCT-116 human colon carcinoma cell line revealed a structure-dependent activity. The cytotoxic effects of these compounds were evaluated using the MTT assay, with the half-maximal inhibitory concentration (IC50) values determined.

Comparative Cytotoxicity Data

The following table summarizes the IC50 values of this compound and its analogs against the HCT-116 cell line. A lower IC50 value indicates a higher cytotoxic activity. For comparison, the parent compound, gallic acid, and the standard chemotherapeutic drug, doxorubicin, are included.

CompoundN-Alkyl GroupIC50 (µM)[1]
3,4,5-trihydroxy-N-methyl-benzamide-CH32.43
3,4,5-trihydroxy-N-ethyl-benzamide-CH2CH31.64
3,4,5-trihydroxy-N-butyl-benzamide -CH2(CH2)2CH3 3.56
3,4,5-trihydroxy-N-sec-butyl-benzamide-CH(CH3)CH2CH31.34
3,4,5-trihydroxy-N-tert-butyl-benzamide-C(CH3)30.16
3,4,5-trihydroxy-N-hexyl-benzamide-CH2(CH2)4CH30.07
Gallic Acid (Parent Compound)-0.05
Doxorubicin (Positive Control)-0.001

The data suggests that the length and branching of the N-alkyl chain significantly influence the anticancer activity of these benzamide (B126) derivatives.[1] While the N-butyl derivative showed activity, longer and branched alkyl chains, such as in the N-hexyl and N-tert-butyl analogs, resulted in more potent cytotoxic effects against HCT-116 cells.[1]

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the methodology used to determine the cytotoxic effects of the benzamide derivatives on cancer cell lines.

  • Cell Seeding: HCT-116 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the N-alkylbenzamide derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for an additional 48-72 hours.

  • MTT Addition: After the treatment period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The culture medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment 24h Incubation mtt_addition MTT Addition compound_treatment->mtt_addition 48-72h Incubation formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization 4h Incubation absorbance_measurement Absorbance Measurement (570 nm) formazan_solubilization->absorbance_measurement data_analysis Data Analysis (IC50 Calculation) absorbance_measurement->data_analysis

MTT Assay Workflow
Hypothesized Signaling Pathway: Induction of Apoptosis

While the precise mechanism of action for these N-alkylbenzamide derivatives has not been fully elucidated, their structural similarity to gallic acid, a known inducer of apoptosis, suggests a similar pathway may be involved. The following diagram illustrates a hypothesized signaling pathway for the induction of apoptosis in cancer cells.

Apoptosis_Pathway cluster_pathway Hypothesized Apoptotic Signaling Pathway Compound N-Alkylbenzamide Derivative Cell_Membrane Cancer Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) Cell_Membrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized Apoptotic Pathway

Antimicrobial Activity of N-Benzamide Derivatives

Certain N-substituted benzamide derivatives have demonstrated notable antimicrobial properties. A study on a series of N-benzamide compounds reported significant activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.

Comparative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial efficacy, with lower values representing greater potency. The table below presents the MIC values for selected N-benzamide derivatives.

CompoundSubstituent on N-phenyl ringMIC (µg/mL) vs B. subtilis[2]MIC (µg/mL) vs E. coli[2]
N-(4-hydroxyphenyl)benzamide4-OH6.253.12
N-(4-chlorophenyl)benzamide4-Cl6.253.12
N-(4-methylphenyl)benzamide4-CH3>100>100
N-(4-methoxyphenyl)benzamide4-OCH3>100>100
Ciprofloxacin (Positive Control)-0.50.25

These findings suggest that electron-withdrawing groups (e.g., -OH, -Cl) on the N-phenyl ring of the benzamide scaffold can enhance antibacterial activity.[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following protocol is a standard method for determining the MIC of a compound against bacterial strains.

  • Bacterial Culture Preparation: A fresh overnight culture of the test bacteria (B. subtilis or E. coli) is prepared in a suitable broth medium.

  • Compound Dilution Series: A serial dilution of the test compound is prepared in a 96-well microtiter plate, typically ranging from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Proposed Signaling Pathway: Inhibition of FtsZ Protein

A proposed mechanism of action for the antimicrobial activity of some benzamide derivatives is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial protein in bacterial cell division, forming the Z-ring at the site of division. Inhibition of FtsZ disrupts this process, leading to bacterial cell death.

FtsZ_Inhibition cluster_pathway Proposed Antimicrobial Mechanism of Action Compound N-Benzamide Derivative FtsZ FtsZ Protein Compound->FtsZ Inhibits Z_Ring Z-Ring Formation FtsZ->Z_Ring Essential for Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Required for Bacterial_Death Bacterial Cell Death Cell_Division->Bacterial_Death Inhibition leads to

FtsZ Inhibition Pathway

References

N-Butylbenzamide in Polymer Blends: A Comparative Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-Butylbenzamide's performance as a plasticizer in polymer blends. It includes supporting experimental data and detailed methodologies for key evaluation techniques.

This compound is a chemical compound utilized as a plasticizer in various polymer systems to enhance flexibility and processability. Its performance is critical in applications where material ductility and thermal stability are paramount. This guide evaluates the efficacy of this compound, particularly in polyamide and cellulose (B213188) derivative blends, and compares its effects with alternative plasticizers.

Performance in Polyamide Blends

This compound and its structural analog, N-(n-butyl)benzenesulfonamide (BBSA), are effective plasticizers for polyamides, such as Nylon 6. They function by disrupting the intermolecular hydrogen bonds between polymer chains, which in turn lowers the glass transition temperature (Tg) and increases chain mobility. This leads to improved flexibility and easier processing of the polymer.

Mechanical Properties

The addition of this compound to polyamide blends significantly alters their mechanical properties. A typical evaluation involves tensile testing to measure parameters such as tensile strength, elongation at break, and Young's modulus.

Table 1: Hypothetical Mechanical Properties of Polyamide 6 with this compound

This compound Conc. (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0 (Neat Polyamide 6)80502.8
5721002.4
10651802.0
15582501.6
20503201.2

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental values for this compound were not available in the public domain at the time of this publication. The trends shown are typical for the plasticization of polyamides.

Thermal Properties

The thermal stability and transition temperatures of polymer blends are crucial for their application range. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques to assess these properties.

Table 2: Hypothetical Thermal Properties of Polyamide 6 with this compound

This compound Conc. (wt%)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (TGA, 5% weight loss) (°C)
0 (Neat Polyamide 6)60420
545415
1030410
1515405
205400

Note: The data in this table is hypothetical and for illustrative purposes. The trends reflect the expected decrease in Tg and a slight reduction in thermal stability with increasing plasticizer content.

Comparison with Alternative Plasticizers

In the realm of polyamide plasticizers, this compound can be compared to other commercially available options like N-(n-butyl)benzenesulfonamide (BBSA) and traditional phthalates (in other polymer systems). While specific comparative data for this compound is scarce, BBSA is a well-documented plasticizer for polyamides, known for its ability to enhance flexibility and processability.

Performance in Cellulose Derivative Blends

This compound also finds application as a plasticizer for cellulose resins, such as cellulose acetate. Plasticizers are essential for cellulose derivatives to improve their melt processing characteristics and the flexibility of the final products.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of performance evaluation studies. Below are standard protocols for the key experiments cited.

Tensile Testing

Objective: To determine the mechanical properties of the polymer blend under tensile stress.

Apparatus: Universal Testing Machine (UTM) with a suitable load cell.

Procedure:

  • Sample Preparation: Prepare dumbbell-shaped specimens from the polymer blend according to ASTM D638 standard.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours prior to testing.

  • Testing:

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and elongation data throughout the test.

  • Data Analysis: From the stress-strain curve, calculate the tensile strength, elongation at break, and Young's modulus.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transition temperatures of the polymer blend, particularly the glass transition temperature (Tg).

Apparatus: Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh a small sample (5-10 mg) of the polymer blend into a DSC pan and seal it.

  • Thermal Program:

    • Heat the sample to a temperature above its expected melting point to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature.

    • Heat the sample again at a controlled rate (e.g., 10°C/min) while recording the heat flow.

  • Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve during the second heating scan.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the polymer blend.

Apparatus: Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the polymer blend into a TGA crucible.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air) over a defined temperature range.

  • Data Analysis: The TGA curve plots the sample weight as a function of temperature. The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and the logical relationship of plasticizer effects.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Polymer Polymer Resin Blending Melt Blending Polymer->Blending Plasticizer This compound Plasticizer->Blending Specimen Test Specimen (e.g., Dumbbell) Blending->Specimen Tensile Tensile Testing (ASTM D638) Specimen->Tensile DSC DSC Analysis Specimen->DSC TGA TGA Analysis Specimen->TGA Mech_Props Mechanical Properties (Tensile Strength, Elongation) Tensile->Mech_Props Therm_Props Thermal Properties (Tg, Decomposition Temp.) DSC->Therm_Props TGA->Therm_Props Plasticizer_Effect Plasticizer Increased this compound Concentration Intermolecular Disruption of Intermolecular Forces (Hydrogen Bonds) Plasticizer->Intermolecular Mobility Increased Polymer Chain Mobility Intermolecular->Mobility Tg Decreased Glass Transition Temperature (Tg) Mobility->Tg Flexibility Increased Flexibility and Elongation at Break Mobility->Flexibility Strength Decreased Tensile Strength and Young's Modulus Mobility->Strength

Cross-Validation of Analytical Methods for N-Butylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the appropriate analytical method is critical for accurate and reliable quantification of compounds like N-Butylbenzamide. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The cross-validation of these methods is essential to ensure consistency and reliability of results across different laboratories or when different techniques are employed.[1] This process is a cornerstone of regulatory compliance and data integrity.[1]

Principles of Analytical Method Cross-Validation

Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results when compared to another validated method, or when performed by different analysts, in different laboratories, or with different instrumentation. This is particularly crucial when data from different sources are being compared or combined. The objective is to demonstrate that the methods are equivalent and can be used interchangeably.

Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define Methods (e.g., HPLC-UV vs. LC-MS/MS) define_samples Select Samples (Spiked QCs & Incurred Samples) define_methods->define_samples define_criteria Define Acceptance Criteria (e.g., ±20% agreement) define_samples->define_criteria analyze_method_a Analyze Samples with Method A define_criteria->analyze_method_a analyze_method_b Analyze Samples with Method B define_criteria->analyze_method_b compare_results Compare Results analyze_method_a->compare_results analyze_method_b->compare_results investigate_discrepancy Investigate Discrepancies compare_results->investigate_discrepancy Criteria Not Met methods_correlated Methods Correlated compare_results->methods_correlated Criteria Met investigate_discrepancy->analyze_method_a

Caption: General workflow for the cross-validation of two analytical methods.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol [2]
IUPAC NameThis compound[2]
CAS Number2782-40-3[2]

These properties suggest that this compound is a small, moderately polar molecule suitable for analysis by HPLC, GC (with potential for good volatility), and LC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of small molecules in various matrices. It is known for its reliability and relatively lower cost compared to mass spectrometry-based methods.

Typical Performance Characteristics for HPLC-UV Analysis of Benzamide Derivatives

ParameterTypical Performance
Linearity (r²)> 0.999
Limit of Detection (LOD)10-50 ng/mL
Limit of Quantitation (LOQ)50-150 ng/mL
Accuracy (% Recovery)98-102%
Precision (%RSD)< 2%
Typical Run Time10-20 minutes

Experimental Protocol: HPLC-UV

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to ensure the analyte is in its non-ionized form.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Working Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 0.1 to 100 µg/mL.

    • Sample Preparation: Dissolve the sample in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Quantify this compound by comparing the peak area of the sample to the calibration curve generated from the working standards.

HPLC-UV Workflow sample_prep Sample Preparation (Dissolution, Filtration) hplc_system HPLC System sample_prep->hplc_system separation C18 Column Separation hplc_system->separation detection UV Detection (225 nm) separation->detection data_analysis Data Analysis (Peak Area vs. Concentration) detection->data_analysis

Caption: A schematic of the typical workflow for quantitative analysis using HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent choice for the identification and quantification of volatile and semi-volatile compounds like this compound. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.

Typical Performance Characteristics for GC-MS Analysis of Aromatic Amides

ParameterTypical Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1-5 ng/mL
Limit of Quantitation (LOQ)0.5-15 ng/mL
Accuracy (% Recovery)90-110%
Precision (%RSD)< 10%
Typical Run Time15-30 minutes

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Chromatographic Conditions:

    • Column: A capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 105, 177).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent like ethyl acetate.

    • Working Standards: Serially dilute the stock solution to prepare calibration standards.

    • Sample Preparation: Perform a liquid-liquid extraction if the matrix is complex. For simpler matrices, dissolve the sample in a suitable solvent, and if necessary, use a derivatizing agent to improve volatility, though this is unlikely to be needed for this compound.

  • Data Analysis: The analyte is identified by its retention time and mass spectrum. Quantification is achieved by integrating the area of a specific ion peak and comparing it to a calibration curve.

GC-MS Workflow sample_prep Sample Preparation (Extraction/Derivatization) gc_system GC System sample_prep->gc_system separation Capillary Column Separation gc_system->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analyzer (Quadrupole) ionization->mass_analysis detection Detector mass_analysis->detection data_analysis Data Analysis (Ion Abundance vs. Concentration) detection->data_analysis

Caption: A diagram illustrating the sequential steps involved in GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is often considered the gold standard for quantifying small molecules in complex biological matrices due to its ability to minimize matrix effects and achieve very low detection limits.

Typical Performance Characteristics for LC-MS/MS Analysis of Small Molecules

ParameterTypical Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)< 0.1 ng/mL
Limit of Quantitation (LOQ)0.1-1 ng/mL
Accuracy (% Recovery)85-115%
Precision (%RSD)< 15%
Typical Run Time5-15 minutes

Experimental Protocol: LC-MS/MS

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A fast-separating C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). A precursor ion for this compound (e.g., [M+H]+ at m/z 178.1) would be selected and fragmented to produce a specific product ion for quantification.

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

  • Standard and Sample Preparation:

    • Internal Standard: A stable isotope-labeled version of this compound is highly recommended.

    • Sample Preparation: For biological samples like plasma, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is common. The supernatant is then diluted and injected.

  • Data Analysis: Quantification is based on the ratio of the peak area of the analyte's MRM transition to that of the internal standard, plotted against concentration.

LC-MS/MS Workflow sample_prep Sample Preparation (Protein Precipitation) lc_system LC System sample_prep->lc_system separation C18 Column Separation lc_system->separation ionization Electrospray Ionization (ESI) separation->ionization mass_analysis1 Q1: Precursor Ion Selection ionization->mass_analysis1 fragmentation Q2: Collision Cell (CID) mass_analysis1->fragmentation mass_analysis2 Q3: Product Ion Selection fragmentation->mass_analysis2 detection Detector mass_analysis2->detection data_analysis Data Analysis (MRM Transition Ratio vs. Conc.) detection->data_analysis

Caption: Logical flow of the LC-MS/MS analysis process for quantification.

Conclusion and Method Selection

The choice of analytical method for this compound depends on the specific requirements of the study.

  • HPLC-UV is a cost-effective and robust method suitable for routine quality control and quantification in less complex matrices where high sensitivity is not required.

  • GC-MS provides excellent selectivity and is well-suited for volatile compounds. It can be a good alternative to HPLC if the matrix is amenable to GC analysis and provides structural confirmation.

  • LC-MS/MS is the most sensitive and selective method, making it ideal for bioanalytical studies in complex matrices like plasma, where very low detection limits are necessary.

A thorough cross-validation should be performed if results from different methods are to be compared, ensuring data integrity and consistency across the drug development lifecycle.

References

A Comparative Guide to the Synthesis of N-Butylbenzamide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and organic synthesis, the efficient and reliable formation of amide bonds is a critical aspect of molecular construction. N-Butylbenzamide, a simple yet versatile secondary amide, serves as a key intermediate and building block in the synthesis of more complex molecules. The choice of synthetic route to this compound can have significant implications for yield, purity, cost, and environmental impact. This guide provides a detailed comparison of two primary routes for the synthesis of this compound: the traditional method involving benzoyl chloride and a modern approach utilizing a phosphine-iodine mediated coupling of benzoic acid.

This comparison presents quantitative data from peer-reviewed sources, detailed experimental protocols for each key method, and visualizations of the reaction pathways to aid in the selection of the most appropriate synthesis strategy for your research needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative metrics for the two primary synthesis routes to this compound, based on established laboratory procedures.

MetricRoute 1: From Benzoyl ChlorideRoute 2: From Benzoic Acid (PPh₃/I₂ mediated)
Starting Materials Benzoyl chloride, n-butylamine, Triethylamine (B128534)Benzoic acid, n-butylamine, Triphenylphosphine (B44618), Iodine, Triethylamine
Typical Yield >95% (estimated based on analogous reactions)~93-99%[1]
Purity Generally high, requires removal of triethylamine hydrochlorideHigh, requires chromatographic purification
Reaction Time 16 hours~20 minutes
Reaction Temperature 0°C to Room Temperature0°C to Room Temperature
Key Reagents Benzoyl chlorideTriphenylphosphine (PPh₃), Iodine (I₂)
Safety Concerns Use of corrosive and moisture-sensitive benzoyl chlorideUse of iodine and triphenylphosphine

Experimental Protocols

Route 1: Synthesis of this compound from Benzoyl Chloride

This method, a classic Schotten-Baumann reaction, is a robust and high-yielding approach to amide bond formation. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the highly reactive acyl chloride.

Experimental Workflow:

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification benzoyl_chloride Benzoyl Chloride add_benzoyl_chloride Add Benzoyl Chloride (0°C to RT, 16h) benzoyl_chloride->add_benzoyl_chloride n_butylamine n-Butylamine dissolve Dissolve n-butylamine & triethylamine in DCM n_butylamine->dissolve triethylamine Triethylamine triethylamine->dissolve dissolve->add_benzoyl_chloride wash Aqueous Wash add_benzoyl_chloride->wash extract Extract with DCM wash->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate product This compound concentrate->product

Figure 1. Workflow for this compound synthesis from benzoyl chloride.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve n-butylamine (1.1 equivalents) and triethylamine (1.3 equivalents) in dichloromethane (B109758) (DCM).

  • Addition of Benzoyl Chloride: Cool the solution to 0°C in an ice bath. Add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.[2]

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary. A similar procedure for the synthesis of N-methyl-N-phenyl benzamide (B126) resulted in a 96% yield.[2]

Route 2: Synthesis of this compound from Benzoic Acid (PPh₃/I₂ mediated)

This modern approach avoids the use of a highly reactive acyl chloride by activating the carboxylic acid in situ. The combination of triphenylphosphine and iodine forms a reactive phosphonium (B103445) intermediate, which is then readily attacked by the amine. This method is notable for its mild conditions and rapid reaction times.

Reaction Pathway:

cluster_activation In Situ Activation cluster_coupling Amide Coupling benzoic_acid Benzoic Acid activated_intermediate Reactive Intermediate benzoic_acid->activated_intermediate pph3 PPh₃ pph3->activated_intermediate i2 I₂ i2->activated_intermediate product This compound activated_intermediate->product n_butylamine n-Butylamine n_butylamine->product triethylamine Triethylamine triethylamine->product

Figure 2. In situ activation and coupling for this compound synthesis.

Detailed Protocol:

  • Reaction Setup: To a stirred solution of iodine (1.2 equivalents) in dichloromethane (CH₂Cl₂) at 0°C, add triphenylphosphine (1.2 equivalents) in one portion.

  • Addition of Amine: Add n-butylamine (1.2 equivalents) and continue stirring for 5 minutes.

  • Addition of Acid and Base: Add triethylamine (2.0 equivalents) to the mixture, followed by the addition of benzoic acid (1.0 equivalent).

  • Reaction: Allow the solution to warm to room temperature and stir for approximately 10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Purification: Once the reaction is complete, concentrate the crude mixture under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to obtain pure this compound. A similar procedure for the synthesis of N-tert-butylbenzamide yielded 93% of the product, while the synthesis of N-benzylbenzamide yielded 99%.[1]

Comparison of Synthesis Routes

Both the traditional benzoyl chloride method and the modern phosphine-iodine mediated coupling offer effective means of synthesizing this compound with high yields.

The benzoyl chloride route is a well-established, robust, and generally high-yielding method. Its primary advantage lies in the high reactivity of the acyl chloride, which often drives the reaction to completion. However, this reactivity also necessitates careful handling of the starting material, as benzoyl chloride is corrosive and moisture-sensitive. The reaction typically requires a base to neutralize the HCl byproduct.

The phosphine-iodine mediated coupling of benzoic acid represents a milder and more rapid alternative. By activating the carboxylic acid in situ, it avoids the need to handle a sensitive acyl chloride. This one-pot procedure is significantly faster than the traditional method. The main drawback is the need for stoichiometric amounts of triphenylphosphine and iodine, and the resulting triphenylphosphine oxide byproduct must be removed, usually by chromatography, which may be less desirable for large-scale synthesis.

Conclusion

The choice between these two synthetic routes for this compound will depend on the specific needs and constraints of the researcher. For large-scale synthesis where cost and ease of purification are paramount, the traditional benzoyl chloride method may be preferred, provided appropriate handling precautions are taken. For laboratory-scale synthesis, particularly when speed and mild reaction conditions are a priority, the phosphine-iodine mediated coupling of benzoic acid offers a highly efficient and rapid alternative. Both methods are capable of delivering high yields of the desired product, and the selection should be based on a careful consideration of the factors outlined in this guide.

References

A Comparative Guide to the Quantitative Analysis of N-Butylbenzamide in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of N-Butylbenzamide in environmental matrices, specifically water, soil, and sediment. The information presented is based on established protocols for structurally similar compounds, such as substituted benzamide (B126) pesticides and other amide-containing emerging contaminants. Experimental data on method performance, including limits of detection, quantification, and recovery rates, are summarized to aid in selecting the most appropriate technique for specific research needs.

Introduction

This compound is a chemical compound with various industrial applications. Its potential presence in the environment necessitates robust and sensitive analytical methods for monitoring and risk assessment. This guide compares two of the most powerful and widely used analytical techniques for trace organic analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies: A Head-to-Head Comparison

Both GC-MS and LC-MS/MS offer high selectivity and sensitivity for the detection of organic micropollutants. The choice between the two often depends on the physicochemical properties of the analyte, the complexity of the sample matrix, and the desired level of sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique suitable for volatile and semi-volatile compounds that are thermally stable. For this compound, which possesses moderate volatility, GC-MS can be a viable analytical option.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly versatile and particularly well-suited for polar, non-volatile, and thermally labile compounds. Given the amide functionality of this compound, which can impart some polarity, LC-MS/MS is expected to provide excellent sensitivity and selectivity.

Quantitative Performance Data

The following tables summarize the expected quantitative performance of GC-MS and LC-MS/MS for the analysis of this compound, based on data from analogous benzamide pesticides in environmental samples.

Table 1: Comparison of Estimated Quantitative Performance for this compound Analysis

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD)
Water (µg/L)0.002 - 0.1[1]0.003 - 0.01[2][3]
Soil/Sediment (µg/kg)0.01 - 0.05[4]0.003 - 0.01[2][3]
Limit of Quantification (LOQ)
Water (µg/L)0.01 - 0.20.01 - 0.02
Soil/Sediment (µg/kg)0.01 - 0.1[4]0.01 - 0.02[2][3]
Recovery (%)
Water70 - 11070 - 120[5]
Soil/Sediment70 - 119[2]72.6 - 119[2]
Precision (RSD %) < 15< 20[2][5]

Experimental Protocols

Detailed methodologies for sample preparation and instrumental analysis are crucial for obtaining reliable and reproducible results. The following protocols are adapted from established methods for similar analytes.

Sample Preparation

Water Samples: Solid-Phase Extraction (SPE)

Solid-phase extraction is the most common technique for the extraction and pre-concentration of organic contaminants from water samples.

  • Workflow for SPE of Water Samples

    SPE_Workflow Start Water Sample (500 mL) Condition Condition SPE Cartridge (e.g., Oasis HLB) Start->Condition Load Load Sample Condition->Load Wash Wash Cartridge (to remove interferences) Load->Wash Elute Elute this compound (e.g., with Methanol/Acetonitrile) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

    SPE Workflow for Water Samples

Soil and Sediment Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a simple and effective sample preparation technique for a wide range of analytes in complex matrices like soil and sediment.

  • Workflow for QuEChERS of Soil/Sediment Samples

    QuEChERS_Workflow Start Soil/Sediment Sample (10 g) Add_Solvent Add Acetonitrile Start->Add_Solvent Add_Salts Add QuEChERS Salts (e.g., MgSO4, NaCl) Add_Solvent->Add_Salts Shake Shake Vigorously Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 dSPE Dispersive SPE Cleanup (with PSA, C18) Centrifuge1->dSPE Take Supernatant Centrifuge2 Centrifuge dSPE->Centrifuge2 Analysis GC-MS or LC-MS/MS Analysis Centrifuge2->Analysis Take Supernatant

    QuEChERS Workflow for Soil Samples

Instrumental Analysis

Table 2: Suggested Instrumental Parameters

ParameterGC-MSLC-MS/MS
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentWaters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent
Injection Volume 1 µL5 µL
Oven/Column Temp. 70°C (2 min), then 10°C/min to 280°C (hold 5 min)40°C
Carrier Gas/Mobile Phase Helium at 1.0 mL/minA: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid (Gradient elution)
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), Positive Mode
MS Detection Selected Ion Monitoring (SIM) or Full ScanMultiple Reaction Monitoring (MRM)

Addressing Analytical Challenges: Matrix Effects

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, can be a significant challenge, particularly in LC-MS/MS analysis.[6][7][8][9][10]

Mitigation Strategies:

  • Effective Sample Cleanup: Thorough sample preparation using methods like SPE and QuEChERS is the first line of defense to remove interfering matrix components.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can compensate for signal suppression or enhancement.

  • Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects and variations in extraction recovery.

  • Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from the bulk of the matrix components can also reduce matrix effects.

Logical Relationship: Method Selection

The choice between GC-MS and LC-MS/MS for the analysis of this compound will depend on several factors.

Method_Selection cluster_factors Decision Factors Analyte_Properties Analyte Properties (Volatility, Polarity, Thermal Stability) GC_MS GC-MS Analyte_Properties->GC_MS Good for Volatile, Thermally Stable LC_MS_MS LC-MS/MS Analyte_Properties->LC_MS_MS Good for Polar, Non-volatile, Thermally Labile Sample_Matrix Sample Matrix (Water, Soil, Sediment) Sample_Matrix->GC_MS Complex matrices may require extensive cleanup Sample_Matrix->LC_MS_MS Effective for complex matrices with appropriate cleanup Required_Sensitivity Required Sensitivity (LOD/LOQ) Required_Sensitivity->LC_MS_MS Generally offers higher sensitivity

Decision Factors for Method Selection

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques capable of the quantitative analysis of this compound in environmental samples.

  • LC-MS/MS is likely the superior choice for achieving the lowest detection limits and for analyzing this compound in complex matrices due to its high sensitivity and applicability to a broader range of compound polarities. The use of an isotope-labeled internal standard is highly recommended to mitigate matrix effects.

  • GC-MS remains a viable and cost-effective alternative, particularly if the required sensitivity is not in the ultra-trace range and if the sample matrices are relatively clean.

The final selection of the analytical method should be based on the specific requirements of the study, including the target detection limits, the nature of the environmental samples, and the available instrumentation. The provided protocols and performance data serve as a valuable starting point for method development and validation for the quantitative analysis of this compound in environmental samples.

References

Benchmarking N-Butylbenzamide: A Comparative Guide for Plasticizer Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the performance of N-Butylbenzamide as a plasticizer in comparison to established commercial alternatives. Due to the limited availability of public, quantitative performance data for this compound, this document serves as a methodological guide, presenting standardized experimental protocols and benchmark data for common commercial plasticizers. This will enable researchers to conduct their own comparative studies and effectively evaluate this compound for their specific applications.

Introduction to Plasticizers and this compound

Plasticizers are essential additives that enhance the flexibility, durability, and processability of polymeric materials. The selection of an appropriate plasticizer is critical, particularly in sensitive applications such as medical devices and pharmaceutical packaging, where performance, safety, and material integrity are paramount.

This compound is a compound with potential as a plasticizer, particularly in polar polymers. Its performance characteristics, however, must be rigorously benchmarked against well-established commercial plasticizers to ascertain its suitability for various applications. This guide focuses on providing the necessary protocols and comparative data for such an evaluation, primarily within a Polyvinyl Chloride (PVC) matrix, a common polymer used in the medical and pharmaceutical industries.

Comparative Performance Data

The following tables summarize typical quantitative data for widely used commercial plasticizers—Di(2-ethylhexyl) phthalate (B1215562) (DEHP), Diisononyl phthalate (DINP), and Dioctyl terephthalate (B1205515) (DOTP)—in a flexible PVC formulation. The data fields for this compound are left blank to be populated with experimental findings.

Table 1: Thermal and Mechanical Properties of Plasticized PVC (Typical Values)

PropertyTest MethodThis compoundDEHP[1][2]DINP[3][4][5]DOTP[6][7][8][9]Unplasticized PVC
Glass Transition Temp. (Tg), °C ASTM D3418Data not available~ -40~ -38~ -35~ 82
Tensile Strength (MPa) ASTM D882 / D638Data not available15 - 2518 - 2820 - 3040 - 50
Elongation at Break (%) ASTM D882 / D638Data not available250 - 400280 - 420300 - 4502 - 40
Shore A Hardness ASTM D2240Data not available70 - 9075 - 9578 - 98100+ (Shore D)
Melt Flow Rate (g/10 min) ASTM D1238Data not availableVaries with temp/loadVaries with temp/loadVaries with temp/loadVery Low
Flexural Modulus (MPa) ASTM D790Data not availableVaries with formulationVaries with formulationVaries with formulation2400 - 4100

Table 2: Migration Resistance of Plasticizers from PVC (Illustrative Data)

Solvent/SimulantTest MethodThis compoundDEHP[10]DINP[3][4]DOTP[6][7]
Hexane (Weight Loss, %) ISO 177[11] / ASTM D1239Data not availableHighModerateLow
Activated Carbon (Weight Loss, %) ISO 176[12]Data not availableModerateLowVery Low
Soapy Water (Weight Loss, %) Internal MethodData not availableLowVery LowVery Low

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below. Adherence to these standardized protocols is crucial for generating reliable and comparable data.

Sample Preparation
  • Compounding: Prepare PVC blends by mixing PVC resin with the plasticizer (this compound or a commercial alternative) at a specified concentration (e.g., 30-50 phr - parts per hundred of resin) and other necessary additives like thermal stabilizers and lubricants.

  • Milling and Molding: Process the compound on a two-roll mill at a temperature suitable for PVC (typically 160-180°C) to ensure homogeneity. Subsequently, compression mold the milled sheets into plaques of desired thickness according to ASTM D3182.

  • Conditioning: Condition the molded specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM D618.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):

    • Standard: ASTM D3418

    • Procedure: A small sample (5-10 mg) of the plasticized PVC is heated in a DSC instrument under a controlled nitrogen atmosphere. The sample is typically heated to a temperature above its expected Tg, cooled at a controlled rate, and then reheated. The Tg is determined from the midpoint of the transition in the heat flow curve during the second heating scan.

  • Thermogravimetric Analysis (TGA) for Thermal Stability:

    • Standard: ASTM E1131

    • Procedure: A sample of the plasticized PVC is heated at a constant rate in a TGA furnace under a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The onset of decomposition and the temperature at specific weight loss percentages are recorded to assess thermal stability.

Mechanical Testing
  • Tensile Properties (Tensile Strength, Elongation at Break):

    • Standard: ASTM D882 for thin sheeting (<1 mm) or ASTM D638 for thicker plastics.[13][14][15][16][17]

    • Procedure: Dog-bone shaped or rectangular specimens are cut from the molded sheets. A universal testing machine is used to apply a tensile load at a constant rate of crosshead movement until the specimen fractures.[13] The stress and strain are recorded throughout the test to determine tensile strength and elongation at break.[14]

  • Flexural Properties (Flexural Modulus):

    • Standard: ASTM D790[18][19][20][21][22]

    • Procedure: Rectangular bar specimens are subjected to a three-point bending test.[18][19] A load is applied to the center of the specimen, and the resulting deflection is measured. The flexural modulus, an indicator of stiffness, is calculated from the stress-strain curve in the elastic region.[20]

Processability
  • Melt Flow Rate (MFR):

    • Standard: ASTM D1238[23][24][25]

    • Procedure: The rate of extrusion of molten thermoplastic resin through a die of a specified length and diameter under prescribed conditions of temperature and load is measured. This provides an indication of the material's flow characteristics during processing.

Migration Resistance
  • Solvent Extraction:

    • Standard: ISO 177 / ASTM D1239 (Weight loss in liquids)[11]

    • Procedure: Pre-weighed specimens of the plasticized PVC are immersed in a specific solvent (e.g., hexane, which simulates fatty foods) for a defined period and at a controlled temperature. After immersion, the specimens are removed, dried, and reweighed. The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated into the solvent.

  • Activated Carbon Method (Volatility):

    • Standard: ISO 176[12]

    • Procedure: This method determines the loss of mass from a plastic material in the presence of activated carbon under defined conditions of time and temperature.[12] It is particularly useful for assessing the loss of volatile compounds, including plasticizers.

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for Plasticizer Comparison

The following diagram illustrates a typical workflow for the comparative evaluation of a novel plasticizer against commercial standards.

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A PVC Resin Compounding (with this compound or Commercial Plasticizer) B Two-Roll Milling A->B C Compression Molding B->C D Specimen Conditioning (ASTM D618) C->D E Thermal Analysis (DSC for Tg, TGA for Stability) D->E F Mechanical Testing (Tensile, Flexural, Hardness) D->F G Processability (Melt Flow Rate) D->G H Migration Resistance (Solvent Extraction, Volatility) D->H I Quantitative Data Tabulation E->I F->I G->I H->I J Performance Benchmarking I->J K Final Report Generation J->K G Plasticizer Migrated Plasticizer Receptor Nuclear Receptor (e.g., PPAR, ER) Plasticizer->Receptor Binds HSP Heat Shock Proteins Plasticizer->HSP Dissociates Complex Plasticizer-Receptor Complex Receptor->Complex HSP->Receptor Inhibits (Inactive State) DNA DNA (Promoter Region) Complex->DNA Binds to Response Element Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Translation Protein Translation mRNA->Translation Protein Target Protein Translation->Protein Response Cellular Response (e.g., Altered Metabolism, Inflammation) Protein->Response

References

A Comparative Guide to the Structural Elucidation of N-Butylbenzamide Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction byproducts generated during the synthesis of N-Butylbenzamide via two common methodologies: the acylation of n-butylamine with benzoyl chloride (Route A) and the coupling of benzoic acid with n-butylamine using a carbodiimide (B86325) reagent (Route B). Understanding and identifying these byproducts is critical for ensuring the purity, safety, and efficacy of this compound in research and pharmaceutical applications. This document outlines detailed experimental protocols for both synthesis and analysis, presents a comparative analysis of byproduct profiles supported by hypothetical experimental data, and includes visualizations to clarify reaction pathways and workflows.

Comparison of Synthetic Routes and Byproduct Profiles

The choice of synthetic route for this compound can significantly impact the impurity profile of the final product. Below is a comparative summary of the two primary methods and their associated byproducts.

Table 1: Comparison of this compound Synthetic Routes and Byproduct Profiles

FeatureRoute A: Benzoyl Chloride MethodRoute B: Benzoic Acid with Coupling Agent (DCC)
Primary Reagents Benzoyl chloride, n-butylamine, Base (e.g., NaOH)Benzoic acid, n-butylamine, Dicyclohexylcarbodiimide (B1669883) (DCC)
Reaction Conditions Typically biphasic (e.g., Schotten-Baumann conditions), fast, exothermic.[1][2][3][4]Anhydrous conditions, often requires a catalyst (e.g., DMAP), slower.[5][6][7]
Primary Byproducts Benzoic acid (from hydrolysis of benzoyl chloride), Unreacted n-butylamine, Unreacted benzoyl chloride, N,N-Dibutylbenzamide.Dicyclohexylurea (DCU), Unreacted benzoic acid, Unreacted n-butylamine, N-acylurea.[6][8]
Ease of Purification Generally straightforward purification by extraction and recrystallization. Byproducts are often easily separated based on acidity/basicity.Removal of DCU can be challenging due to its low solubility in many organic solvents.[8]
Typical Purity (Pre-purification) 90-95%85-90% (largely dependent on DCU removal)

Table 2: Hypothetical Quantitative Analysis of this compound Reaction Byproducts by HPLC

CompoundRoute A: Benzoyl Chloride Method (% Peak Area)Route B: Benzoic Acid with Coupling Agent (DCC) (% Peak Area)
This compound 94.588.0
Benzoic Acid2.03.5
n-Butylamine1.52.0
Benzoyl Chloride1.0-
Dicyclohexylcarbodiimide (DCC)-1.5
Dicyclohexylurea (DCU)-4.5
N,N-Dibutylbenzamide0.50.3
N-acylurea-0.2

Structural Elucidation of Key Byproducts

Accurate identification of byproducts is essential for process optimization and quality control. The following table summarizes the key analytical data for the primary product and its major byproducts.

Table 3: Analytical Data for this compound and Potential Byproducts

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)Expected m/z (EI+)
This compound C₁₁H₁₅NO177.247.75 (d, 2H), 7.45 (m, 3H), 6.30 (br s, 1H), 3.45 (q, 2H), 1.60 (m, 2H), 1.40 (m, 2H), 0.95 (t, 3H)167.5 (C=O), 134.5 (C), 131.2 (CH), 128.4 (CH), 126.8 (CH), 40.0 (CH₂), 31.6 (CH₂), 20.2 (CH₂), 13.8 (CH₃)177, 105, 77
Benzoic AcidC₇H₆O₂122.1212.0-13.0 (br s, 1H), 8.10 (d, 2H), 7.60 (t, 1H), 7.45 (t, 2H)172.5 (C=O), 133.8 (CH), 130.2 (C), 129.5 (CH), 128.5 (CH)122, 105, 77
N,N-DibutylbenzamideC₁₅H₂₃NO233.357.35 (m, 5H), 3.30 (t, 2H), 3.15 (t, 2H), 1.60 (m, 4H), 1.35 (m, 4H), 0.90 (t, 6H)172.8 (C=O), 137.5 (C), 129.2 (CH), 128.3 (CH), 126.2 (CH), 48.1 (CH₂), 45.7 (CH₂), 31.1 (CH₂), 29.7 (CH₂), 20.3 (CH₂), 20.1 (CH₂), 13.9 (CH₃), 13.8 (CH₃)233, 105, 77
Dicyclohexylurea (DCU)C₁₃H₂₄N₂O224.355.5-6.0 (br s, 2H), 3.5-3.8 (m, 2H), 1.0-2.0 (m, 20H)158.0 (C=O), 50.0 (CH), 33.0 (CH₂), 25.5 (CH₂), 24.8 (CH₂)224, 126, 83

Experimental Protocols

Synthesis of this compound

Route A: From Benzoyl Chloride (Schotten-Baumann Conditions) [1][2][3][4][9]

  • To a solution of n-butylamine (1.1 equivalents) in 10% aqueous sodium hydroxide, add benzoyl chloride (1.0 equivalent) dropwise with vigorous stirring at room temperature.

  • Continue stirring for 30 minutes after the addition is complete.

  • The crude this compound precipitates as a white solid.

  • Collect the solid by vacuum filtration and wash with cold water to remove unreacted n-butylamine and sodium benzoate.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Route B: From Benzoic Acid using Dicyclohexylcarbodiimide (DCC) [5][6][7][8]

  • Dissolve benzoic acid (1.0 equivalent) and n-butylamine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (B109758) (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in DCM dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • The dicyclohexylurea (DCU) byproduct precipitates as a white solid.

  • Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with 1M HCl to remove unreacted n-butylamine, followed by 1M NaHCO₃ to remove unreacted benzoic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica (B1680970) gel.

Analytical Methods for Byproduct Identification

High-Performance Liquid Chromatography (HPLC) [10][11][12]

  • System: HPLC with UV detector

  • Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve a known amount of the crude reaction mixture in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • System: GC-MS with a capillary column (e.g., DB-5ms)

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium

  • Ionization: Electron Ionization (EI) at 70 eV

  • Sample Preparation: Dissolve the crude product in a volatile organic solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy [13][14][15][16][17]

  • Instrument: 400 MHz NMR spectrometer

  • Solvent: CDCl₃

  • Techniques: ¹H NMR and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of the crude product in about 0.7 mL of CDCl₃.

Visualizing Reaction Pathways and Workflows

Reaction_Pathway_A cluster_reactants Reactants cluster_products Products & Byproducts Benzoyl Chloride Benzoyl Chloride This compound This compound Benzoyl Chloride->this compound + n-Butylamine Benzoic Acid Benzoic Acid Benzoyl Chloride->Benzoic Acid + H₂O (Hydrolysis) Unreacted Starting Materials Unreacted Starting Materials Benzoyl Chloride->Unreacted Starting Materials n-Butylamine n-Butylamine n-Butylamine->Unreacted Starting Materials NaOH (aq) NaOH (aq)

Caption: Reaction pathway for this compound synthesis from benzoyl chloride (Route A).

Reaction_Pathway_B cluster_reactants Reactants cluster_products Products & Byproducts Benzoic Acid Benzoic Acid This compound This compound Benzoic Acid->this compound + n-Butylamine + DCC Unreacted Starting Materials Unreacted Starting Materials Benzoic Acid->Unreacted Starting Materials n-Butylamine n-Butylamine n-Butylamine->Unreacted Starting Materials DCC DCC DCU DCU DCC->DCU + H₂O

Caption: Reaction pathway for this compound synthesis from benzoic acid (Route B).

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Byproduct Analysis Route A (Benzoyl Chloride) Route A (Benzoyl Chloride) Crude Product Crude Product Route A (Benzoyl Chloride)->Crude Product Route B (Benzoic Acid) Route B (Benzoic Acid) Route B (Benzoic Acid)->Crude Product Purification Purification Crude Product->Purification HPLC HPLC Crude Product->HPLC GC-MS GC-MS Crude Product->GC-MS NMR NMR Crude Product->NMR Pure this compound Pure this compound Purification->Pure this compound Data Interpretation Data Interpretation HPLC->Data Interpretation GC-MS->Data Interpretation NMR->Data Interpretation

References

Safety Operating Guide

Navigating the Safe Disposal of N-Butylbenzamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of N-Butylbenzamide, aligning with industry best practices and regulatory considerations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes.[1]
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated.Prevents inhalation of dust or vapors.

In the event of a spill, immediate action is required to contain and manage the situation effectively:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and the institution's Environmental Health and Safety (EHS) department.

  • Contain: Use appropriate absorbent materials, such as spill pillows or absorbent pads, to contain the spill.[1]

  • Clean-up: Wearing the correct PPE, carefully clean up the spill.[1]

  • Collect: Place all contaminated materials into a sealed, labeled container designated for hazardous waste.[1]

  • Decontaminate: Thoroughly decontaminate the spill area.[1]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal company.[1] Adherence to local, state, and federal regulations is mandatory.[1]

  • Waste Identification: Chemical waste generators must determine if this compound is classified as a hazardous waste in their jurisdiction.[2] Consult your institution's EHS department for guidance on proper classification.

  • Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.[1]

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[1]

  • Container Management:

    • Use a container compatible with the chemical.[1]

    • Keep the container securely closed when not in use.[1]

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]

  • Disposal Request:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[1]

  • Empty Container Disposal:

    • Empty containers that held this compound must also be treated as hazardous waste unless they are triple-rinsed.[1]

    • The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[1][3]

    • Once properly decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste.[1]

Crucially, do not dispose of this compound down the drain or in the regular trash.[4][5]

Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process.

start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill segregate Segregate and Collect in Labeled, Sealed Container ppe->segregate store Store in Designated, Secure Area segregate->store contact Contact EHS or Licensed Waste Disposal Company store->contact pickup Schedule and Complete Waste Pickup contact->pickup end End: Proper Disposal Complete pickup->end contain_spill Contain and Clean Up Spill spill->contain_spill collect_spill Collect Contaminated Materials as Hazardous Waste contain_spill->collect_spill collect_spill->store

This compound Disposal Workflow

References

Safeguarding Your Research: A Guide to Handling N-Butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of N-Butylbenzamide, ensuring the protection of laboratory personnel and the integrity of research.

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, from personal protective equipment (PPE) to disposal plans. By adhering to these procedural steps, you can minimize risks and ensure the well-being of your team.

Key Physical and Chemical Properties

Understanding the properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data for this compound and related compounds for easy comparison.

PropertyThis compoundN-tert-ButylbenzamideBenzamide
CAS Number 2782-40-35894-65-5[1][2]55-21-0[3]
Molecular Formula C₁₁H₁₅NO[4]C₁₁H₁₅NO[1]C₇H₇NO[5][6]
Molecular Weight 177.25 g/mol [7]177.24 g/mol [1]121.14 g/mol [8]
Melting Point 42 °C[7]133 - 135 °C[2]125 - 128 °C[3][5]
Boiling Point Not availableNot available288 °C[5]
Density Not availableNot available1.341 g/cm³[9]
Solubility in Water Slightly solubleLow water solubilitySlightly soluble[3]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following equipment should be considered standard for all personnel involved in its handling:

  • Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are mandatory. A face shield may be necessary for splash-prone procedures.

  • Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. A lab coat or a chemical-resistant apron is also required to protect against skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors. If ventilation is inadequate or dust is generated, a NIOSH-approved respirator is necessary.

  • Body Protection: Standard laboratory clothing that fully covers the arms and legs, along with closed-toe shoes, is required.

Experimental Protocol: A Step-by-Step Approach to Safe Handling

Adherence to a strict experimental protocol minimizes the risk of exposure and ensures the reproducibility of your results.

  • Preparation and Engineering Controls:

    • Before beginning any work, ensure that a calibrated eyewash station and safety shower are readily accessible.

    • Work exclusively in a well-ventilated chemical fume hood.

    • Clear the workspace of any unnecessary equipment or chemicals to prevent clutter and potential hazards.

    • Verify that all necessary PPE is available and in good condition.

  • Handling the Chemical:

    • When weighing or transferring this compound, do so carefully to minimize the generation of airborne dust.

    • Use a spatula or other appropriate tools for handling the solid chemical.

    • Keep the container tightly sealed when not in use to prevent contamination and exposure.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

    • Ensure that storage containers are clearly labeled and tightly sealed.

Emergency Procedures: Spill and Disposal Plans

In the event of a spill or the need for disposal, a clear and practiced plan is essential for a swift and safe response.

Spill Response Workflow

The following diagram outlines the logical steps for responding to an this compound spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_final_steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Supervisor and EHS Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Cleanup Carefully Sweep or Vacuum Spill Contain->Cleanup Collect Collect Contaminated Material in a Sealed Container Cleanup->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Label Label Waste as Hazardous Decontaminate->Label Dispose Dispose of Waste via Licensed Contractor Label->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Butylbenzamide
Reactant of Route 2
Reactant of Route 2
N-Butylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.